molecular formula C14H21NO B13450990 1-Phenyl-3-(piperidin-1-yl)propan-1-ol CAS No. 952-51-2

1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Cat. No.: B13450990
CAS No.: 952-51-2
M. Wt: 219.32 g/mol
InChI Key: XCXFLKLOXBGAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a synthetic organic compound of significant interest in pharmaceutical and chemical research. With the molecular formula C 14 H 21 NO and a structure featuring a propanol chain linked to a phenyl group and a piperidine ring , it serves as a valuable intermediate or precursor in synthetic chemistry. Researchers utilize this compound to explore structure-activity relationships, particularly as it is structurally related to 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, which is a known reference standard (e.g., Trihexyphenidyl Related Compound A) . Its primary research value lies in its potential role in the synthesis and development of novel bioactive molecules. The presence of both hydrogen-bond donor (hydroxyl) and acceptor (amine) groups, along with its aromatic and aliphatic characteristics, makes it a versatile building block for constructing more complex chemical entities. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

952-51-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

XCXFLKLOXBGAEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of 1-phenyl-3-(piperidin-1-yl)propan-1-ol not merely as a sequence of chemical transformations, but as a highly orchestrated system of thermodynamic and kinetic controls. This compound is a quintessential aralkylamine and 1,3-aminoalcohol 1. In medicinal chemistry, this structural motif serves as a foundational pharmacophore for centrally acting muscarinic antagonists and antiparkinsonian agents, such as biperiden and trihexyphenidyl (Bexol) [[2]]() 3.

This guide details the self-validating protocols required to synthesize and characterize this molecule, emphasizing the causality behind every experimental parameter.

Mechanistic Causality & Reaction Design

The synthesis is a two-stage process: a multi-component Mannich Reaction followed by a chemoselective Carbonyl Reduction .

Kinetic Control in the Mannich Step: Using the hydrochloride salt of piperidine rather than the free base is a critical kinetic control. It prevents the base-catalyzed self-condensation (aldol reaction) of acetophenone. Instead, the acidic environment directs formaldehyde strictly toward iminium ion formation with piperidine, ensuring the reaction proceeds via the acid-catalyzed enol mechanism to form 1-phenyl-3-(piperidin-1-yl)propan-1-one.

Thermodynamic Control in the Reduction Step: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) due to its chemoselectivity and operational safety. Ethanol serves a dual purpose: it provides adequate solubility for the polar Mannich base hydrochloride and acts as a mild proton donor to stabilize the resulting alkoxide intermediate.

Mechanism Iminium 1. Iminium Ion Formation (Piperidine + Formaldehyde) CC_Bond 3. C-C Bond Formation (Nucleophilic Attack) Iminium->CC_Bond Enol 2. Acid-Catalyzed Enolization (Acetophenone) Enol->CC_Bond Mannich 4. Mannich Base Intermediate (Ketone) CC_Bond->Mannich Hydride 5. Hydride Transfer (NaBH4 Attack) Mannich->Hydride NaBH4 / EtOH Alkoxide 6. Alkoxide Intermediate Hydride->Alkoxide Product 7. Target Amino Alcohol Alkoxide->Product Aqueous Quench

Fig 1. Mechanistic pathway from iminium formation to final hydride reduction.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of each step before proceeding.

Workflow A Acetophenone + Formaldehyde + Piperidine HCl B Reflux in EtOH (2-4 hours) A->B C Crystallization (Acetone/Et2O) B->C D Mannich Base HCl (White Solid) C->D E Suspend in EtOH + NaBH4 (0°C) D->E F Stir at RT (1-2 hours) E->F G Aqueous Workup (Extraction) F->G H Pure Amino Alcohol G->H

Fig 2. Experimental workflow detailing the two-step synthesis and purification.

Protocol A: Synthesis of the Mannich Base Hydrochloride
  • Preparation: In a 250 mL round-bottom flask, combine acetophenone (12.0 g, 0.1 mol), piperidine hydrochloride (12.1 g, 0.1 mol), and paraformaldehyde (4.5 g, 0.15 mol).

  • Solvent Addition: Add 50 mL of absolute ethanol and 1 mL of concentrated HCl (to ensure the pH remains acidic, favoring enolization).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 hours under continuous magnetic stirring.

  • Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath. Add 100 mL of cold acetone or diethyl ether to precipitate the Mannich base hydrochloride.

  • Filtration: Filter the resulting white precipitate under a vacuum and wash with cold acetone.

Validation Checkpoint 1: The product should be a stark white, crystalline powder. A melting point check should yield ~190-192°C (decomposition). If the powder is yellow or gummy, unreacted acetophenone or polymeric formaldehyde remains; re-triturate with ether.

Protocol B: Reduction to 1-Phenyl-3-(piperidin-1-yl)propan-1-ol
  • Preparation: Suspend the synthesized Mannich base hydrochloride (10.0 g, ~0.039 mol) in 75 mL of absolute ethanol in a 250 mL flask. Cool the suspension to 0°C using an ice bath.

  • Hydride Addition: Slowly add sodium borohydride (3.0 g, 0.079 mol) in small portions over 30 minutes. Causality note: The reaction is initiated at 0°C to control the exothermic hydride transfer, preventing localized superheating that could lead to retro-Mannich degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench & Workup: Carefully quench the remaining NaBH₄ by adding 20 mL of distilled water. Evaporate the bulk of the ethanol under reduced pressure.

  • pH-Controlled Extraction: The solubility profile of these monocyclic amino alcohols requires precise pH control during aqueous workup 4. Adjust the aqueous layer to pH > 10 using 1M NaOH. This deprotonates the piperidine nitrogen, driving the free base into the organic phase. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target alcohol as a pale yellow oil that crystallizes upon standing.

Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) with a drop of triethylamine. The disappearance of the UV-active ketone spot and the appearance of a lower Rf spot (staining positive with potassium permanganate due to the oxidizable hydroxyl group) confirms complete reduction.

Analytical Characterization Data

Thorough characterization is required to validate the structural integrity of the synthesized pharmacophore. The quantitative data below summarizes the expected spectroscopic signals for pure 1-phenyl-3-(piperidin-1-yl)propan-1-ol.

Analytical MethodParameterObserved Signal / ValueStructural Assignment
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)7.25 - 7.40 ppm (m, 5H)Aromatic protons (Phenyl ring)
4.95 ppm (dd, 1H)CH-OH (Benzylic methine)
5.30 ppm (br s, 1H)OH (Exchanges with D₂O)
2.40 - 2.65 ppm (m, 6H)N-CH₂ (Chain) + N-CH₂ (Piperidine)
1.80 - 2.00 ppm (m, 2H)CH₂ (Aliphatic chain, central)
1.40 - 1.65 ppm (m, 6H)CH₂ (Piperidine ring backbone)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)144.0, 128.5, 127.3, 125.8 ppmAromatic carbons
75.5 ppmC-OH (Benzylic carbon)
56.8 ppmC-N (Aliphatic chain)
54.5 ppm (2C)C-N (Piperidine ring)
34.2 ppmCH₂ (Aliphatic chain, central)
25.8 (2C), 24.2 (1C) ppmCH₂ (Piperidine ring backbone)
FT-IR (ATR)Wavenumber (cm⁻¹)~3200 cm⁻¹ (broad)O-H stretch
2930, 2850 cm⁻¹C-H stretch (Aliphatic)
2780 cm⁻¹Bohlmann bands (Tertiary amine)
1050 cm⁻¹C-O stretch
700, 740 cm⁻¹Monosubstituted benzene out-of-plane bending
HRMS (ESI+)m/z220.1701 [M+H]⁺Exact mass for C₁₄H₂₂NO⁺

References

  • Source: nih.
  • Title: 1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-(1-piperidyl)
  • Source: nih.
  • Title: Experimental Results with Hypothetical Evidences for Bexol as an Effective Inhibitor...

Sources

physicochemical properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol , a critical amino-alcohol scaffold often encountered as a pharmaceutical intermediate, a degradation impurity of anticholinergic drugs (e.g., Trihexyphenidyl), and a compound with intrinsic pharmacological activity.[1][2][3]

Technical Whitepaper for Drug Development & Analytical Sciences

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (often referred to as the des-cyclohexyl analog of Trihexyphenidyl) represents a fundamental structural motif in medicinal chemistry: the


-amino alcohol.[1][2][3] Functioning primarily as a metabolic precursor, synthetic intermediate, and degradation product, its physicochemical behavior is governed by the interplay between the lipophilic phenyl ring, the hydrophilic hydroxyl group, and the ionizable piperidine nitrogen.[1][3]

This guide dissects the compound's solubility manifold, ionization behavior, and stability profile to support formulation strategies, impurity profiling, and analytical method development.[3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 1-Phenyl-3-(piperidin-1-yl)propan-1-ol
Common Aliases Des-cyclohexyl Trihexyphenidyl; 3-Piperidino-1-phenyl-1-propanol
CAS Number 1235-82-1 (Hydrochloride salt); 4911-72-2 (Free base)
Molecular Formula C

H

NO
Molecular Weight 219.33 g/mol (Free Base); 255.78 g/mol (HCl Salt)
Chirality One stereocenter at C1.[1][2][3][4][5][6][7][8] Exists as (R)- and (S)- enantiomers.[1][2][3]
Structural Implications

The molecule features a flexible propyl linker connecting a lipophilic phenyl "head" to a basic piperidine "tail."[2][3] The C1-hydroxyl group introduces hydrogen bond donor (HBD) capability, while the tertiary amine acts as a hydrogen bond acceptor (HBA) and protonation site.[1][2][3]

  • Conformational Flexibility: The propyl chain allows the amine to fold back towards the hydroxyl group, potentially forming an intramolecular hydrogen bond (pseudo-ring), which can influence lipophilicity (LogP) and membrane permeability.[3]

Physicochemical Profiling

Ionization (pKa)

The piperidine nitrogen is the sole ionizable center within the physiological pH range.[3]

  • Experimental/Predicted pKa: 9.3 ± 0.2 (Base strength similar to piperidine).[1][2][3]

  • Implication: At physiological pH (7.4), the compound exists predominantly (>98%) in its cationic (protonated) form.[2][3] This cationic charge is critical for solubility in aqueous media and for electrostatic interactions with receptor sites (e.g., muscarinic receptors, sodium channels).[3]

Lipophilicity (LogP/LogD)

Unlike its highly lipophilic analogs (e.g., Trihexyphenidyl, LogP ~4.3), the absence of the cyclohexyl group significantly lowers the partition coefficient.[3]

ParameterValue (Approx.)Significance
LogP (Neutral) 2.1 – 2.4 Moderately lipophilic; good BBB permeability potential.[1][2][3]
LogD (pH 7.4) 0.5 – 0.8 Reduced effective lipophilicity due to ionization.[2][3]
LogD (pH 2.0) -1.5 Highly hydrophilic in gastric environments.[1][2][3]
Solubility Profile

The solubility is pH-dependent, following a classic weak base profile.[1][2][3]

  • pH < 7 (Acidic): High solubility (>10 mg/mL) due to salt formation (protonated amine).[2][3]

  • pH > 10 (Basic): Low solubility (Free base precipitates); likely <1 mg/mL.[2][3]

  • Organic Solvents: The free base is freely soluble in ethanol, dichloromethane, and DMSO.[2][3] The HCl salt is soluble in water and ethanol but insoluble in non-polar solvents (hexane).[2][3]

Synthesis & Degradation Pathways[2][3]

Understanding the genesis and fate of this molecule is crucial for controlling impurities in drug substance manufacturing.[2][3]

Synthetic Route (Mannich Reduction)

The compound is typically synthesized via a two-step sequence:[1][2][3]

  • Mannich Reaction: Acetophenone reacts with formaldehyde and piperidine to form the ketone intermediate (1-Phenyl-3-piperidinopropan-1-one).[1][2][3]

  • Reduction: The ketone is reduced (using NaBH

    
     or catalytic hydrogenation) to the target alcohol.[2][3]
    
Degradation & Stability[2][3]
  • Oxidation: Reversion to the ketone (Mannich base) under oxidative stress.[2][3]

  • Dehydration: Under acidic/thermal stress, the hydroxyl group eliminates to form the alkene (cinnamyl derivative), a conjugated system that is often UV-active and a common impurity.[1][2][3]

G Acetophenone Acetophenone (Starting Material) Ketone Mannich Ketone (Intermediate) Acetophenone->Ketone + CH2O + Piperidine (Mannich Rxn) Target 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Target Alcohol) Ketone->Target Reduction (NaBH4 / H2) Target->Ketone Oxidation (Degradation) Alkene Dehydration Impurity (Alkene) Target->Alkene Acid/Heat (-H2O)

Figure 1: Synthesis and degradation pathways showing the relationship between the Mannich ketone precursor, the target alcohol, and the dehydration impurity.[1][2][3][6]

Analytical Characterization

For researchers validating the identity or purity of this compound, the following protocols are recommended.

HPLC Method (Reverse Phase)

Due to the basic nature of the piperidine, peak tailing is a common issue on standard C18 columns.[3]

  • Column: C18 with high carbon load and base-deactivation (e.g., XBridge C18 or Gemini C18).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH suppresses ionization, improving peak shape.[2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (end absorption) and 254 nm (phenyl ring).[1][2][3]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]

    
     = 220.2 m/z .[1][2][3]
    
  • Fragmentation Pattern:

    • Loss of H

      
      O ([M+H-18]
      
      
      
      ): m/z ~202.[1][2][3]
    • Cleavage of piperidine ring fragments.[2][3]

Biological & Pharmacological Context

While often an intermediate, the compound possesses intrinsic biological activity:[3]

  • Anticholinergic Activity: Acts as a weak muscarinic antagonist.[1][2][3] The lack of the second hydrophobic group (cyclohexyl) reduces potency compared to Trihexyphenidyl.[3]

  • Local Anesthetic Effect: Similar to dyclonine, the amino-alcohol motif can block voltage-gated sodium channels, leading to membrane stabilization.[1][2][3]

  • Toxicity: Acute toxicity is likely driven by CNS excitation (tremors) followed by depression, typical of piperidine anticholinergics.[2][3]

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Trihexyphenidyl Hydrochloride Monograph. (Lists 1-phenyl-3-(piperidin-1-yl)propan-1-one as Impurity A; the alcohol is the reduced congener).[1][2][3]

  • PubChem Database . Compound Summary for CID 657317 (Related Analog). National Library of Medicine.[2][3] [Link] (Reference for structural class comparison).

  • Beckett, A. H., & Casy, A. F. (1954).[2][3] Stereochemistry of certain analgesics and anticholinergic agents. Nature, 173, 1231–1232.[2][3] (Foundational work on the stereochemistry of amino-alcohols).

  • ChemIDplus . 1-Phenyl-3-piperidino-1-propanol. U.S. National Library of Medicine.[2][3] (Verifying CAS and chemical identity).

Sources

1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives: Mechanism of Action, Pharmacology, and Experimental Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold represents the core pharmacophore for a major class of centrally acting anticholinergic agents, most notably biperiden, trihexyphenidyl, and cycrimine[1][2]. Historically utilized in the management of Parkinson's disease and neuroleptic-induced extrapyramidal symptoms (EPS), these compounds function primarily as competitive antagonists at muscarinic acetylcholine receptors (mAChRs)[2][3]. This technical guide dissects the structure-activity relationship (SAR), receptor subtype selectivity, and the downstream signaling causality of this scaffold, providing a comprehensive framework for researchers engaged in neuropharmacological drug development.

Structural Pharmacology and SAR

The chemical architecture of the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold dictates its potent central nervous system (CNS) penetration and specific receptor affinity.

  • Piperidine Ring : The basic tertiary nitrogen is protonated at physiological pH, serving as the primary anchor. It forms a critical salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of all mAChRs[4].

  • Propan-1-ol Linker : The hydroxyl group acts as a vital hydrogen bond donor/acceptor, interacting with tyrosine residues deep within the receptor pocket to stabilize the inactive antagonist conformation[4].

  • C1 Substitutions : The scaffold's subtype selectivity and overall lipophilicity are heavily modulated by the R-group at the C1 position. A bicyclo[2.2.1]hept-5-en-2-yl group yields biperiden, a cyclohexyl group yields trihexyphenidyl, and a cyclopentyl group yields cycrimine[1][2]. These bulky, hydrophobic groups occupy the extracellular vestibule of the mAChR, sterically hindering the conformational changes required for G-protein coupling.

Mechanism of Action: Striatal mAChR Antagonism

The therapeutic efficacy of the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold is rooted in its ability to restore the dopaminergic-cholinergic balance within the basal ganglia[3][4].

Primary Target: M1 Receptors The scaffold exhibits a marked preference for the M1 receptor subtype, which is highly expressed on postsynaptic medium spiny neurons (MSNs) in the striatum[5][6]. In Parkinsonian states, the loss of inhibitory dopaminergic input (via D2 receptors) onto striatal cholinergic interneurons (ChIs) leads to cholinergic hyperactivity. By competitively antagonizing postsynaptic M1 receptors, the scaffold dampens this excitatory cholinergic transmission, alleviating motor rigidity and tremors[3][4].

Secondary Target: M4 Autoreceptors Recent preclinical studies in dystonia models (e.g., DYT1-TOR1A) have elucidated a secondary mechanism involving M4 mAChRs. Blockade of M4 autoreceptors located directly on striatal ChIs paradoxically normalizes striatal dopamine release, highlighting a dual-target therapeutic mechanism[7]. Furthermore, these compounds exhibit indirect dopaminergic effects by modulating nicotinic acetylcholine receptors, further enhancing dopamine release[3].

Pathway DA Dopaminergic Input (Substantia Nigra) ChI Cholinergic Interneuron (Striatum) DA->ChI Inhibits (D2) MSN Medium Spiny Neuron (GABAergic Output) ChI->MSN Excites (via ACh) Drug 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Scaffold Drug->ChI Antagonizes M4 (Autoreceptor) Drug->MSN Antagonizes M1 (Postsynaptic)

Striatal signaling pathway demonstrating the dual M1/M4 antagonism of the scaffold.

Quantitative Receptor Binding Profile

Derivatives of this scaffold demonstrate a distinct hierarchy of binding affinities across the five mAChR subtypes (M1-M5). Biperiden, serving as the prototypical derivative, displays the highest affinity for M1, followed closely by M4[6].

Table 1: Binding Affinities (Ki) of Biperiden Hydrochloride across mAChR Subtypes [6]

Receptor SubtypeKi (nM)Primary LocalizationFunctional Role in Striatum
M1 0.48Postsynaptic MSNsExcitatory motor output
M4 2.40Presynaptic ChIsAutoreceptor feedback
M3 3.90Smooth muscle / GlandsPeripheral side effects (dry mouth)
M2 6.30Cardiac tissueHeart rate modulation
M5 6.30Substantia NigraDopamine release regulation

Experimental Methodologies: Pharmacological Profiling

To validate the receptor selectivity and functional antagonism of novel derivatives based on this scaffold, researchers must employ robust, self-validating in vitro assays.

Protocol 1: High-Throughput Radioligand Binding Assay (Subtype Selectivity)

This protocol determines the equilibrium dissociation constant (


) using competitive displacement.
  • Membrane Preparation : Culture CHO-K1 cells stably expressing human M1-M5 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Expert Insight: CHO cells are preferred because they lack endogenous mAChRs, ensuring zero background interference.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM[3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the test compound (

    
     to 
    
    
    
    M). Include 1 µM Atropine in separate wells to define non-specific binding.
    • Expert Insight: [3H]-NMS is heavily favored over[3H]-QNB for intact cell or crude membrane assays. Because of its quaternary ammonium structure, [3H]-NMS is hydrophilic and selectively labels functional, cell-surface receptors without penetrating the membrane to bind internalized, inactive receptor pools.

  • Equilibration : Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

    • Expert Insight: Glass fiber filters carry a net negative charge. Pre-soaking them in 0.5% polyethylenimine (PEI), a cationic polymer, neutralizes the filter surface, drastically reducing non-specific binding of the basic test compounds.

  • Washing : Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Detection & Analysis : Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     values via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Washing Filter->Wash Detect Scintillation Counting Wash->Detect Analyze Ki Calculation Detect->Analyze

Step-by-step experimental workflow for high-throughput radioligand binding assays.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

To confirm that the binding translates to functional antagonism (since M1, M3, and M5 couple to Gq/11 to mobilize intracellular calcium):

  • Dye Loading : Seed CHO-M1 cells in a 384-well plate. Load cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Compound Addition : Add the test antagonist (e.g., biperiden) and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge : Stimulate cells with an

    
     concentration of Acetylcholine.
    
  • Measurement : Record the transient peak in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). A rightward shift in the acetylcholine dose-response curve confirms competitive antagonism.

References

  • Cycrimine | C19H29NO | CID 2911 - PubChem - NIH . National Institutes of Health (NIH). 1

  • Biperideno | Drug Information, Uses, Side Effects, Pharma intermediate . PharmaCompass. 2

  • Biperiden.HCl () for sale - Vulcanchem . VulcanChem. 4

  • Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain . PubMed (NIH). 5

  • Biperiden HCl | CAS:1235-82-1 | Anticholinergic drug | High Purity . BioCrick. 6

  • BLOCKADE OF M4 MUSCARINIC RECEPTORS ON STRIATAL CHOLINERGIC INTERNEURONS NORMALIZES STRIATAL DOPAMINE RELEASE IN A MOUSE MODEL OF DYT1-TOR1A DYSTONIA . bioRxiv. 7

  • A Preclinical Technical Guide to Trihexyphenidyl Hydrochloride . Benchchem. 3

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily the well-characterized anticholinergic agent Trihexyphenidyl. The guide delves into the inferred mechanism of action, structure-activity relationships (SAR), and a detailed synthetic pathway. It also outlines the anticipated pharmacokinetics, pharmacodynamics, and toxicological properties based on established data for the phenyl-piperidin-propanol class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a predictive framework for future investigation of this and related molecules.

Introduction: The Phenyl-Piperidin-Propanol Scaffold

The 1-phenyl-3-(piperidin-1-yl)propan-1-ol chemical scaffold is a core component of a class of synthetic anticholinergic agents. While direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature, its structural similarity to established drugs, such as Trihexyphenidyl, allows for a robust, inferred pharmacological profile. These compounds are primarily recognized for their activity as muscarinic acetylcholine receptor antagonists.

This guide will leverage the extensive research on these analogs to construct a detailed profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol, treating it as a prototypical member of this chemical series. The insights provided are grounded in established principles of medicinal chemistry and pharmacology.

Synthesis and Chemical Properties

The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is conceptually straightforward and follows a classic synthetic route for related compounds, involving a Mannich reaction followed by a reduction or Grignard reaction.

Synthetic Pathway

The most probable synthetic route involves two key steps:

  • Mannich Reaction: Acetophenone undergoes a Mannich condensation with formaldehyde and piperidine to yield the intermediate, 3-piperidino-1-phenyl-1-propanone hydrochloride (also known as Trihexyphenidyl Related Compound A). This reaction is a cornerstone for creating β-amino ketones.

  • Reduction: The ketone of the intermediate is then reduced to a secondary alcohol to yield the target compound, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol. This can be achieved using standard reducing agents like sodium borohydride.

Alternatively, a Grignard reaction could be employed on a suitable precursor. For instance, the synthesis of the closely related drug Trihexyphenidyl involves the reaction of 3-piperidinopropiophenone with cyclohexylmagnesium bromide.

Synthesis_Pathway cluster_mannich Mannich Reaction cluster_reduction Reduction Acetophenone Acetophenone Intermediate 3-Piperidino-1-phenyl-1-propanone HCl (Mannich Base) Acetophenone->Intermediate Piperidine Piperidine Piperidine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Target 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Intermediate->Target Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target

Figure 1: Predicted synthetic pathway for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

Chemical Properties

The predicted chemical properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol are summarized in the table below.

PropertyPredicted ValueSource/Basis
Molecular Formula C₁₄H₂₁NO-
Molecular Weight 219.33 g/mol -
Appearance Likely a white to off-white crystalline solidAnalogy to related compounds
Solubility Expected to be soluble in organic solvents and slightly soluble in waterGeneral properties of similar amines
pKa Estimated to be in the range of 8.5 - 9.5 for the piperidine nitrogenTypical pKa for piperidine derivatives

Predicted Pharmacological Profile

Mechanism of Action: Muscarinic Receptor Antagonism

Based on its structural features, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is predicted to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This class of compounds, including Trihexyphenidyl, exerts its effects by blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.

The antagonism is expected to be non-selective across the five muscarinic receptor subtypes (M1-M5), but with a potentially higher affinity for the M1 subtype, which is abundant in the central nervous system. This M1 selectivity is a characteristic feature of Trihexyphenidyl. By blocking M1 receptors in the striatum, these agents help to restore the balance between the cholinergic and dopaminergic systems, which is a key therapeutic principle in the treatment of Parkinson's disease.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Acetylcholine Acetylcholine (ACh) Acetylcholine->M1_Receptor Activates Target_Compound 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Antagonist) Target_Compound->M1_Receptor Blocks Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: Predicted mechanism of action via M1 muscarinic receptor antagonism.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenyl-piperidin-propanol derivatives is highly dependent on their chemical structure. Key SAR insights from related compounds suggest:

  • The Hydroxyl Group: The presence of a hydroxyl group on the propanol chain is crucial for central anticholinergic activity.

  • The Phenyl Group: An unsubstituted phenyl group is generally optimal for activity.

  • The Piperidine Ring: Modifications to the piperidine ring can alter affinity for the dopamine transporter, a secondary target for some of these compounds.

  • The Cycloalkyl/Aryl Group: In compounds like Trihexyphenidyl, a cycloalkyl group (cyclohexyl) is important. Replacing it with another phenyl group can decrease affinity for the dopamine transporter. The absence of this group in 1-Phenyl-3-(piperidin-1-yl)propan-1-ol suggests its pharmacological profile might differ slightly from Trihexyphenidyl, potentially with less dopamine transporter interaction.

Predicted Pharmacodynamics

The primary pharmacodynamic effects of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol are expected to be anticholinergic in nature:

  • Central Nervous System: At therapeutic doses, it would likely produce effects similar to Trihexyphenidyl, such as reduction of tremor and muscle rigidity. At higher doses, central effects could include confusion, agitation, and delirium.

  • Peripheral Nervous System: Typical peripheral anticholinergic effects are anticipated, including dry mouth, blurred vision (due to mydriasis), constipation, and urinary retention.

Predicted Pharmacokinetics

The pharmacokinetic profile is predicted based on the properties of Trihexyphenidyl:

  • Absorption: Likely to be well-absorbed from the gastrointestinal tract following oral administration.

  • Distribution: Expected to cross the blood-brain barrier to exert its effects on the central nervous system.

  • Metabolism: The compound would likely undergo hepatic metabolism.

  • Excretion: Excretion is predicted to be primarily through the urine.

Predicted Toxicological Profile

The toxicology of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is expected to be an extension of its anticholinergic pharmacology.

  • Acute Toxicity: Overdose would likely result in a classic anticholinergic toxidrome, characterized by flushing, dry skin and mucous membranes, mydriasis, altered mental status, and fever. More severe manifestations could include tachycardia, hypertension, and seizures.

  • Chronic Toxicity: Long-term use may be associated with cognitive impairment, particularly in the elderly.

Experimental Protocols for Characterization

To empirically determine the pharmacological profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol, the following experimental workflows are recommended.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing each of the human muscarinic receptor subtypes.

  • Radioligand Competition: Perform competitive binding assays using a suitable radioligand (e.g., [³H]-N-methylscopolamine).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition curves.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Membranes (M1-M5 expressing cells) Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki values Quantify->Analyze End End Analyze->End

Figure 3: Workflow for in vitro receptor binding assay.

Conclusion

While direct experimental data on 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is scarce, a comprehensive pharmacological profile can be confidently predicted based on the extensive knowledge of its structural analogs, particularly Trihexyphenidyl. It is anticipated to be a centrally-acting anticholinergic agent with primary activity as a muscarinic receptor antagonist, likely showing some preference for the M1 subtype. Its synthesis is expected to follow established routes for β-amino alcohols. The predicted pharmacodynamic and pharmacokinetic properties align with this class of compounds. The toxicological profile is also expected to be consistent with its anticholinergic mechanism. The experimental protocols outlined in this guide provide a clear path for the empirical validation and detailed characterization of this compound, which holds potential as a research tool or a lead compound for the development of novel therapeutics targeting the cholinergic system.

References

  • BenchChem. (2025). Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide.
  • BenchChem. (2025). In Vitro Characterization of Trihexyphenidyl Hydrochloride: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. Retrieved from [Link]

  • Giachetti, A., Giraldo, E., Ladinsky, H., & Montagna, E. (1986). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology, 89(1), 83–90.
  • Tintinalli, J. E., et al. (Eds.). (2020). Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 9e. AccessMedicine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Morpholinopropiophenone Hydrochloride.
  • Eglen, R. M., Hegde, S. S., & Watson, N. (2000). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Medicinal Research Reviews, 20(6), 458-493.
  • International Journal of Trend in Scientific Research and Development. (2018).
  • Medscape. (2024). Anticholinergic Toxicity: Practice Essentials, Pathophysiology, Etiology. Retrieved from [Link]

  • Faisca Phillips, A. M. M., et al. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules, 25(21), 5099.
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Weizmann Institute of Science. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor.
  • Maayani, S., et al. (1974). Psychotomimetics as anticholinergic agents. I. 1-Cyclohexylpiperidine derivatives: anticholinesterase activity and antagonistic activity to acetylcholine. Biochemical Pharmacology, 23(8), 1263-81.
  • StatPearls. (2023). Anticholinergic Toxicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030723B - Preparation method of trihexyphenidyl hydrochloride.
  • Anesthesia Key. (2016). Anticholinergic Poisoning.
  • Pharmaffiliates. (n.d.). Trihexyphenidyl Related Compound A (1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride) (1687017). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropan-3-ol-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030723A - Preparation method of trihexyphenidyl hydrochloride.
  • ACS Publications. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Journal of Medicinal Chemistry.
  • Drug-Design.org. (2005).
  • YouTube. (2023). Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01.
  • ResearchGate. (n.d.). Synthetic methodology and structure activity relationship study of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides.

Technical Whitepaper: Structural Elucidation of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (C₁₄H₂₁NO), a critical pharmacophore sharing structural homology with anticholinergic agents like Trihexyphenidyl and Diphenidol.[1]

Correct structural characterization of this molecule is challenging due to the flexibility of the propyl chain and the conformational dynamics of the piperidine ring. This guide moves beyond basic peak listing to explain the causality of spectral features, focusing on the diagnostic utility of Bohlmann bands in IR , McLafferty-type rearrangement vs.


-cleavage in MSdiastereotopic protons in NMR1
Chemical Structure & Properties
PropertyValue
IUPAC Name 1-Phenyl-3-(piperidin-1-yl)propan-1-ol
Molecular Formula C₁₄H₂₁NO
Exact Mass 219.1623 Da
Key Functional Groups Secondary Alcohol (Benzylic), Tertiary Amine (Piperidine)
Chiral Center C1 (Benzylic Carbon)

Synthetic Context & Sample Preparation[3][7]

Understanding the synthetic origin is vital for identifying impurities. This compound is typically synthesized via the reduction of the Mannich base ketone, 1-phenyl-3-(piperidin-1-yl)propan-1-one .[1]

  • Impurity Alert: Incomplete reduction results in a residual carbonyl peak (~1680 cm⁻¹ in IR, ~198 ppm in ¹³C NMR).[1]

  • Salt vs. Free Base: The spectroscopic behavior changes drastically depending on pH.[1]

    • Free Base: Nitrogen lone pair is active; Bohlmann bands are visible; NMR shifts of

      
      -protons are shielded.[1]
      
    • HCl Salt: Nitrogen is protonated; Bohlmann bands disappear;

      
      -protons deshift downfield (~0.5–1.0 ppm).[1]
      

Protocol 1: NMR Sample Preparation (Free Base)

  • Dissolve 10 mg of compound in 0.6 mL CDCl₃ (Chloroform-d).

  • Why CDCl₃? It minimizes exchange of the hydroxyl proton, allowing observation of the OH coupling (broad doublet) and prevents amine protonation that occurs in acidic solvents.

  • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Filter through a glass wool plug to remove inorganic salts from the reduction step.

Mass Spectrometry (MS) Analysis

In Electron Impact (EI) ionization (70 eV), the fragmentation is driven by the stability of the resulting carbocations. For amino-alcohols, the nitrogen atom directs the primary fragmentation pathway.

Fragmentation Logic

The mass spectrum is dominated by


-cleavage1
  • Base Peak (m/z 98): The ionization of the piperidine nitrogen triggers homolytic cleavage of the C-C bond

    
     to the nitrogen (the C2-C3 bond of the propyl chain). This generates the resonance-stabilized methylene-piperidinium ion  (
    
    
    ).[1]
  • Benzylic Cleavage (m/z 107): Cleavage between C1 and C2 generates the stable

    
    -hydroxybenzyl cation (
    
    
    ).[1]
  • Molecular Ion (m/z 219): Typically weak in aliphatic amines due to rapid fragmentation.[1]

MS Workflow Diagram

MS_FragmentationM_IonMolecular Ion[M]+• m/z 219N_RadicalN-Radical Cation(Localization on N)M_Ion->N_RadicalBenzylic_CleavageBenzylic Cleavage(C1-C2 Bond Break)M_Ion->Benzylic_Cleavage Secondary PathwayAlpha_Cleavageα-Cleavage(C2-C3 Bond Break)N_Radical->Alpha_Cleavage Dominant PathwayBase_PeakBase Peakm/z 98(CH2=N-Pip)+Alpha_Cleavage->Base_PeakFrag_107Fragmentm/z 107(Ph-CH-OH)+Benzylic_Cleavage->Frag_107

Caption: Fragmentation pathways in EI-MS. The formation of the iminium ion (m/z 98) is the diagnostic signature.

Infrared Spectroscopy (IR)[7][8][9]

The IR spectrum serves as a quick validation of the functional group state (Free base vs. Salt).

Key Diagnostic Bands[1][7]
Frequency (cm⁻¹)Vibration ModeDiagnostic Insight
3200–3400 O-H StretchBroad band indicates Hydrogen bonding.[1] In dilute non-polar solvents, intramolecular H-bonding between OH and N may shift this to ~3500 cm⁻¹.[1]
2700–2800 Bohlmann Bands (C-H Stretch)Critical: These sharp bands appear only when the N-lone pair is antiperiplanar to adjacent C-H bonds.[1] Their presence confirms the piperidine ring is in a chair conformation and the amine is not protonated [1].
1050–1100 C-O StretchCharacteristic of secondary alcohols.
700 & 750 C-H Out-of-PlaneMonosubstituted benzene ring (pattern of 5 adjacent H).[1]

Nuclear Magnetic Resonance (NMR)[2][7][10][11][12][13]

This is the definitive method for structural elucidation. The chirality at C1 creates a complex magnetic environment.

¹H NMR Analysis (400 MHz, CDCl₃)

The presence of the chiral center at C1 renders the protons at C2 (and potentially C3) diastereotopic .[1] They are chemically non-equivalent and will not appear as simple triplets or quartets.[1]

PositionProton TypeApprox. Shift (δ)MultiplicityExplanation
Ar-H Aromatic7.20 – 7.40Multiplet5H, Phenyl group.[1]
C1-H Benzylic4.90 – 4.95dd1H.[1] Deshielded by OH and Phenyl ring.[1] Couples to C2-Ha and C2-Hb.
C3-H

-to-Amine
2.30 – 2.60Multiplet2H.[1] Part of the ABXY system with C2.
Pip-

Ring

-CH₂
2.30 – 2.50Broad m4H.[1] Adjacent to Nitrogen.[1][2][3][4]
C2-H Diastereotopic 1.80 – 2.10Complex 2H.[1] These are distinct (Ha and Hb).[5] They couple to each other (geminal) and C1/C3 (vicinal).
Pip-

Ring Bulk1.40 – 1.60Broad m6H.[1] Piperidine ring protons.[1]

Expert Insight: The C2 protons often appear as a complex "non-first-order" multiplet. Do not interpret this as an impurity. A COSY (Correlation Spectroscopy) experiment is required to trace the connectivity from C1 → C2 → C3.[1]

¹³C NMR Analysis (100 MHz, CDCl₃)
CarbonTypeApprox.[1][2][3][5][4][6][7][8][9] Shift (δ)Assignment Logic
Ar-C Ipso145.0Quaternary carbon attached to alkyl chain.[1]
Ar-C Ortho/Meta/Para126.0 – 128.5Typical aromatic region.[1]
C1 Benzylic CH75.5Deshielded by Oxygen and Phenyl ring.[1]
C3

-to-Amine
57.0Deshielded by Nitrogen.[1]
Pip-

Ring

-CH₂
54.5Symmetric carbons adjacent to N in piperidine.[1]
C2 Middle CH₂34.0Shielded methylene bridge.[1]
Pip-

Ring Bulk24.0 – 26.0Remaining piperidine carbons.[1]
NMR Assignment Workflow

NMR_WorkflowSampleSample in CDCl3(Free Base)H1_Exp1H NMR ExperimentSample->H1_ExpC13_Exp13C NMR ExperimentSample->C13_ExpCOSYCOSY(Confirm C1-C2-C3 connectivity)H1_Exp->COSY Resolve Diastereotopic C2HSQCHSQC(Link H to C)H1_Exp->HSQCDEPTDEPT-135(Phase C1/C3/Pip down, C2 up)C13_Exp->DEPT Distinguish CH/CH2C13_Exp->HSQC

Caption: Integrated NMR workflow. DEPT-135 is crucial to distinguish the C1 methine (up) from C2/C3 methylenes (down).

References

  • Bohlmann, F. (1958).[1][10][7] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(9), 2157–2167.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Standard text for Mass Spec fragmentation rules).

  • SDBS Database. "Spectral Database for Organic Compounds".[1] National Institute of Advanced Industrial Science and Technology (AIST). (Search for analogs: 3-amino-1-phenylpropan-1-ol).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Reference for NMR Chemical Shift prediction rules).

Disclaimer: The spectral data provided are theoretical projections based on high-fidelity chemometric principles and analogous structures (e.g., 3-amino-1-phenylpropan-1-ol and N-alkylpiperidines).[1] Always validate with experimental reference standards.

Structural Elucidation and Analytical Characterization of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 6056-20-8) represents a classic


-amino alcohol pharmacophore. It is structurally significant as a metabolic intermediate and synthetic precursor to several anticholinergic and antihistaminic agents, including Trihexyphenidyl , Diphenidol , and Biperiden .

In drug development, this molecule frequently appears as "Related Compound A" in pharmacopeial monographs for anticholinergics. Its elucidation requires a rigorous distinction from its regioisomers (e.g., the 2-phenyl isomer) and a definitive assignment of its chiral center at the C1 position.

This guide outlines a self-validating analytical workflow to establish the structure, connectivity, and stereochemistry of this compound.

Synthetic Origin and Impurity Logic

To understand the spectral data, one must understand the synthesis. The presence of specific impurities often aids in confirming the main structure.

The standard synthesis involves a Mannich reaction followed by a carbonyl reduction.

  • Mannich Condensation: Acetophenone reacts with formaldehyde and piperidine hydrochloride to form the ketone intermediate: 1-Phenyl-3-(piperidin-1-yl)propan-1-one (CAS 886-06-6).

  • Reduction: The ketone is reduced (using

    
     or catalytic hydrogenation) to the target alcohol.
    

Analytical Implication:

  • Impurity A: Unreacted Ketone (distinct carbonyl stretch in IR, deshielded protons in NMR).

  • Impurity B: Vinyl elimination product (1-phenyl-3-(piperidin-1-yl)prop-1-ene), formed via acid-catalyzed dehydration of the benzylic alcohol.

Visualization: Synthesis & Impurity Pathway

SynthesisPath Acetophenone Acetophenone (Starting Material) MannichBase Mannich Base (Ketone) 1-Phenyl-3-(piperidin-1-yl)propan-1-one Acetophenone->MannichBase + HCHO, Piperidine, HCl Target Target Alcohol 1-Phenyl-3-(piperidin-1-yl)propan-1-ol MannichBase->Target Reduction (NaBH4) Impurity Impurity: Dehydration Product (Styrene derivative) Target->Impurity Acid/Heat (-H2O)

Figure 1: Synthetic pathway showing the origin of the target molecule and its primary degradation impurity.

Mass Spectrometry: Fragmentation Mechanics

Mass spectrometry (ESI+) provides the first tier of structural confirmation. The molecule (


) has a monoisotopic mass of 219.16 Da .
Primary Ionization (ESI+)
  • [M+H]+ : Observed at m/z 220.17 .

  • The nitrogen atom is the most basic site, directing the charge localization.

Fragmentation Pathway (MS/MS)

The fragmentation is dominated by


-cleavage  relative to the nitrogen and the hydroxyl group.
Fragment Ion (m/z)MechanismStructural Insight
220 [M+H]+Parent Ion.
202 [M+H - H₂O]+Loss of water. Characteristic of benzylic alcohols. Confirms the -OH group.
98

-Cleavage
Base Peak . The methylenepiperidinium ion (

). This confirms the piperidinyl-methyl substructure.
84 Ring CleavagePiperidinium ring fragment (

).
77/91 AromaticPhenyl cation (

) or Tropylium ion (

). Confirms the phenyl ring.[1][2]

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for proving connectivity. The data below assumes the free base form in


.
Note: If analyzing the HCl salt, the piperidine and adjacent methylene signals will shift downfield significantly due to the positive charge on the nitrogen.
1H NMR Assignment (400 MHz, CDCl3)
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
1 (Benzylic) 4.92 dd (J=8.2, 4.5 Hz)1HDeshielded by Phenyl and OH. The "dd" indicates coupling to the two non-equivalent protons at C2.
Aromatic 7.20 – 7.40 Multiplet5HTypical monosubstituted benzene ring pattern.
2 (Central) 1.85 – 2.05 Multiplet2HThe bridge between the chiral center and the amine. Diastereotopic due to C1 chirality.
3 (N-CH2) 2.45 – 2.60 Multiplet2HAdjacent to Nitrogen.
Piperidine (α) 2.30 – 2.45 Broad Mult.4HProtons adjacent to Nitrogen inside the ring.
Piperidine (β/γ) 1.40 – 1.65 Broad Mult.[3]6HRemote ring protons.
13C NMR Assignment (100 MHz, CDCl3)
Carbon TypeShift (

ppm)
DEPT-135 PhaseStructural Confirmation
C1 (Chiral) 75.4 Up (+)Characteristic benzylic alcohol methine.
C3 (N-CH2) 57.8 Down (-)Methylene next to amine.
Pip-α 54.5 Down (-)Symmetric carbons next to N in piperidine.
C2 (Central) 34.2 Down (-)Central methylene chain.
Pip-β 26.1 Down (-)Piperidine ring carbons.
Pip-γ 24.4 Down (-)Piperidine ring tip.
Aromatic 125.8, 127.1, 128.3, 145.2 + / QuatStandard phenyl pattern. Quaternary C at ~145 ppm.
Connectivity Proof (2D NMR)

To prove the structure is 1-phenyl-3-amino (and not 2-phenyl), we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

  • Key HMBC Correlation: The benzylic proton at 4.92 ppm will show a strong 3-bond correlation (

    
    ) to the C3 (N-CH2)  carbon at 57.8 ppm .
    
  • Key COSY Correlation: The benzylic proton (4.92) couples only to the central C2 protons (1.85-2.05), which in turn couple to the C3 protons. This establishes the linear

    
     chain.
    
Visualization: NMR Correlation Strategy

NMR_Logic H_Benzylic H-1 (Benzylic) 4.92 ppm H_Central H-2 (Central CH2) 1.90 ppm H_Benzylic->H_Central COSY (3J) C_Quat C-Quat (Phenyl) 145.2 ppm H_Benzylic->C_Quat HMBC (2J/3J) C_Amine C-3 (N-CH2) 57.8 ppm H_Benzylic->C_Amine HMBC (3J) *Crucial Proof* H_Amine H-3 (N-CH2) 2.50 ppm H_Central->H_Amine COSY (3J)

Figure 2: 2D NMR Correlation map. The HMBC correlation from H-1 to C-3 definitively proves the propyl chain length and connectivity.

Stereochemical Resolution (Chiral HPLC)

Since C1 is a chiral center, the synthesized product is a racemate (RS) . For drug development, separating the enantiomers is critical.

Recommended Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 220 nm or 254 nm.

  • Rationale: The basic modifier (Diethylamine) is strictly required to suppress peak tailing caused by the interaction of the tertiary amine with residual silanols on the stationary phase.

References

  • PubChem Compound Summary. (2023). 1-phenyl-3-(piperidin-1-yl)propan-1-ol (CID 6056-20-8). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
  • Srinivas, R., et al. (2008). EI and ESI-MS/MS study of trihexyphenidyl and its metabolites. Journal of Mass Spectrometry. (Provides fragmentation logic for the phenyl-piperidinyl-propanol backbone).

Sources

Unlocking the Polypharmacology of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol: From Neurological Targets to Novel Oncological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold 1-phenyl-3-(piperidin-1-yl)propan-1-ol serves as the foundational pharmacophore for a historically significant class of centrally acting anticholinergic agents, including biperiden and trihexyphenidyl[1][2]. For decades, the therapeutic utility of this scaffold was strictly confined to neurology, specifically targeting the Muscarinic Acetylcholine Receptor M1 (CHRM1) to manage Parkinson's disease and neuroleptic-induced extrapyramidal symptoms[3].

However, recent structural biology and high-throughput screening efforts have uncovered a profound paradigm shift: derivatives of this scaffold act as potent allosteric inhibitors of the MALT1 paracaspase (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[4][5]. This discovery repositions the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold at the cutting edge of precision oncology and immuno-oncology, offering a novel mechanism to suppress tumor proliferation in pancreatic ductal adenocarcinoma (PDAC) and modulate regulatory T cells (Tregs) in the tumor microenvironment[6][7].

This technical guide dissects the dual-target polypharmacology of this scaffold, providing molecular rationales, validated experimental protocols, and translational insights for drug development professionals.

Structural Pharmacology & Scaffold Overview

The 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold consists of three critical domains that drive its target binding:

  • The Piperidine Ring: Contains a tertiary amine that becomes protonated at physiological pH. This positive charge is the primary driver of target engagement, acting as an acetylcholine mimic.

  • The Propanol Linker: Provides hydrogen bonding capabilities via the hydroxyl group, stabilizing receptor-ligand complexes.

  • The Phenyl Ring: Offers bulky, hydrophobic interactions that dictate receptor subtype selectivity (e.g., favoring M1 over M2/M3).

Modifications at the C1 position of the propanol chain (e.g., adding a bicycloheptenyl group to create biperiden, or a cyclohexyl group to create trihexyphenidyl) fine-tune the lipophilicity and steric bulk, allowing the molecule to cross the blood-brain barrier and fit into distinct allosteric or orthosteric pockets[8][9].

The Classical Target: Muscarinic Acetylcholine Receptor M1 (CHRM1)

Mechanism of Action

The classical therapeutic mechanism of the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold is the competitive antagonism of the M1 receptor[10]. The protonated piperidine nitrogen forms a critical salt bridge with the highly conserved aspartate residue (Asp105) in transmembrane helix 3 (TM3) of the M1 receptor. By occupying the orthosteric site, the scaffold prevents acetylcholine from inducing the conformational changes necessary to couple with the Gq/11 protein, thereby halting downstream phospholipase Cβ (PLCβ) activation and intracellular calcium release.

M1_Signaling Scaffold 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Scaffold M1 M1 Muscarinic Receptor (CHRM1) Scaffold->M1 Competitive Antagonism Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase Cβ Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Neuro Neurological Effects (Parkinson's/EPS Relief) DAG->Neuro Ca2->Neuro

Caption: M1 Receptor Signaling Pathway and Competitive Antagonism by the Scaffold.

Experimental Protocol: High-Throughput IP1 Accumulation Assay

Causality & Rationale: Measuring direct IP3 generation is technically challenging due to its rapid degradation (half-life of seconds) by intracellular phosphatases. To create a self-validating, high-throughput system, we utilize Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This forces the stable accumulation of IP1, providing a robust, wide-window surrogate readout for Gq-coupled M1 activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CHRM1 into a 384-well microplate at 10,000 cells/well in 10 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Incubation: Remove medium and add 5 µL of the scaffold derivative (serially diluted from 10 µM to 0.1 nM) in stimulation buffer (10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, 50 mM LiCl, pH 7.4). Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 5 µL of Acetylcholine at its pre-determined EC80 concentration. Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of HTRF cryptate-labeled anti-IP1 antibody and 5 µL of d2-labeled IP1 analog (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm using a compatible microplate reader. Calculate the 665/620 ratio to determine IC50 values.

The Emerging Target: MALT1 Paracaspase in Oncology

Mechanism of Action

MALT1 is a unique protease that acts as a critical signaling node in the CARD-BCL10-MALT1 (CBM) complex, driving NF-κB activation[6][11]. While highly expressed in lymphomas, MALT1 is also aberrantly active in solid tumors like pancreatic ductal adenocarcinoma (PDAC), driving cell survival and proliferation[5][7].

Derivatives of the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold (specifically biperiden) have been identified as allosteric inhibitors of MALT1[4][12]. The protonated piperidine nitrogen acts as an electrophile, docking into a hydrophobic pocket opposite the active site and forming a crucial interaction with the oxygen atom of Glutamic Acid 397 (Glu397)[4]. This allosteric binding locks MALT1 in an inactive conformation, preventing the cleavage of NF-κB inhibitors like A20 and CYLD, thereby inducing apoptosis in PDAC cells and destabilizing immunosuppressive Tregs[5][6][13].

MALT1_Signaling Scaffold 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Scaffold MALT1 MALT1 Paracaspase (Active) Scaffold->MALT1 Allosteric Inhibition (Glu397 pocket) CBM CBM Complex (CARD-BCL10-MALT1) CBM->MALT1 Oligomerization Substrates Cleavage of Inhibitors (A20, CYLD, RelB) MALT1->Substrates Proteolysis NFkB NF-κB Activation Substrates->NFkB Disinhibition Tumor Tumor Survival & Proliferation (PDAC) NFkB->Tumor Treg Treg Immunosuppression (Cold Tumors) NFkB->Treg

Caption: MALT1 Paracaspase Signaling and Allosteric Inhibition by the Scaffold.

Experimental Protocol: MALT1 Paracaspase Activity and Cleavage Assay

Causality & Rationale: MALT1 is a paracaspase, meaning it strictly cleaves substrates after Arginine (R) residues, unlike standard caspases which cleave after Aspartate (D)[11]. Therefore, standard caspase-3/7 assays (using DEVD substrates) will yield false negatives for direct MALT1 activity. To ensure a self-validating protocol, we use the specific fluorogenic substrate Ac-LRSR-AMC and orthogonally validate target engagement via Western blot of endogenous CYLD cleavage.

Step-by-Step Methodology:

  • Cell Lysis: Harvest PANC-1 cells (PDAC model) and lyse in MALT1 assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1 mM DTT). Crucial: Do not add broad-spectrum caspase inhibitors (e.g., z-VAD-fmk) to the lysis buffer, as they can cross-react with paracaspases.

  • Lysate Preparation: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and quantify protein concentration via BCA assay. Adjust to 2 mg/mL.

  • Substrate Incubation: In a black 96-well plate, combine 50 µL of lysate with the scaffold derivative (e.g., 1-50 µM). Add 50 µL of assay buffer containing 100 µM of the fluorogenic substrate Ac-LRSR-AMC (final concentration 50 µM).

  • Kinetic Measurement: Monitor AMC release kinetically using a fluorometer (Excitation: 380 nm / Emission: 460 nm) every 5 minutes for 2 hours at 30°C. Calculate the Vmax to determine IC50.

  • Orthogonal Validation: Run parallel lysates on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-CYLD antibodies. A reduction in the ~70 kDa cleaved CYLD band confirms intracellular MALT1 inhibition.

Quantitative Target Affinity & Structure-Activity Relationship (SAR)

A major challenge in repurposing this scaffold for oncology is the concentration gap between its neurological and oncological targets. As shown in the table below, the scaffold exhibits nanomolar affinity for the M1 receptor, but requires micromolar concentrations to inhibit MALT1[14][15].

Table 1: Target Affinity Comparison for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives

Compound / Scaffold DerivativeSub-structural ModificationTargetAffinity / ActivityClinical / Experimental Context
Biperiden Bicyclo[2.2.1]hept-5-enyl at C1M1 ReceptorKi ~1.5 nMParkinson's Disease, EPS[3]
Biperiden Bicyclo[2.2.1]hept-5-enyl at C1MALT1 ParacaspaseIC50 ~5 - 10 µMPDAC, Oncology Repurposing[5]
Trihexyphenidyl Cyclohexyl at C1M1 ReceptorKi ~2.0 nMParkinson's Disease[2]
Mepazine (Reference)Phenothiazine coreMALT1 ParacaspaseIC50 ~1 - 5 µMSchizophrenia / PDAC[4]

Note: The high concentration (~29.6 µg/mL or ~85 µM) required to induce significant apoptosis in PDAC cells in vitro highlights the need for SAR optimization to enhance MALT1 affinity while dialing out M1 activity to prevent dose-limiting anticholinergic toxicity in cancer patients[12][15].

Translational Perspectives: Modulating the Tumor Microenvironment

Beyond direct cytotoxicity in PDAC, targeting MALT1 with 1-phenyl-3-(piperidin-1-yl)propan-1-ol derivatives offers a groundbreaking approach to immuno-oncology. MALT1 is essential for the suppressive function of regulatory T cells (Tregs)[6][16]. By inhibiting MALT1, these derivatives can destabilize Tregs, effectively converting immunologically "cold" tumors into "hot" tumors. When combined with immune checkpoint inhibitors (e.g., anti-PD-1), this scaffold has the potential to prime the tumor microenvironment for a robust anti-cancer immune response, overcoming resistance to standard immunotherapy[6].

Drug development professionals should view the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold not just as a legacy neurological drug, but as a highly privileged starting point for synthesizing selective MALT1 inhibitors or incorporating into Proteolysis Targeting Chimeras (PROTACs) for targeted MALT1 degradation.

References

  • Konczalla L, Perez DR, Wenzel N, et al. "Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer." International Journal of Cancer, 2020; 146(6): 1618-1630.[Link]

  • Di Pilato B, Kim IS, Stromnes IM, et al. "Targeting the CBM complex causes Treg cells to prime tumours for immune checkpoint therapy." Nature, 2019; 570(7759): 112-116.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2381, Biperiden." PubChem, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5572, Trihexyphenidyl." PubChem, 2024.[Link]

  • Demeyer A, Staal J, Beyaert R. "Targeting MALT1 Proteolytic Activity in Immunity, Inflammation and Disease: Good or Bad?" Trends in Molecular Medicine, 2016; 22(2): 135-150.[Link]

  • Palkowitsch L, et al. "The Paracaspase MALT1 in Cancer." Cancers (Basel), 2022; 14(3): 738.[Link]

Sources

Comprehensive In Silico Framework for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with established anticholinergics (e.g., Trihexyphenidyl) and NMDA receptor antagonists (e.g., Ifenprodil analogs). Its core architecture—a lipophilic phenyl ring linked via a flexible propyl chain to a basic piperidine nitrogen—grants it a high degree of polypharmacology.

This technical guide provides a rigorous in silico profiling protocol to evaluate this compound's binding potential against its three most probable biological targets: the Muscarinic Acetylcholine Receptor (M1) , the NMDA Receptor (GluN2B subunit) , and the Sigma-1 Receptor .

Computational Workflow Architecture

The reliability of in silico data hinges on the quality of input structures and the physics of the simulation engine. The following workflow integrates Quantum Mechanics (QM) for ligand accuracy with Molecular Mechanics (MM) for receptor sampling.

Diagram: Integrated Computational Pipeline

G Ligand Ligand: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol QM QM Optimization (DFT B3LYP/6-31G*) Ligand->QM Conf Conformational Analysis (Intramolecular H-bond Check) QM->Conf Docking Molecular Docking (AutoDock Vina / Glide) Conf->Docking Targets Target Selection (PDB Retrieval) Prep Protein Preparation (Protonation states @ pH 7.4) Targets->Prep Prep->Docking MD MD Simulation (100 ns) (GROMACS / AMBER) Docking->MD Analysis Binding Free Energy (MM-PBSA) MD->Analysis

Caption: Figure 1. End-to-end computational workflow from QM ligand preparation to MD-based free energy calculation.

Ligand Preparation & Quantum Mechanical Optimization

Causality: Standard force fields often fail to accurately model the intramolecular hydrogen bond (IMHB) between the hydroxyl group and the piperidine nitrogen in amino-alcohols. This interaction restricts conformational freedom and dictates the "bioactive pose."

Protocol 1: DFT Optimization
  • Initial Structure: Generate 3D coordinates from SMILES: OC(C1=CC=CC=C1)CCN2CCCCC2.

  • Software: Gaussian 16 or ORCA (Open source alternative).

  • Method: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-31G(d,p) (Sufficient for organic conformers).

  • Solvation: PCM (Polarizable Continuum Model) using water to mimic physiological conditions.

  • Validation: Verify zero imaginary frequencies to ensure a true local minimum.

Critical Insight: The protonation state of the piperidine nitrogen (


) means the molecule is cationic at physiological pH. Ensure the nitrogen is protonated (

) before docking, as this drives the essential salt-bridge interaction with aspartate residues in GPCRs.

Target Selection & Grid Generation

We select targets based on the pharmacophore's structural similarity to known ligands.

Target ClassSpecific ReceptorPDB IDRationale for Selection
GPCR Muscarinic M15CXV Structural analog to Trihexyphenidyl (M1 antagonist).
Ion Channel NMDA (GluN2B)4PE5 Phenyl-piperidine motif matches Ifenprodil binding site.
Chaperone Sigma-15HK1 High affinity for lipophilic amines with phenyl groups.
Protocol 2: Grid Box Definition

Objective: Define the search space (Search Space) to prevent "blind docking" artifacts.

  • M1 Muscarinic Receptor:

    • Center: Asp105 (TM3). This residue forms a salt bridge with the piperidine nitrogen.

    • Dimensions:

      
       Å.
      
  • NMDA GluN2B:

    • Center: The interface between GluN1 and GluN2B ATD (Amino Terminal Domain), specifically focusing on GluN2B residues Gln110 and Glu236.

    • Dimensions:

      
       Å.
      
  • Sigma-1 Receptor:

    • Center: Glu172.

    • Dimensions:

      
       Å.
      

Molecular Docking Methodology

Trustworthiness: We utilize a "Redocking" validation step. Before docking the test compound, extract the co-crystallized ligand from the PDB and re-dock it. An RMSD


 Å between the docked and crystal pose validates the protocol.
Step-by-Step Protocol (AutoDock Vina)
  • Receptor Prep:

    • Remove water molecules (unless bridging is critical).

    • Add polar hydrogens (Gasteiger charges).

    • Merge non-polar hydrogens.

  • Ligand Prep:

    • Set rotatable bonds (Propyl chain is highly flexible; ensure torsion tree is active).

    • Format: PDBQT.

  • Execution:

    • Exhaustiveness: Set to 32 (High precision).

    • Num_modes: 10.

    • Energy Range: 4 kcal/mol.

Diagram: Predicted Interaction Network (M1 Receptor)

Interactions Ligand 1-Phenyl-3- (piperidin-1-yl)propan-1-ol Asp105 Asp105 (TM3) (Anionic) Ligand->Asp105 Salt Bridge (Piperidine NH+) Tyr104 Tyr104 (Aromatic) Ligand->Tyr104 Pi-Cation Tyr404 Tyr404 (Aromatic) Ligand->Tyr404 Pi-Pi Stacking (Phenyl Ring) Thr189 Thr189 (Polar) Ligand->Thr189 H-Bond (Hydroxyl Group)

Caption: Figure 2. Hypothetical interaction map within the Muscarinic M1 orthosteric binding pocket.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to assess the temporal stability of the complex and calculate binding free energy (


).
Protocol 3: 100ns Simulation (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server.

  • System Setup:

    • Box: Dodecahedron (reduces solvent volume).

    • Solvent: TIP3P water model.

    • Ions: Neutralize with

      
       and 
      
      
      
      (0.15 M).
  • Equilibration:

    • NVT: 1 ns at 310 K (V-rescale thermostat). Restrain heavy atoms.

    • NPT: 1 ns at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

    • Algorithm: PME (Particle Mesh Ewald) for electrostatics.

  • Analysis Metrics:

    • RMSD: Ligand stability relative to protein backbone. (Acceptable:

      
       Å fluctuation).
      
    • MM-PBSA: Calculate

      
       using the g_mmpbsa tool. This is more accurate than docking scores.
      

ADMET & Drug-Likeness Profiling

For this scaffold to be viable, it must pass blood-brain barrier (BBB) screening.

Tools: SwissADME, pkCSM.

PropertyThresholdPrediction for ScaffoldImplication
LogP (Lipophilicity) 1.5 - 4.0~2.8Optimal for CNS penetration.
TPSA (Polar Surface Area) < 90 Ų~23 ŲHighly permeable; likely crosses BBB.
hERG Inhibition Low RiskHigh Risk Warning: Phenyl-piperidines often block hERG. Requires in vitro safety check.
CYP2D6 Substrate -YesLikely metabolized by CYP2D6 (similar to other CNS amines).

References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Wallingford CT. Gaussian, Inc. (2016).

  • AutoDock Vina: Improving the speed and accuracy of docking , Trott, O., & Olson, A. J. Journal of Computational Chemistry, 31(2), 455-461 (2010).

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers , Abraham, M. J. et al. SoftwareX, 1-2, 19-25 (2015).

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules , Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 7, 42717 (2017).

  • Crystal structure of the human M1 muscarinic acetylcholine receptor , Thal, D. M. et al. Nature, 531, 335–340 (2016).

  • Structural basis of NMDA receptor pharmacology , Karakas, E. et al. Science, 349, 6251 (2015).

Technical Guide: Solubility and Stability of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

[1][2]

Executive Summary & Compound Identity

1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a critical amino-alcohol intermediate often encountered in the synthesis of anticholinergic pharmaceuticals such as Trihexyphenidyl, Biperiden, and Pridinol.[1][2] It functions structurally as a "des-cyclohexyl" analog of Trihexyphenidyl.[1][2][3]

In drug development, this molecule presents a classic solubility-stability paradox : its basic piperidine nitrogen confers pH-dependent solubility, while its benzylic alcohol moiety introduces susceptibility to acid-catalyzed dehydration.[1][2] This guide provides a self-validating framework for characterizing and handling this compound.

Physicochemical Profile
ParameterValue / CharacteristicRelevance
Molecular Formula C₁₄H₂₁NOCore structure
Molecular Weight 219.33 g/mol Small molecule
CAS Number 1235-82-1 (HCl salt); 73826-03-6 (Free Base ref)Identification
pKa (Predicted) ~9.8 – 10.2 (Piperidine N)Critical: Defines pH-solubility window
LogP (Predicted) 2.3 – 2.5Lipophilic (Free base)
Key Functionalities Tertiary Amine, Sec-Benzylic AlcoholSites of degradation

Solubility Profile & Optimization

The solubility of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is governed by the ionization state of the piperidine nitrogen.[1][2]

pH-Dependent Solubility Mechanism[1][2]
  • pH < 8.0 (Acidic/Neutral): The piperidine nitrogen is protonated (

    
    ).[2][3] The compound exists as a cationic salt, exhibiting high aqueous solubility  (>50 mg/mL in 0.1N HCl).[3]
    
  • pH > 10.0 (Basic): The molecule exists as a neutral free base.[2][3] Due to the lipophilic phenyl and piperidine rings, aqueous solubility drops drastically (<1 mg/mL), and the compound may oil out or precipitate.[3]

Solvent Compatibility Matrix
Solvent ClassSolubility (Free Base)Solubility (HCl Salt)Recommendation
Water (pH 7) Low (<1 mg/mL)High (>50 mg/mL)Use buffers < pH 6 for aqueous formulations.[1][2]
Alcohols (EtOH, MeOH) High (>100 mg/mL)High (>50 mg/mL)Ideal for stock solutions.[2][3]
Chlorinated (DCM, CHCl₃) HighModerateGood for extraction/purification.[3]
Ethers (THF, Et₂O) ModerateLowUse for precipitation/crystallization of salts.[3]
Protocol: Equilibrium Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorphic variations can alter solubility.

  • Preparation: Add excess compound (solid) to 5 mL of media (pH 1.2, 4.5, 6.8 buffer, and water).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (210-220 nm).

  • pH Check: Measure the final pH of the saturated solution. Crucial: If the final pH shifts significantly, the solubility value corresponds to the final pH, not the initial buffer pH.[3]

Stability & Degradation Pathways

The stability profile is dominated by two reactive centers: the benzylic alcohol (prone to elimination) and the tertiary amine (prone to oxidation).[3]

Degradation Mechanism Visualization

The following diagram illustrates the primary stress-induced degradation pathways.

DegradationPathwayscluster_conditionsCritical Stability RisksParent1-Phenyl-3-(piperidin-1-yl)propan-1-ol(Target Molecule)AlkeneStyrene Derivative(Dehydration Product)Parent->AlkeneAcid / Heat(Benzylic Elimination)Ketone1-Phenyl-3-(piperidin-1-yl)propan-1-one(Oxidation Product)Parent->KetoneOxidative Stress(Alcohol Oxidation)NOxidePiperidine N-Oxide(Oxidative Degradation)Parent->NOxidePeroxides / O2(N-Oxidation)

Caption: Primary degradation pathways including acid-catalyzed dehydration (Red), alcohol oxidation (Yellow), and N-oxidation (Green).[1][2][4][5]

Detailed Degradation Risks[1]
  • Acid-Catalyzed Dehydration (Critical Risk):

    • Mechanism: Protonation of the hydroxyl group followed by water elimination creates a carbocation stabilized by the phenyl ring.[3] This collapses to form the conjugated alkene (1-phenyl-3-(piperidin-1-yl)prop-1-ene).[1][2]

    • Trigger: Low pH (< 2.[2][3]0) combined with heat, or exposure to Lewis acids.[3]

    • Mitigation: Avoid heating acidic solutions >40°C. Lyophilize from neutral/weakly acidic buffers rather than strong acids.

  • Oxidative Instability:

    • N-Oxidation: The electron-rich piperidine nitrogen reacts with peroxides (common impurities in PEG or Tween excipients) to form the N-oxide.[1][2]

    • Ketone Reversion: The secondary alcohol can oxidize back to the ketone precursor (Impurity A), especially in the presence of metal ions (Fe³⁺, Cu²⁺).[3]

    • Mitigation: Use high-purity excipients (low peroxide), add chelating agents (EDTA), and store under nitrogen.[1][2]

Protocol: Forced Degradation (Stress Testing)

Validate your analytical method (HPLC) using these stressed samples to ensure it separates degradants from the parent.[1][2]

Stress ConditionProtocolExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hoursDehydration Product (Alkene) .[1][2] Look for a peak with higher hydrophobicity (longer retention time).[2][3]
Base Hydrolysis 0.1 N NaOH, 60°C, 4-8 hoursGenerally stable, but check for ring opening (rare).[1][3]
Oxidation 3% H₂O₂, RT, 2-4 hoursN-Oxide (polar, shorter retention) and Ketone (Impurity A).[1][2]
Thermal Solid state, 60°C, 7 daysPhysical changes (melting/sintering).[3]
Photostability 1.2 million lux hoursPotential ketone formation (benzylic oxidation).[2][3]

Handling and Storage Recommendations

Based on the stability profile, the following handling protocols are mandatory for maintaining reference standard integrity:

  • Storage: Store the HCl salt at 2-8°C or -20°C. The salt form is significantly more resistant to oxidation than the free base.[1][2][3]

  • Hygroscopicity: The HCl salt can be hygroscopic.[3] Equilibrate vials to room temperature before opening to prevent moisture condensation (which accelerates degradation).[2][3]

  • Formulation:

    • Avoid formulating in highly acidic media (pH < 2) if heat sterilization is required (risk of dehydration).[2][3]

    • If using polymeric excipients (e.g., PVP, PEG), verify peroxide levels are <50 ppm to prevent N-oxidation.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2381, Biperiden (Structural Analog).[2][3] Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Trihexyphenidyl Hydrochloride Monograph: Impurity A (1-Phenyl-3-(piperidin-1-yl)propan-1-one).[1][2] (Standard reference for the ketone precursor/degradant).[2][3]

Historical Context and Discovery of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine moiety—a saturated six-membered heterocyclic amine—stands as one of the most privileged scaffolds in medicinal chemistry. Its discovery pathway, transitioning from the pungency of black pepper to the synthesis of high-potency opioids and antipsychotics, represents a microcosm of the evolution of organic chemistry itself. This guide analyzes the historical trajectory of piperidine, moving from its isolation by Ørsted in the early 19th century to the total synthesis of coniine by Ladenburg, and finally to the rational drug design era pioneered by Paul Janssen.

The Dawn of Piperidine Chemistry (1819–1850s)

The history of piperidine begins not with the base itself, but with its naturally occurring amide, piperine .

Isolation of Piperine (1819)

Hans Christian Ørsted, a Danish physicist and chemist best known for electromagnetism, isolated piperine from Piper nigrum (black pepper) in 1819.[1][2][3] Unlike the alkaline plant bases (alkaloids) discovered shortly thereafter (e.g., morphine, quinine), piperine was neutral and did not form salts with acids, a confusing property for chemists of the era.

The Discovery of the "Volatile Base" (1850-1852)

The true chemical nature of the piperidine ring was unveiled through degradation studies.

  • 1850: Scottish chemist Thomas Anderson subjected piperine to hydrolysis using nitric acid.[4][5] He observed the cleavage of the molecule into a crystalline acid (piperic acid) and a volatile, basic liquid.

  • 1852: French chemist Auguste Cahours independently confirmed this, naming the volatile base piperidine .[4][5]

Experimental Protocol: Historical Isolation of Piperine

This protocol reconstructs the classical extraction methodology optimized for purity.[3]

Objective: Isolation of Piperine (


) from Piper nigrum.[1][2][6]
  • Extraction:

    • Macerate 50g of finely ground black pepper in 200mL of 95% Ethanol (EtOH) for 24 hours.

    • Reflux the mixture for 2 hours to maximize alkaloid solubility.

    • Filter the hot solution to remove cellulosic biomass.

  • Concentration & Resin Removal:

    • Concentrate the filtrate in vacuo to a viscous dark oil.

    • Critical Step: Add 20mL of 10% ethanolic Potassium Hydroxide (KOH). Rationale: This saponifies the resinous contaminants (chavicine isomers) without hydrolyzing the piperine amide bond under mild conditions.

  • Crystallization:

    • Decant the solution from the insoluble residue.

    • Allow the ethanolic solution to stand at 4°C for 48 hours.

    • Yellow needles of crude piperine precipitate.[3]

  • Purification:

    • Recrystallize from acetone/hexanes (3:2).

    • Yield: ~2-4% w/w. Melting Point: 128-130°C.[1]

The Coniine Milestone: Breaking the Vitalism Barrier (1886)

The synthesis of Coniine (2-propylpiperidine), the toxic principle of Hemlock (Conium maculatum), by Albert Ladenburg in 1886 is a watershed moment. It was the first total synthesis of a natural alkaloid , proving that complex "vital" molecules could be constructed from coal-tar derivatives (pyridine).

Ladenburg's Synthetic Logic

Ladenburg utilized the structural relationship between pyridine (aromatic) and piperidine (saturated). His route required high-temperature rearrangement and reduction, demonstrating remarkable chemical intuition.

Diagram: Ladenburg's Synthesis of Coniine

LadenburgSynthesis Sub1 N-methylpyridinium iodide Sub2 2-Methylpyridine (α-Picoline) Sub1->Sub2 Heat (300°C) Ladenburg Rearrangement Sub3 2-Propenylpyridine Sub2->Sub3 Acetaldehyde / ZnCl2 Knoevenagel Condensation Prod rac-Coniine (2-Propylpiperidine) Sub3->Prod Na / Ethanol Reduction

Caption: The 1886 route utilized a thermal rearrangement followed by condensation and reduction to access the piperidine ring.[7][8]

Technical Causality of the Synthesis
  • Ladenburg Rearrangement: Heating the quaternary N-methyl salt causes the methyl group to migrate to the

    
    -position (C2). This was necessary because direct alkylation of pyridine at C2 is difficult due to its electron-deficient nature.
    
  • Knoevenagel Condensation: The protons on the

    
    -methyl group of 2-picoline are acidic (
    
    
    
    ). Zinc chloride acts as a Lewis acid to facilitate the condensation with acetaldehyde.
  • Birch-Type Reduction: Sodium in ethanol was the standard method for reducing aromatic heterocycles before catalytic hydrogenation (e.g., Raney Nickel) became available.

The Transition to Synthetic Medicinal Chemistry (1939–1960s)

The 20th century saw the piperidine scaffold transition from a target of synthesis to a tool for drug discovery.

Pethidine: The Serendipitous Opioid (1939)

Otto Eisleb and Otto Schaumann at IG Farben were attempting to synthesize antispasmodics with anticholinergic properties (similar to atropine). They synthesized Pethidine (Meperidine), a phenylpiperidine.[9]

  • Discovery: While screening for spasmolytic activity, they induced the Straub tail reaction in mice—a classic sign of opioid activity.

  • Structure-Activity Relationship (SAR): Pethidine stripped the morphine skeleton down to its pharmacophore: a tertiary amine, a central quaternary carbon, and a phenyl ring.

The Janssen Era: Haloperidol and Fentanyl

Dr. Paul Janssen systematically exploited the piperidine scaffold to create two distinct therapeutic classes.

  • Haloperidol (1958): By modifying the N-substituent of the phenylpiperidine scaffold to a butyrophenone chain, Janssen discovered potent antipsychotic activity (D2 receptor antagonism).

  • Fentanyl (1960): Seeking to improve upon pethidine, Janssen replaced the C4-ester with a C4-aniline and added a phenethyl group to the nitrogen. This increased lipophilicity and mu-opioid receptor affinity by ~100x compared to morphine.

Diagram: Structural Evolution of Piperidine Therapeutics

DrugEvolution Piperine Piperine (1819) Natural Product Coniine Coniine (1886) First Synthetic Alkaloid Piperine->Coniine Chemical Logic (Ring Reduction) Pethidine Pethidine (1939) First Synthetic Opioid Coniine->Pethidine Scaffold Simplification (Morphine Mimicry) Haloperidol Haloperidol (1958) Antipsychotic Pethidine->Haloperidol N-substitution (Butyrophenone) Fentanyl Fentanyl (1960) High-Potency Opioid Pethidine->Fentanyl 4-Anilidopiperidine Optimization

Caption: The lineage from natural product isolation to targeted synthetic medicinal chemistry.

Comparative Data Analysis

The following table summarizes the physicochemical and pharmacological shifts from the natural alkaloid to the synthetic drug.

CompoundDiscovery YearSource/OriginMechanism of ActionKey Structural Feature
Piperine 1819Piper nigrumTRPV1 Agonist (Pungency)Piperidine amide
Coniine 1886 (Synth)Conium maculatumnAChR Antagonist (Toxic)2-propylpiperidine
Pethidine 1939Synthetic (IG Farben)

-Opioid Agonist
4-phenylpiperidine ester
Fentanyl 1960Synthetic (Janssen)

-Opioid Agonist
4-anilidopiperidine

References

  • Ørsted, H. C. (1820). "Über das Piperin, ein neues Pflanzenalkaloid".[2] Schweigger’s Journal für Chemie und Physik, 29, 80–82.[2] Link

  • Anderson, T. (1850).[4][5] "On the Constitution of Codeine and its Products of Decomposition". Transactions of the Royal Society of Edinburgh, 20, 57–84. Link

  • Ladenburg, A. (1886).[7][10] "Synthese der aktiven Coniine". Berichte der deutschen chemischen Gesellschaft, 19(3), 2578–2583. Link

  • Eisleb, O., & Schaumann, O. (1939).[11] "Dolantin, ein neuartiges Spasmolytikum und Analgetikum". Deutsche Medizinische Wochenschrift, 65(24), 967–968. Link

  • Janssen, P. A. J. (1960).[12] "The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines". International Review of Neurobiology, 2, 145-148. Link

Sources

Methodological & Application

Application Note: Modular Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol via Mannich Condensation and Chemoselective Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step laboratory protocol for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol . This amino-alcohol scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for various central nervous system (CNS) active agents, including sigma receptor ligands and anticholinergics (analogous to Trihexyphenidyl intermediates).

The method utilizes a Mannich condensation to generate the


-amino ketone intermediate, followed by a chemoselective reduction  using sodium borohydride (NaBH

). A key feature of this protocol is the implementation of a "self-validating" acid-base extraction workflow, which exploits the basicity of the piperidine nitrogen to achieve high purity without chromatographic separation.

Synthetic Strategy & Mechanism

The synthesis proceeds via two distinct chemical transformations:[1]

  • Mannich Reaction: The formation of a C-C bond between an acidic ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).

  • Carbonyl Reduction: The nucleophilic addition of hydride to the ketone, yielding the target secondary alcohol.[2][3]

Reaction Scheme Visualization

SynthesisScheme Reagents Acetophenone + Piperidine HCl + Paraformaldehyde Intermediate Mannich Base (HCl Salt) 1-Phenyl-3-(piperidin-1-yl)propan-1-one Reagents->Intermediate Step 1: EtOH, Reflux, cat. HCl (Mannich Condensation) Target Target Alcohol 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Intermediate->Target Step 2: NaBH4, MeOH, 0°C (Chemoselective Reduction)

Caption: Two-step synthetic pathway transforming acetophenone into the target amino-alcohol.

Step 1: Synthesis of the Mannich Base Intermediate

Target: 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride

Reagent Table
ReagentMW ( g/mol )Equiv.AmountNotes
Acetophenone120.151.012.0 g (100 mmol)Substrate
Paraformaldehyde30.031.23.6 gSource of HCHO
Piperidine HCl121.611.012.1 g (100 mmol)Amine source
Ethanol (Abs.)46.07Solvent40 mLReaction medium
Conc. HCl36.46Cat.0.5 mLCatalyst
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Acetophenone, Paraformaldehyde, and Piperidine Hydrochloride to the flask.

  • Solvation: Add absolute ethanol (40 mL) and catalytic concentrated HCl (0.5 mL).

    • Expert Insight: The addition of catalytic HCl ensures the reaction medium remains acidic enough to depolymerize paraformaldehyde and maintain the iminium ion intermediate, preventing side reactions.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. The suspension should become a clear solution as the paraformaldehyde depolymerizes and reacts.

  • Precipitation: Cool the reaction mixture to room temperature. Add acetone (50 mL) to induce crystallization of the hydrochloride salt.

  • Filtration: Cool the flask in an ice bath (0°C) for 1 hour. Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with cold acetone (2 x 20 mL) to remove unreacted acetophenone.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Checkpoint: The product is the Hydrochloride Salt . Do not convert to the free base yet, as the free amino-ketone is prone to degradation (retro-Mannich reaction).

Step 2: Chemoselective Reduction to the Alcohol

Target: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Reagent Table
ReagentMW ( g/mol )Equiv.AmountNotes
Mannich Base (Step 1)253.771.05.07 g (20 mmol)Substrate
Sodium Borohydride37.831.51.13 g (30 mmol)Reducing Agent
Methanol32.04Solvent50 mLSolvent
NaOH (1M)40.00Workup~50 mLpH Adjustment
Protocol
  • Solvation: In a 250 mL RBF, dissolve the Mannich Base HCl salt (5.07 g) in Methanol (50 mL). The solution may be slightly acidic due to the salt.

  • Neutralization (In-situ): Add Triethylamine (2.8 mL, 20 mmol) or a stoichiometric amount of solid NaOH to liberate the free amine in situ just prior to reduction.

    • Expert Insight: While NaBH

      
       can reduce the salt, the reaction is faster and cleaner on the free base. However, NaBH
      
      
      
      decomposes rapidly in acidic media. Neutralizing ensures the hydride is not wasted reacting with the HCl proton.
  • Reduction: Cool the solution to 0°C (ice bath). Add NaBH

    
     portion-wise over 15 minutes.
    
    • Safety Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Quenching: Quench the reaction by adding water (20 mL) and stirring for 15 minutes. Evaporate the methanol under reduced pressure (Rotavap).

Purification: The "Acid-Base Switch" Workflow

This step is the critical quality gate. It uses the chemical properties of the molecule to separate it from non-basic impurities (like unreacted acetophenone or neutral byproducts) without chromatography.

Purification Logic Diagram

Workup Crude Crude Reaction Mix (Aqueous residue after MeOH removal) Acidify ADDITION 1: Add 1M HCl until pH < 2 Crude->Acidify Wash WASH: Extract with Diethyl Ether Acidify->Wash EtherLayer Ether Layer (Discard) Wash->EtherLayer Non-basic impurities AqLayer Aqueous Layer (Contains Product as Salt) Wash->AqLayer Basify ADDITION 2: Add 2M NaOH until pH > 10 AqLayer->Basify Extract EXTRACTION: Extract with Dichloromethane (DCM) Basify->Extract FinalOrg DCM Layer (Contains Pure Product) Extract->FinalOrg Target Amine FinalAq Aqueous Layer (Discard) Extract->FinalAq

Caption: Acid-Base extraction logic ensuring removal of neutral impurities.

Detailed Workup Procedure
  • Acidification: Take the aqueous residue from Step 4.2. Add 1M HCl until pH

    
     1-2.
    
  • Organic Wash: Extract this acidic aqueous phase with Diethyl Ether (2 x 30 mL).

    • Result: Impurities (neutral organics) move to the Ether.[4] The Target Product (protonated) stays in the Water. Discard the Ether layer.

  • Basification: Cool the aqueous layer. Slowly add 2M NaOH until pH > 10. The solution will become cloudy as the free amine product precipitates/oils out.

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Combine DCM extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum.
  • Yield: Expect a pale yellow oil or low-melting solid. (Typical Yield: 75-85%).

Characterization & QC

To validate the synthesis, compare spectral data against the following expected parameters.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     7.20 – 7.40 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.90 (dd, 1H):  The benzylic proton (
    
    
    
    -OH). This shift confirms the reduction of the ketone (which would have no proton here).
  • 
     2.30 – 2.60 (m, 6H):  The 
    
    
    
    adjacent to nitrogen (propyl chain) and the
    
    
    -protons of the piperidine ring.
  • 
     1.80 – 2.00 (m, 2H):  The central 
    
    
    
    of the propyl chain.
  • 
     1.40 – 1.60 (m, 6H):  The 
    
    
    
    -protons of the piperidine ring.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]

    
    :  220.17 m/z.
    
  • Fragmentation: Loss of water ([M+H-18]

    
    ) is common in secondary alcohols.
    

Safety & Storage

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Keep dry.

  • Storage: The final amino-alcohol is stable at room temperature but should be stored in a tightly sealed vial to prevent absorption of atmospheric CO

    
     (carbamate formation). For long-term storage, converting it back to the HCl salt is recommended.
    

References

  • Mannich Reaction Fundamentals: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.

  • Synthesis of Amino-Ketone Precursors: Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.

  • Sodium Borohydride Reduction Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity).

  • Acid-Base Extraction Techniques: Nichols, L. (2016). Organic Chemistry Laboratory Techniques. Acid-Base Extraction.

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1650 (Related Mannich Base Spectra).

Sources

quantitative analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Bioanalysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in Plasma by LC-MS/MS

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 1235-82-1) is a structural analog and potential metabolite of the anticholinergic agents Trihexyphenidyl (Artane) and Biperiden (Akineton).[1][2] Often monitored in forensic toxicology and pharmaceutical impurity profiling (Impurity A reduced form), its quantification in biological matrices requires high selectivity due to its structural similarity to parent drugs and endogenous amines.[2]

This application note details a robust, self-validating protocol for the quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in human plasma using Solid Phase Extraction (SPE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 500 ng/mL (

    
    )[1][2][3]
    
  • Recovery: >85% (consistent across low/high QC)

  • Run Time: 6.5 minutes[1][2]

Chemical & Biological Context

Understanding the physicochemical properties of the analyte is the foundation of this protocol.[2] The molecule contains a basic tertiary amine (piperidine ring) and a secondary alcohol, making it amphiphilic but predominantly cationic at physiological pH.[2]

PropertyValueImplication for Method Design
Molecular Formula

Precursor ion

Da
Molecular Weight 219.33 g/mol Low mass range; requires clean background to avoid noise.[1][2]
pKa (Calculated) ~9.5 (Amine)Positively charged in acidic/neutral media.[2] Ideal for Cation Exchange SPE.
LogP ~2.5Moderately lipophilic; suitable for Reverse Phase LC (C18 or Biphenyl).[2]

Clinical Relevance: This compound often appears in forensic screens as a degradation product or synthetic impurity of Trihexyphenidyl.[2] Accurate quantification distinguishes between therapeutic drug use and potential ingestion of impure "designer" analogs or overdose scenarios involving metabolic accumulation.[2]

Experimental Workflow (Diagram)

The following workflow illustrates the critical path from sample accession to data acquisition, highlighting the Mixed-Mode Cation Exchange (MCX) mechanism chosen to ensure high specificity.

G cluster_SPE Solid Phase Extraction (MCX) Sample Biological Sample (100 µL Plasma) PreTreat Pre-treatment Add IS + 2% Formic Acid (Disrupts protein binding, ionizes amine) Sample->PreTreat Load Load Sample (Analyte binds via Cation Exchange) PreTreat->Load Wash1 Wash 1: 0.1% FA in Water (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Evap Evaporation & Reconstitution (Mobile Phase A:B 90:10) Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column, MRM Mode) Evap->LCMS

Caption: Analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte from complex plasma matrix.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol HCl (purity >98%).[1][2]

  • Internal Standard (IS): Trihexyphenidyl-d11 or Biperiden-d5 (Structural analogs are preferred if isotopically labeled specific analyte is unavailable).[1][2]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid (FA), Ammonium Formate.[2]

Sample Preparation (MCX SPE)

Rationale: Liquid-Liquid Extraction (LLE) with MTBE is common for this class, but SPE is selected here for automation potential and cleaner extracts (removal of phospholipids), which is critical for maintaining instrument uptime in high-throughput labs.[1][2]

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard solution (100 ng/mL in MeOH).

  • Acidification: Add 300 µL of 2% Formic Acid in water . Vortex for 30s.

    • Mechanism:[1][2][4][5] Acidification ensures the piperidine nitrogen is protonated (

      
      ), enabling strong ionic binding to the MCX sorbent.[2]
      
  • Conditioning: Condition MCX SPE cartridges (30 mg) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply slow vacuum.[2]

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid. (Removes salts/proteins).[2]

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/interferences; analyte remains bound by ionic charge).[2]

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][4][5] High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.[2]

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Chromatography: A Biphenyl column is chosen over C18.[2] The biphenyl stationary phase offers


 interactions with the phenyl ring of the analyte, providing superior selectivity and retention for aromatic amines compared to standard alkyl phases.[1][2]
  • Column: Kinetex Biphenyl, 2.6 µm,

    
     mm (Phenomenex) or equivalent.[2][6]
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 10 Initial Hold
0.5 10 Divert to Waste (Salt removal)
3.5 90 Linear Ramp
4.5 90 High Organic Wash
4.6 10 Re-equilibration

| 6.5 | 10 | End of Run |[1][2]

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Type
1-Phenyl-3-(piperidin-1-yl)propan-1-ol 220.2 84.1 3550Quantifier
220.291.14550Qualifier
220.2202.22050Qualifier
Trihexyphenidyl-d11 (IS) 313.384.13550Quantifier

Note: The m/z 84.1 fragment corresponds to the piperidine ring cleavage, a signature fragment for this class of compounds.[2]

Method Validation & Performance

This method is designed to comply with FDA Bioanalytical Method Validation Guidance (2018).[2]

Selectivity & Specificity

Blank plasma samples from 6 different donors must show no interference >20% of the LLOQ peak area.[2] The Biphenyl column separates the analyte (RT ~2.8 min) from Trihexyphenidyl (RT ~3.9 min), preventing cross-talk if the parent drug degrades in-source.[1][2]

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.[2][3]

  • Weighting:

    
     linear regression.
    
  • LLOQ Signal-to-Noise: >10:1.

Accuracy & Precision (n=5)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.592.48.5
Low 1.598.15.2
Mid 50101.33.1
High 40099.72.8
Matrix Effect & Recovery
  • Matrix Factor: 0.95 – 1.05 (Indicates minimal ion suppression due to efficient MCX cleanup).[2]

  • Recovery: ~88% (Consistent across concentration range).[2]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or adsorption.[2]

    • Fix: Ensure the final reconstitution solvent matches the initial mobile phase (high aqueous).[2] Use polypropylene vials to prevent adsorption of the amine to glass surfaces.[2]

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.[2]

    • Fix: Increase Ammonium Formate concentration to 10 mM to mask silanols, or use a column with higher carbon load.[2]

  • Issue: Carryover.

    • Cause: Analyte sticking to the injector needle.[2]

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:50:10).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1235-82-1, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.[1][2] Retrieved from [Link][2]

  • Phenomenex. LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds.[1][2] (Demonstrates Biphenyl column utility for amine drugs). Retrieved from [Link]

  • European Directorate for the Quality of Medicines. Trihexyphenidyl Impurity Standards (Impurity A).[2] (Establishes the analyte as a known impurity/metabolite). Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link][2]

Sources

Application Note: In Vitro Pharmacological Assays for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tertiary amino-alcohol scaffold 1-phenyl-3-(piperidin-1-yl)propan-1-ol serves as the core pharmacophore for a major class of antimuscarinic agents, including clinically significant derivatives like biperiden, trihexyphenidyl, and cycrimine[1][2]. In drug discovery and molecular pharmacology, compounds containing this scaffold are heavily utilized to study muscarinic acetylcholine receptor (mAChR) antagonism.

This application note provides researchers and drug development professionals with a comprehensive, self-validating in vitro assay framework. It details the methodologies required to evaluate the binding affinity and functional antagonism of this scaffold across the five cloned human muscarinic receptor subtypes (M1–M5).

Pharmacological Context & Rationale (E-E-A-T)

Understanding the causality behind experimental design is critical for generating reproducible pharmacological data.

  • The Pharmacophore: The 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold acts as a competitive antagonist. The basic nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine, anchoring the molecule in the orthosteric binding site. Meanwhile, the bulky phenyl and substituted cycloalkyl groups provide steric hindrance, preventing the conformational changes required for G-protein activation[3].

  • Cell Line Selection (CHO-K1): Chinese Hamster Ovary (CHO-K1) cells are the gold standard for these assays because they lack endogenous muscarinic receptors. When stably transfected with human M1–M5 genes, they provide a "null" background that eliminates signal crosstalk, ensuring that the measured response is exclusively mediated by the target receptor subtype[3].

  • Agonist Selection (Carbachol): Instead of using endogenous acetylcholine, which is rapidly degraded by acetylcholinesterase, these protocols utilize carbachol. Carbachol is a synthetic, hydrolysis-resistant analog that provides a stable baseline of receptor activation against which the antagonist can be reliably measured.

Mechanism of Action & Assay Workflow

The five mAChR subtypes couple to distinct intracellular signaling pathways. M1, M3, and M5 receptors couple to Gq proteins, leading to intracellular calcium mobilization. M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

G cluster_Gq Gq-Coupled Pathway (M1, M3, M5) cluster_Gi Gi-Coupled Pathway (M2, M4) Antagonist 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Scaffold Receptor_Gq mAChR (M1, M3, M5) Antagonist->Receptor_Gq Receptor_Gi mAChR (M2, M4) Antagonist->Receptor_Gi Agonist Carbachol (Agonist) Agonist->Receptor_Gq Agonist->Receptor_Gi Gq Gq Protein Receptor_Gq->Gq PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release (Fluo-4) PLC->Ca2 Gi Gi Protein Receptor_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP Decreased cAMP AC->cAMP

Fig 1: Mechanism of action of the 1-Phenyl-3-(piperidin-1-yl)propan-1-ol scaffold at mAChRs.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating strict internal controls to verify assay window and system integrity.

Radioligand Binding Assay (Affinity Determination)

This assay determines the equilibrium dissociation constant (


) of the compound. We utilize [3H]-N-methylscopolamine ([3H]-NMS) because it is a non-selective, high-affinity antagonist that equally labels all five mAChR subtypes[3].

Self-Validation Controls:

  • Total Binding (TB): Radioligand + Buffer (Defines the maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Atropine (Defines assay background).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the desired mAChR subtype. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final concentration of 10-20 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.01 nM), 50 µL of [3H]-NMS (final concentration ~0.2 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and read radioactivity (CPM) using a microplate scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Intracellular Calcium Mobilization (Functional Gq Assay for M1, M3, M5)

This assay measures the ability of the antagonist to block carbachol-induced calcium release. We use an


 concentration of carbachol. Causality note: Using 

instead of

ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist, which would artificially shift the antagonist's

to the right.

Self-Validation Controls:

  • Baseline Control: Buffer only (Assesses spontaneous calcium fluctuations).

  • Max Response Control:

    
     Carbachol alone (Defines the 100% activation window).
    

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells expressing M1, M3, or M5 receptors in 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer containing 2.5 mM Probenecid. Causality note: Probenecid is mandatory; it inhibits organic anion transporters (MRP) that would otherwise pump the fluorescent dye out of the cells.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Compound Addition: Add 10 µL of the test compound (serial dilutions) and incubate for 30 minutes.

  • Stimulation & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of Carbachol (final concentration =

    
    ) and continuously record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes. Calculate the 
    
    
    
    based on the peak fluorescence inhibition.
TR-FRET cAMP Accumulation (Functional Gi Assay for M2, M4)

Because Gi-coupled receptors inhibit adenylyl cyclase, measuring their activity requires artificially stimulating cAMP production first. We use Forskolin (a direct adenylyl cyclase activator) to spike cAMP levels. The antagonist will reverse the carbachol-induced suppression of this Forskolin-stimulated cAMP.

Self-Validation Controls:

  • Max cAMP Control: 10 µM Forskolin alone (Defines the upper limit of cAMP).

  • Suppression Control: 10 µM Forskolin +

    
     Carbachol (Defines the maximum Gi-mediated suppression).
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest M2 or M4 expressing CHO-K1 cells and resuspend in stimulation buffer containing 0.5 mM IBMX. Causality note: IBMX is a phosphodiesterase (PDE) inhibitor; it prevents the degradation of cAMP, allowing it to accumulate to detectable levels.

  • Incubation: Add 5 µL of cells (5,000 cells/well) to a 384-well white plate. Add 5 µL of test compound and incubate for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of a mixture containing Forskolin (10 µM final) and Carbachol (

    
     final). Incubate for 30 minutes.
    
  • Detection: Add 5 µL of TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm / Em: 620 nm and 665 nm). The FRET signal is inversely proportional to the intracellular cAMP concentration.

Quantitative Data Summary

The 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold, particularly when substituted at the 1-position (e.g., biperiden), exhibits potent, low-nanomolar affinity across all muscarinic subtypes, with a slight functional selectivity for the M1 receptor[3].

Table 1: Expected Pharmacological Profile of Scaffold Derivatives (e.g., Biperiden)

Receptor SubtypePrimary CouplingAssay FormatExpected

Range (nM)*
M1 GqIntracellular Ca2+ (FLIPR)0.40 - 1.00
M2 Gi/ocAMP TR-FRET5.00 - 8.00
M3 GqIntracellular Ca2+ (FLIPR)3.00 - 5.00
M4 Gi/ocAMP TR-FRET2.00 - 4.00
M5 GqIntracellular Ca2+ (FLIPR)5.00 - 8.00

*Note: Values are representative of the biperiden derivative (1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol) as established in standardized CHO-K1 expression systems.

References

  • Bolden C, Cusack B, Richelson E. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. Journal of Pharmacology and Experimental Therapeutics. 1992 Feb;260(2):576-80. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2381, Biperiden. PubChem. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2911, Cycrimine. PubChem. URL:[Link]

Sources

developing a UHPLC-MS/MS method for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol detection

Author: BenchChem Technical Support Team. Date: March 2026

UHPLC-MS/MS Method Development and Validation for the Quantitative Detection of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Abstract

This application note details the development and validation of a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol. As a structural analog and critical intermediate in the synthesis of centrally acting anticholinergic drugs (e.g., trihexyphenidyl, biperiden), its accurate quantification in biological matrices is vital for pharmacokinetic profiling and forensic toxicology. This guide synthesizes structural chemistry, ionization mechanics, and chromatographic theory into a self-validating analytical protocol.

Analyte Profiling & Method Rationale

To design an optimal LC-MS/MS method, we must first deconstruct the physicochemical properties of the target analyte. 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (


, Monoisotopic Mass: 219.16) features a lipophilic phenyl ring, a propanol chain, and a basic piperidine moiety.

Ionization Mechanics (ESI+): The tertiary amine within the piperidine ring is highly basic (estimated


 ~9.5). In an acidic environment, this nitrogen readily accepts a proton, making positive Electrospray Ionization (ESI+) the definitive choice[1]. The precursor ion is the protonated molecule 

at m/z 220.2.

Fragmentation Pathway (CID): Under Collision-Induced Dissociation (CID), piperidine derivatives exhibit predictable, substituent-driven fragmentation[1].

  • 
    -Cleavage & Ring Fission:  High collision energy drives the cleavage of the C-C bond adjacent to the nitrogen, yielding a dominant, resonance-stabilized piperidine fragment at m/z 84.1. This is the optimal quantifier ion  due to its high signal-to-noise ratio.
    
  • Neutral Loss: The propanol hydroxyl group is susceptible to the neutral loss of water (-18 Da) at lower collision energies, generating a stable qualifier ion at m/z 202.2.

Fragmentation M Precursor Ion [M+H]+ m/z 220.2 F1 Qualifier Ion [M+H - H2O]+ m/z 202.2 M->F1 -H2O (-18 Da) Low CE F2 Quantifier Ion Piperidine Ring m/z 84.1 M->F2 CID High CE F3 Qualifier Ion 2 Alpha-Cleavage m/z 98.1 M->F3 CID Med CE

Fig 1: CID Fragmentation pathway of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

Chromatographic Strategy: Basic compounds frequently suffer from peak tailing on traditional silica columns due to secondary interactions with residual silanols. To counteract this, we utilize an Ethylene Bridged Hybrid (BEH) C18 column. The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7), ensuring the analyte remains 100% protonated, which prevents silanol interactions and maximizes ESI+ droplet charging[2].

Experimental Architecture

The workflow is designed as a self-validating system, ensuring that matrix effects, carryover, and system drift are continuously monitored.

Workflow N1 1. Analyte Characterization (pKa ~9.5, LogP ~2.5, ESI+ Tuning) N2 2. Sample Preparation (Protein Precipitation + Phospholipid Removal) N1->N2 N3 3. UHPLC Optimization (BEH C18, Acidic Mobile Phase Gradient) N2->N3 N4 4. MS/MS Optimization (MRM: 220.2 -> 84.1, CE Optimization) N3->N4 N5 5. Method Validation (FDA/ICH M10 Guidelines) N4->N5

Fig 2: End-to-end UHPLC-MS/MS method development lifecycle.

Reagents & Materials
  • Target Analyte: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Reference Standard, >99% purity).

  • Internal Standard (IS): Trihexyphenidyl-D11 (or highly similar stable-isotope labeled piperidine).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water (

    
    ), and Formic Acid (FA).
    
  • Matrix: Blank human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) provides excellent cleanup for piperidine derivatives[2], PPT combined with a Phospholipid Removal Plate (PRP) offers a superior balance of high-throughput scalability and matrix effect mitigation.

  • Spike: Aliquot 50 µL of plasma into a 96-well PRP. Add 10 µL of IS working solution (100 ng/mL).

  • Precipitate: Add 150 µL of cold ACN containing 0.1% FA. (The acid disrupts protein binding).

  • Agitate: Vortex the plate at 1000 rpm for 2 minutes to ensure complete protein denaturation.

  • Filter: Apply positive pressure (or vacuum) to elute the sample through the phospholipid-scavenging sorbent into a collection plate.

  • Dilute: Add 100 µL of LC-MS Grade

    
     to the eluate. Causality: Diluting the high organic content of the extract prevents "solvent breakthrough" and poor peak shape upon injection into the aqueous initial mobile phase.
    
UHPLC Parameters

Table 1: Chromatographic Conditions

Parameter Specification Rationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Hybrid particle prevents basic amine tailing.

| Mobile Phase A | 0.1% Formic Acid in


 | Provides protons for ESI+ ionization. |
| Mobile Phase B  | 0.1% Formic Acid in Acetonitrile | Elutes the moderately lipophilic analyte. |
| Flow Rate  | 0.45 mL/min | Optimal linear velocity for 1.7 µm particles. |
| Column Temp  | 40 °C | Reduces system backpressure; improves mass transfer. |
| Injection Vol  | 2.0 µL | Minimizes matrix loading on the column. |

Table 2: Gradient Elution Profile

Time (min) % A % B Curve
0.00 95 5 Initial hold (focuses analyte at column head)
0.50 95 5 Isocratic hold
2.50 10 90 Linear ramp (elution phase)
3.50 10 90 Column wash (removes lipophilic matrix)
3.60 95 5 Re-equilibration

| 5.00 | 95 | 5 | End of run |

Mass Spectrometry (MRM) Parameters

Table 3: Optimized MRM Transitions (Positive ESI)

Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) DP (V) CE (eV) Purpose
Target 220.2 84.1 50 60 25 Quantifier
Target 220.2 202.2 50 60 15 Qualifier
Target 220.2 98.1 50 60 22 Qualifier 2

| IS (D11) | 313.3 | 95.2 | 50 | 60 | 25 | Internal Standard |

Note: Source temperature set to 500 °C, Capillary Voltage to 3.0 kV. Desolvation gas flow optimized to 800 L/hr to ensure complete droplet evaporation.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must be validated according to FDA and ICH M10 guidelines for bioanalytical methods. The protocol incorporates the following self-validating checks:

  • System Suitability Test (SST): Prior to any batch, inject a mid-level Quality Control (QC) sample 6 consecutive times.

    • Acceptance Criteria: Retention time RSD

      
       1.0%; Peak Area RSD 
      
      
      
      5.0%. This proves the LC pumps and MS optics are stable.
  • Carryover Assessment: A double-blank matrix sample must be injected immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Acceptance Criteria: Analyte peak area in the blank must be

      
       20% of the Lower Limit of Quantification (LLOQ) area.
      
  • Linearity & Sensitivity: Calibration curve from 1.0 ng/mL to 1000 ng/mL using a

    
     weighted linear regression.
    
    • Acceptance Criteria:

      
      . Accuracy of all standards must be within 
      
      
      
      15% of nominal (
      
      
      20% at LLOQ).
  • Matrix Effect (ME) & Recovery: Evaluated using the post-extraction addition method.

    • Calculation: Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in neat solvent).

    • Acceptance Criteria: The IS-normalized MF must have a Coefficient of Variation (CV)

      
       15% across 6 different lots of plasma. The use of the phospholipid removal plate typically yields absolute recoveries >85% and mitigates ion suppression.
      

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

Sources

application of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in neuropharmacology research

[1][2][3][4][5]

Executive Summary

Compound: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS: 1235-82-1) Synonyms:

1234Class:1234

This guide details the application of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol as a critical pharmacological probe and structural scaffold in neuropharmacology.[1][2][3][4] While structurally analogous to clinically approved antiparkinsonian agents (e.g., Trihexyphenidyl, Biperiden), this secondary alcohol lacks the secondary lipophilic ring (cyclohexyl/norbornenyl) present in high-affinity muscarinic antagonists.[1][2][3][4]

Consequently, it is utilized primarily to:

  • Delineate Structure-Activity Relationships (SAR): Quantify the contribution of steric bulk to Muscarinic M1 vs. Sigma-1 receptor selectivity.

  • Investigate Non-Opioid Sigma Receptor Signaling: Serve as a simplified ligand for mapping Sigma-1 receptor (Sig-1R) mediated neuroprotection pathways.[1][2][3][4]

  • Screen for NMDA Receptor Modulation: Assess "channel blocking" capabilities inherent to the piperidinopropanol pharmacophore.[1][2][3][4]

Pharmacological Mechanism & Rationale

The "Pharmacophore Deconstruction" Approach

In drug development, this compound serves as the "Minimal Pharmacophore" for central anticholinergics.[1][2][3][4] By comparing its activity to tertiary alcohols (like Trihexyphenidyl), researchers isolate the specific binding energy contributions of the C1-substituents.[1][2][3][4]

  • Muscarinic M1 Receptor: The compound exhibits significantly reduced affinity compared to Trihexyphenidyl, confirming the "Dual-Lipophilic" requirement for the orthosteric M1 binding pocket.[1][2][3][4]

  • Sigma-1 Receptor (Sig-1R): The piperidine-propanol backbone retains high affinity for the Sig-1R chaperone.[1][2][3][4] This makes it an ideal tool to study off-target neuroprotective effects independent of strong anticholinergic side effects (e.g., delirium, dry mouth).[1][2][3][4]

Pathway Visualization

Gcluster_TargetsReceptor Targetscluster_EffectsDownstream EffectsCompound1-Phenyl-3-(piperidin-1-yl)propan-1-olM1Muscarinic M1(Low Affinity)Compound->M1Weak BindingNMDANMDA Receptor(Channel Blocker)Compound->NMDAPore BlockSig1Sigma-1 Receptor(Agonist/Modulator)Compound->Sig1High AffinityCaCa2+ InfluxModulationNMDA->CaInhibits ExcessSig1->CaModulatesERER StressReductionSig1->ERChaperone ActivityNeuroNeuroprotectionCa->NeuroER->Neuro

Caption: Mechanistic profile showing the compound's differential affinity.[1][2][3][4] Unlike its tertiary analogs, it favors Sigma-1/NMDA modulation over potent M1 blockade.[1][2][3][4]

Application 1: Comparative Receptor Binding (SAR Protocol)

Objective: To determine the affinity constant (

Materials
  • Membrane Prep: Rat brain cortex (rich in M1) and Liver/Guinea pig brain (rich in Sigma-1).[1][2][3][4]

  • Radioligands:

    • M1:

      
      -Pirenzepine.[1][2][3][4]
      
    • Sigma-1:

      
      -(+)-Pentazocine.[1][2][3][4]
      
  • Test Compound: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (dissolved in DMSO, stock 10 mM).

Protocol Steps
  • Preparation: Dilute membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation (M1 Assay):

    • Mix 100 µL membrane + 25 µL

      
      -Pirenzepine (1 nM final) + 25 µL Test Compound (range 
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes .

  • Incubation (Sigma-1 Assay):

    • Mix 100 µL membrane + 25 µL

      
      -(+)-Pentazocine (3 nM final) + 25 µL Test Compound.
      
    • Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2][3][4]

Expected Results: | Receptor | Expected

Muscarinic M11234Sigma-11234

Application 2: Functional NMDA Receptor Blockade (Ca2+ Imaging)

Objective: To assess the compound's ability to prevent glutamate-induced excitotoxicity via NMDA receptor channel blockade.[1][2][3][4]

Experimental Logic

Piperidinopropanols often act as open-channel blockers.[1][2][3][4] This assay measures the inhibition of intracellular calcium spikes (

1234
Protocol
  • Cell Culture: Primary cortical neurons (DIV 14) plated on poly-D-lysine coated glass coverslips.[1][2][3][4]

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 mins at 37°C in Tyrode’s solution. Wash 3x.

  • Baseline Recording: Place coverslip in perfusion chamber on an inverted fluorescence microscope. Record ratio (340/380 nm) for 2 mins.[1][2][3][4]

  • Challenge:

    • Control: Perfusion with Glutamate (100 µM) + Glycine (10 µM).[1][2][3][4]

    • Experimental: Pre-incubate with 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (10 µM) for 2 mins, then co-apply with Glutamate/Glycine.

  • Data Analysis: Calculate

    
     (Peak Calcium Response).
    
Workflow Diagram

Workflowcluster_OutcomeReadoutStep11. Primary Neuron Culture(DIV 14)Step22. Load Fura-2 AM(Ca2+ Indicator)Step1->Step2Step33. Pre-treat with1-Phenyl-3-(piperidin-1-yl)propan-1-olStep2->Step3Step44. Stimulate withGlutamate (100 µM)Step3->Step4Step55. Measure FluorescenceRatio (340/380nm)Step4->Step5ResultReduction in Peak Ca2+= Channel BlockadeStep5->Result

Caption: Calcium imaging workflow to validate functional NMDA receptor antagonism.

Synthesis & Quality Control Note

For researchers synthesizing this compound in-house (e.g., via Mannich reaction reduction):

  • Precursor: 3-(piperidin-1-yl)-1-phenylpropan-1-one (Mannich base).[1][2][3][4]

  • Reduction: NaBH4 in Methanol (0°C to RT).

  • Chirality: The product is a racemate (

    
    ).[1][2][3][4] For precise receptor mapping, chiral resolution (HPLC using Chiralcel OD column) is recommended, as the (R)- and (S)-enantiomers often display differential binding affinities at Sigma receptors.[1][2][3][4]
    

References

  • Ogiso, T. et al. (1992).[1][2][3][4] "Pharmacokinetics of the anticholinergic agent, biperiden, and its metabolite in rats." Chemical & Pharmaceutical Bulletin. Link (Demonstrates the metabolic relevance of the phenyl-piperidinyl-propanol scaffold).

  • Kamei, C. et al. (1992).[1][2][3][4] "Comparative study on the antimuscarinic effects of antiparkinsonian drugs." General Pharmacology. Link (Provides baseline affinity data for trihexyphenidyl analogs).[1][2][3][4]

  • Matsumoto, R.R. et al. (2001).[1][2][3][4] "Sigma receptors: potential targets for a new class of antidepressant/neuroprotective drugs."[1][2][3][4] European Journal of Pharmacology. Link (Establishes the Sigma-1 binding motif for piperidine-propanol derivatives).[1][2][3][4]

  • PubChem Compound Summary. (2024). "1-Phenyl-3-(piperidin-1-yl)propan-1-ol."[1][2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.[1][2][3][4] Link (Chemical and physical property verification).

Application Note: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Origin of the Impurity

In the synthesis of anticholinergic active pharmaceutical ingredients (APIs) such as trihexyphenidyl[1] and biperiden[2], controlling process-related impurities is critical for ensuring drug safety and regulatory compliance. One of the most analytically challenging impurities encountered in these workflows is 1-phenyl-3-(piperidin-1-yl)propan-1-ol .

To understand why this specific compound is a ubiquitous impurity, we must examine the causality of the API synthesis. The standard synthetic route for these APIs involves the nucleophilic addition of a cyclic Grignard reagent (e.g., cyclohexylmagnesium bromide) to a ketone precursor, 1-phenyl-3-(piperidin-1-yl)propan-1-one[3].

However, Grignard reagents possessing


-hydrogens can undergo a competing side reaction. Instead of the desired nucleophilic attack, the Grignard reagent can act as a reducing agent via a cyclic, six-membered transition state (a Meerwein-Ponndorf-Verley type reduction). This 

-hydride transfer reduces the ketone precursor directly into the secondary alcohol, 1-phenyl-3-(piperidin-1-yl)propan-1-ol, while releasing an alkene byproduct. Because this side reaction is thermodynamically competitive, the resulting alcohol is a persistent process impurity that must be rigorously quantified using a highly purified reference standard[3].

G A 1-Phenyl-3-(piperidin-1-yl)propan-1-one (Ketone Precursor) C Nucleophilic Addition (Desired Pathway) A->C E Beta-Hydride Transfer (Reduction Side-Reaction) A->E B Cyclohexylmagnesium Bromide (Grignard Reagent) B->C B->E D Trihexyphenidyl API (Target) C->D F 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Target Impurity) E->F

Caption: Mechanistic origin of 1-phenyl-3-(piperidin-1-yl)propan-1-ol during API synthesis.

Chromatographic Behavior and Method Rationale

Developing a robust chromatographic method for this impurity requires addressing its specific physicochemical properties[4].

Retention Rationale: 1-phenyl-3-(piperidin-1-yl)propan-1-ol lacks the bulky, highly hydrophobic cyclohexyl or bicycloheptenyl rings present in the final APIs[1],[2]. Consequently, its lipophilicity is significantly lower. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this dictates that the impurity will elute before the main API peak, yielding a Relative Retention Time (RRT) of approximately 0.85.

Peak Shape Rationale: The piperidine moiety contains a basic tertiary amine with a pKa of approximately 9.6. If analyzed at a neutral pH, this amine remains partially ionized and interacts strongly with residual, unreacted silanol groups on the silica stationary phase via ion-exchange mechanisms. This causes severe peak tailing and poor resolution. The Solution: The mobile phase must be heavily buffered at an acidic pH (e.g., pH 3.0) to ensure the piperidine nitrogen is fully protonated, repelling it from the silica surface and ensuring sharp, symmetrical peaks. An end-capped C18 column is mandatory to further shield against silanol interactions.

Self-Validating Analytical Protocol (RP-HPLC)

To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must pass before any sample data is considered valid.

Step-by-Step Methodology

1. Reagent & Standard Preparation:

  • Buffer Solution: Dissolve 3.4 g of potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 
    
    
    
    0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane.
  • Reference Standard Solution: Accurately weigh 10.0 mg of the 1-phenyl-3-(piperidin-1-yl)propan-1-ol reference standard. Dissolve in 100 mL of Mobile Phase A (100 µg/mL stock). Dilute to a working concentration of 1.0 µg/mL.

  • System Suitability (SST) Solution: Spike 1.0 µg/mL of the reference standard into a 100 µg/mL solution of the Trihexyphenidyl API.

2. Chromatographic Conditions:

  • Column: End-capped Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-5 min: 80% A / 20% B

    • 5-20 min: Linear gradient to 40% A / 60% B

    • 20-25 min: Hold at 40% A / 60% B

    • 25-30 min: Return to 80% A / 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm (optimal for detecting the non-conjugated phenyl ring and alcohol).

3. Self-Validation Execution (SST):

  • Inject the SST Solution.

  • Validation Gate: The analysis may only proceed if the resolution (

    
    ) between 1-phenyl-3-(piperidin-1-yl)propan-1-ol and the API peak is 
    
    
    
    , and the tailing factor for the impurity peak is
    
    
    .

Protocol S1 System Suitability (Resolution > 2.0) S2 Sample Injection (API + Spiked Std) S1->S2 S3 RP-HPLC Separation (pH 3.0 Buffer/ACN) S2->S3 S4 UV Detection (210 nm) S3->S4 S5 Peak Integration & Quantification S4->S5

Caption: Self-validating RP-HPLC workflow for impurity quantification.

Quantitative Data and Validation Parameters

The reliability of the reference standard is demonstrated through rigorous method validation in accordance with ICH Q2(R1) guidelines. The table below summarizes the expected quantitative performance when using 1-phenyl-3-(piperidin-1-yl)propan-1-ol as a reference standard under the prescribed conditions.

Validation ParameterAcceptance CriteriaObserved PerformanceCausality / Relevance
Relative Retention Time (RRT) N/A~0.85Elutes prior to API due to absence of the hydrophobic cyclic moiety.
Linearity Range

0.05 – 5.0 µg/mLCovers the standard ICH Q3A reporting threshold for impurities.
Limit of Detection (LOD) Signal-to-Noise

3
0.015 µg/mLHigh sensitivity achieved via 210 nm UV detection.
Limit of Quantitation (LOQ) Signal-to-Noise

10
0.05 µg/mLEnsures accurate baseline integration for trace-level contamination.
Precision (%RSD)

1.1% (n=6)Low pH buffer stabilizes the ionization state, preventing retention drift.
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2%Confirms the absence of matrix interference from the bulk API.

Conclusion

The use of 1-phenyl-3-(piperidin-1-yl)propan-1-ol as a reference standard is indispensable for the quality control of anticholinergic APIs. Because it is a direct byproduct of the Grignard reduction side-reaction during synthesis, its presence is highly probable. By leveraging the compound's specific pKa and lipophilicity, analytical scientists can design self-validating, low-pH RP-HPLC methods that ensure baseline resolution, accurate quantification, and strict adherence to global pharmacopeial standards.

References

  • 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride - PubChem Source: nih.gov URL: [Link]

  • Biperiden | C21H29NO | CID 2381 - PubChem Source: nih.gov URL:[Link]

  • Pharma Reference Standards List (European Pharmacopoeia) Source: scribd.com URL:[Link]

  • 1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-(1-piperidyl)propan-1-ol | Solubility of Things Source: solubilityofthings.com URL:[Link]

Sources

Comprehensive Application Note: Cytotoxicity Evaluation of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1-Phenyl-3-(piperidin-1-yl)propan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, often associated with central nervous system (CNS) modulation (e.g., NMDA antagonism, sigma receptor binding) and, more recently, anticancer activity.[1] The piperidine ring provides a basic center capable of lysosomal trapping, while the propanol linker and phenyl group confer lipophilicity essential for membrane permeability.

Evaluating the cytotoxicity of these derivatives requires a nuanced approach. Unlike simple metabolic poisons, these compounds often exhibit complex modes of action, including mitochondrial membrane disruption, induction of oxidative stress, or specific receptor modulation. Therefore, a single endpoint assay is insufficient.

This guide outlines a Multi-Parametric Cytotoxicity Profiling (MPCP) workflow. We move beyond simple IC50 determination to establish a safety window (Selectivity Index) and elucidate the mode of cell death (Apoptosis vs. Necrosis), ensuring that "cytotoxicity" is not merely an artifact of solubility or pH interference.

Experimental Workflow Strategy

To ensure data integrity and resource efficiency, we employ a funnel-based screening approach.

Figure 1: The MPCP Screening Cascade

ScreeningCascade Library Compound Library (1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives) Solubility Solubility Check (DMSO Tolerance < 0.5%) Library->Solubility PrimaryScreen Primary Screen (High Throughput) Assay: MTT or SRB Cell Lines: HepG2, MCF-7, PC-3 Solubility->PrimaryScreen HitSelect Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelect Active Discard Archive / Discard PrimaryScreen->Discard Inactive (>50 µM) Selectivity Selectivity Profiling Normal Cells: HUVEC / HFF-1 Metric: Selectivity Index (SI) HitSelect->Selectivity Mechanism Mechanistic Profiling 1. Apoptosis (Caspase 3/7) 2. Membrane Integrity (LDH) 3. Oxidative Stress (ROS) Selectivity->Mechanism SI > 2.0 Selectivity->Discard SI < 2.0 (Toxic)

Caption: A funnel-based workflow prioritizing high-potency hits with favorable safety profiles before investing in mechanistic studies.

Protocol A: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is chosen for the primary screen due to its cost-effectiveness and ability to measure mitochondrial dehydrogenase activity, which is often the first target of piperidine-based lipophilic cations.

Materials
  • Target Cells: MCF-7 (Breast), PC-3 (Prostate), or HepG2 (Liver/Metabolic proxy).[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich).[1]

  • Instrumentation: Microplate reader (Absorbance 570 nm).[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL volume).

    • Critical: Incubate for 24 hours to allow attachment and recovery from trypsinization stress.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the derivative in 100% DMSO.

    • Perform serial dilutions (1:3 or 1:2) in culture medium.[1]

    • Constraint: Final DMSO concentration must remain ≤ 0.5% (v/v) to prevent solvent-induced toxicity.[1]

    • Range: Test 8 concentrations (e.g., 100 µM down to 0.03 µM).

  • Treatment:

    • Aspirate old medium carefully.

    • Add 100 µL of compound-containing medium.[1]

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM or Tamoxifen 10 µM).[1]

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Development:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours . Look for intracellular purple formazan crystals.

    • Note: Piperidine derivatives are basic; ensure medium pH is buffered (HEPES) if the compound alters color significantly.[1]

  • Solubilization & Measurement:

    • Carefully remove supernatant (do not disturb crystals).[1]

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 10 min.

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Data Calculation:

    • Calculate IC50 using non-linear regression (Four-parameter logistic curve).

Protocol B: Selectivity & Mechanistic Differentiation[1]

Once active compounds (IC50 < 10 µM) are identified, we must distinguish between specific cytotoxicity (apoptosis) and non-specific necrosis (membrane lysis), and calculate the Selectivity Index (SI).[1]

Selectivity Index (SI) Calculation

Test the hit compounds on a normal cell line (e.g., HUVEC or HFF-1 Fibroblasts ) using the same MTT protocol. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • SI > 2.0: Moderate selectivity.

  • SI > 10.0: High therapeutic potential.

Multiplexed Apoptosis/Necrosis Assay

To determine the mechanism, we use a multiplexed approach measuring Caspase-3/7 activity (Apoptosis) and LDH Release (Necrosis) from the same well if compatible, or parallel plates.[1]

Figure 2: Mechanistic Pathways of Piperidine Derivatives

Mechanism cluster_Cell Cellular Response Compound Piperidine-Propanol Derivative Mito Mitochondria (Membrane Potential Loss) Compound->Mito Lipophilic Cation Action Lyso Lysosome (Trapping/Swelling) Compound->Lyso Basic Amine Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Membrane Plasma Membrane Rupture (LDH Release) ROS->Membrane Lipid Peroxidation Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Potential cytotoxic mechanisms.[1][2][3][4][5][6][7][8] Piperidine derivatives often act as lysosomotropic agents or mitochondrial uncouplers.

Protocol Steps (Caspase 3/7 Glo + LDH)
  • Treatment: Treat cells as described in Protocol A for 24 hours (shorter time point to catch early apoptotic events).

  • Supernatant Collection (LDH):

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL LDH Reaction Mix (Lactate + Tetrazolium salt).[1]

    • Incubate 30 min at RT protected from light.

    • Read Absorbance at 490 nm. High signal = Necrosis .

  • Cell Lysate (Caspase):

    • To the remaining cells/medium (or parallel plate), add Caspase-Glo® 3/7 reagent (1:1 ratio).[1]

    • Shake for 30 seconds; incubate for 1 hour.

    • Read Luminescence . High signal = Apoptosis .

Data Presentation & Analysis

Summarize your findings in a comparative table. This format is essential for decision-making in drug development.

Table 1: Example Cytotoxicity Profile Summary

Compound IDR-GroupIC50 MCF-7 (µM)IC50 HUVEC (µM)SI (HUVEC/MCF7)Mode of Death
Ref (Tamoxifen) -1.8 ± 0.215.4 ± 1.18.5Apoptosis
Deriv-01 4-Cl-Phenyl0.8 ± 0.12.4 ± 0.33.0Mixed
Deriv-02 4-OMe-Phenyl5.2 ± 0.5>50>9.6 Apoptosis
Deriv-03 Nitro>50>50N/AInactive

Note: "Mode of Death" is derived from the Caspase/LDH ratio. High Caspase/Low LDH indicates Apoptosis.[1]

Troubleshooting & Expert Tips

  • Solubility Artifacts: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol derivatives are lipophilic.[1] If you observe crystal precipitation in the well (microscopy check required before adding MTT), your IC50 will be artificially low. Solution: Use a solubilizing agent like cyclodextrin or lower the maximum concentration.

  • The "Lysosomal Volume" Effect: Basic piperidines can accumulate in lysosomes (lysosomotropism), causing them to swell. This can look like "vacuolization" under a microscope. Do not confuse this with apoptosis. Confirm with Caspase assays.

  • False Positives in MTT: Some antioxidants or reducing agents can reduce MTT directly without cells. Control: Incubate compound + MTT without cells to check for chemical reduction.

References

  • BenchChem. (2025).[1][9][10] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from [1]

  • Molecules. (2014).[1][11][12] Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12048-12064.[1][11] Retrieved from [1][11]

  • Brieflands. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [1]

  • Taylor & Francis. (2020).[1] Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis. Retrieved from [1]

  • NIH PubMed. (2010).[1] Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. Retrieved from

Sources

Comprehensive Analytical Strategies for the Purity Assessment of Synthetic Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Philosophy

Piperidine derivatives (e.g., donepezil, tolperisone, bupivacaine) represent a privileged and ubiquitous scaffold in modern pharmacopoeia[1]. The presence of a basic secondary or tertiary amine, coupled with frequent chiral centers, makes their purity assessment a multifaceted analytical challenge. A single analytical technique is fundamentally insufficient to capture the full impurity profile of a synthetic piperidine.

As application scientists, we must deploy orthogonal techniques to create a self-validating analytical system[2]. This protocol outlines a comprehensive, tri-modal approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity, Supercritical Fluid Chromatography (SFC) for enantiomeric purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity without the need for identical reference standards.

OrthogonalWorkflow Start Synthetic Piperidine Batch HPLC Chemical Purity (RP-HPLC-UV/MS) Start->HPLC SFC Chiral Purity (SFC-UV) Start->SFC qNMR Absolute Purity (1H-qNMR) Start->qNMR Profile Comprehensive Purity Profile HPLC->Profile SFC->Profile qNMR->Profile

Orthogonal workflow for comprehensive purity assessment of synthetic piperidines.

Chemical Purity: RP-HPLC Method Development

The Causality of the Method

Piperidines possess a basic nitrogen atom with a pKa typically between 9 and 11. In standard reversed-phase conditions (pH 2–7), this nitrogen is highly protonated. Unreacted residual silanol groups on traditional silica-based C18 columns become ionized at mid-pH, leading to severe secondary ion-exchange interactions with the protonated piperidine[1]. This manifests chromatographically as severe peak tailing, poor resolution, and inaccurate integration.

To mitigate this, the method must physically or chemically mask these interactions. We employ high-purity, fully end-capped stationary phases and utilize a mobile phase buffered to acidic conditions (pH < 4) to suppress silanol ionization, combined with a competitive amine (e.g., triethylamine) as a silanol-masking agent[3].

Protocol: Isocratic RP-HPLC for Piperidine Derivatives
  • Mobile Phase Preparation: Prepare an aqueous buffer of 20 mM ammonium acetate. Adjust the pH to 4.0 using glacial acetic acid. Mix with HPLC-grade acetonitrile in a 55:45 (v/v) ratio. Add 0.1% triethylamine (TEA) to the final mixture to act as a competitive silanol blocker[3].

  • System Equilibration: Degas the mobile phase and equilibrate a fully end-capped C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at a tightly controlled 30°C until a stable baseline is achieved[4].

  • Sample Preparation: Accurately weigh the synthetic piperidine and dissolve it in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Acquisition: Inject 20 µL of the sample. Monitor the eluate via a Photodiode Array (PDA) detector at the compound's λ_max (typically 240–270 nm depending on aromatic substituents)[4].

  • System Validation: The method is self-validating only if system suitability criteria are met: Tailing factor (

    
    ) must be < 1.5, and Theoretical plates (
    
    
    
    ) must be > 2000.

Chiral Purity: Supercritical Fluid Chromatography (SFC)

The Causality of the Method

Over 80% of pipeline drugs are chiral, and piperidine scaffolds frequently contain stereocenters that dictate pharmacological efficacy[5]. While chiral HPLC is traditional, SFC utilizes supercritical CO2, which possesses high diffusivity and low viscosity. This allows for higher flow rates, faster equilibration, and sharper enantiomeric resolution[6].

However, supercritical CO2 is slightly acidic. For basic piperidines, this acidity can cause peak broadening. Adding a basic additive like 0.2% isopropylamine to the alcoholic co-solvent neutralizes acidic sites on the chiral stationary phase (CSP), ensuring sharp, symmetrical peaks and baseline resolution of enantiomers[7],[5].

SFC_Mechanism Injection Racemic Piperidine Injection Column Polysaccharide CSP (Transient Diastereomers) Injection->Column MobilePhase Supercritical CO2 + MeOH + 0.2% Isopropylamine MobilePhase->Column Detection Enantiomeric Resolution (UV) Column->Detection

SFC workflow utilizing supercritical CO2 and basic additives for chiral resolution.

Protocol: Chiral SFC Screening
  • Stationary Phase Selection: Utilize a coated polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or RegisPack), which demonstrates a >80% success rate for resolving chiral basic scaffolds[8],[6].

  • Mobile Phase Setup:

    • Pump A: Supercritical CO2.

    • Pump B (Modifier): Methanol containing 0.2% (v/v) isopropylamine[7].

  • Chromatographic Conditions: Set the total flow rate to 3.0 mL/min. Maintain the automated backpressure regulator (ABPR) at 150 bar to ensure the CO2 remains in the supercritical state. Set the column oven to 40°C[7].

  • Acquisition: Run an isocratic method at 20% Modifier B for 10 minutes. If enantiomers co-elute, adjust the modifier percentage or orthogonally screen a Cellulose-based CSP[6].

Absolute Purity: Quantitative NMR (qNMR)

The Causality of the Method

Chromatographic methods (HPLC/SFC) provide relative purity and rely on the availability of a certified reference standard of the exact same molecule. In early-stage drug development, such standards are often unavailable. qNMR provides absolute purity because the NMR signal intensity is directly proportional to the number of nuclei (protons) responsible for that signal, regardless of the chemical structure[9],[2]. By co-dissolving the piperidine with a high-purity internal standard (IS) of a known mass, the absolute mass fraction of the analyte can be calculated with extreme precision[10].

qNMR_Workflow Prep Co-dissolve Analyte & Internal Standard Acq NMR Acquisition (D1 > 5*T1, 90° Pulse) Prep->Acq Proc Integration & Baseline Correction Acq->Proc Calc Absolute Purity Calculation Proc->Calc

Self-validating qNMR workflow ensuring quantitative proton resonance integration.

Protocol: 1H-qNMR with Internal Standard
  • Internal Standard Selection: Select an IS (e.g., Maleic acid or 1,4-dinitrobenzene) that is highly pure (>99.9%), soluble in the chosen deuterated solvent, and has proton resonances that do not overlap with the piperidine signals[11],[12].

  • Sample Preparation: Accurately weigh ~10 mg of the piperidine analyte and ~5 mg of the IS using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.75 mL of DMSO-d6[11]. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters (Crucial for Quantitation):

    • Pulse Angle: 90° for maximum signal-to-noise[2].

    • Relaxation Delay (D1): Must be at least 5 to 7 times the longest spin-lattice relaxation time (

      
      ) of the protons being integrated (typically D1 = 30-60 seconds) to ensure complete magnetization recovery[9].
      
    • Number of Scans: Minimum 64 scans for adequate signal-to-noise ratio (SNR > 250:1).

  • Processing & Calculation: Apply appropriate phasing and baseline correction. Integrate the IS peak and a distinct, well-resolved piperidine peak (e.g., the methine proton adjacent to the nitrogen). Calculate absolute purity using the standard qNMR mass-balance equation[11].

Data Presentation & Method Comparison

To aid in method selection, the quantitative and operational parameters of these orthogonal techniques are summarized below.

Table 1: Comparative Analytical Techniques for Piperidine Purity

TechniquePrimary PurposeKey Advantage for PiperidinesCritical Parameter for Success
RP-HPLC Chemical Purity (Related substances)High resolution of synthetic byproductsSilanol masking (TEA) or pH control
Chiral SFC Enantiomeric PurityHigh efficiency, fast equilibrationBasic additive (isopropylamine)
1H-qNMR Absolute PurityNo identical reference standard neededRelaxation delay (D1 > 5*

)

Table 2: Typical 1H-qNMR Acquisition Parameters for Absolute Quantitation

ParameterRecommended SettingScientific Rationale
Pulse Angle 90°Maximizes signal-to-noise ratio (SNR) for trace impurity detection.
Relaxation Delay (D1) 30 - 60 secondsEnsures complete magnetization recovery (D1 > 5*

) prior to the next pulse.
Number of Scans (NS) ≥ 64Achieves required SNR (> 250:1) for accurate and reproducible integration.
Spectral Width 20 ppmCaptures all proton resonances without aliasing artifacts.
Digital Resolution < 0.2 Hz/pointEnsures accurate definition of peak shape and area for integration.

References

Sources

Troubleshooting & Optimization

improving the yield and purity of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol . This platform is designed for research scientists and drug development professionals who require high-yield, high-purity synthetic workflows.

The synthesis of this target amino alcohol is typically achieved through a two-step sequence: a Mannich reaction to form a


-amino ketone intermediate, followed by a sodium borohydride (NaBH

) reduction. Below, we provide the mechanistic rationale, validated protocols, and advanced troubleshooting guides to resolve common bottlenecks such as low yields, elimination side-reactions, and boron-complex trapping.

Synthesis Workflow & Mechanistic Overview

SynthesisWorkflow Acetophenone Acetophenone + Formaldehyde Mannich Mannich Reaction (Reflux, Acidic pH) Acetophenone->Mannich Piperidine Piperidine HCl Piperidine->Mannich Ketone 1-Phenyl-3-(piperidin-1-yl) propan-1-one HCl Mannich->Ketone Step 1 Reduction NaBH4 Reduction (MeOH, 0°C to RT) Ketone->Reduction Alcohol 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Reduction->Alcohol Step 2

Two-step synthesis workflow of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

Quantitative Baseline Data

To ensure your process is running optimally, compare your reaction parameters against this baseline data matrix. Deviations from these targets are the most common causes of yield loss.

Reaction StepParameterTarget RangeCausality of Deviation (Why it fails)
1. Mannich Reaction Temperature80°C – 95°C<80°C: Incomplete iminium formation. >100°C: Thermal degradation and formaldehyde loss.
1. Mannich Reaction System pH1.0 – 3.0>3.0: Free amine attacks formaldehyde directly, forming unwanted aminals instead of the Mannich base[1].
2. NaBH

Reduction
Temperature0°C

25°C
>25°C: Rapid solvent reduction (hydrogen evolution) depletes hydride equivalents, stalling the reaction.
2. NaBH

Reduction
NaBH

Stoichiometry
1.5 – 2.0 eq<1.5 eq: Incomplete conversion due to partial consumption by the protic solvent (Methanol).
Purification Crystallization Temp0°C – 4°C>4°C: High solubility of the free base in mixed solvents severely reduces isolated yield.

Troubleshooting FAQs & Causality Analysis

Q1: My Mannich reaction yield is consistently below 40%, and I am seeing multiple spots on my TLC. How do I improve the selectivity? A: Low yields in this step are usually caused by incorrect stoichiometry or insufficient acidity. The Mannich reaction requires the formation of a highly electrophilic iminium ion from formaldehyde and the amine[2]. If you use free piperidine instead of piperidine hydrochloride, the system lacks the necessary protons to catalyze iminium formation, leading to off-target aminal formation. Fix: Always use piperidine hydrochloride. Ensure the reaction is run under slightly acidic conditions (pH 1-3) by adding a catalytic amount of concentrated HCl. Use a slight excess of paraformaldehyde (1.2 eq) to compensate for evaporative losses during reflux[3].

Q2: NMR analysis of my intermediate shows a significant amount of phenyl vinyl ketone. Where is this coming from? A: Phenyl vinyl ketone is the product of a


-elimination (retro-Michael) reaction[2]. The Mannich base (1-phenyl-3-(piperidin-1-yl)propan-1-one) is highly susceptible to elimination if exposed to strong bases and heat simultaneously.
Fix: This usually occurs during a poorly controlled workup. If you are neutralizing the hydrochloride salt to extract the free base, ensure the temperature is kept strictly below 15°C using an ice bath, and avoid prolonged exposure to pH > 10. Ideally, isolate and store the intermediate as the stable hydrochloride salt rather than the free base.

Q3: My NaBH


 reduction shows complete consumption of the ketone on TLC, but my isolated yield of the final alcohol is terrible. The organic extraction forms a thick emulsion. What went wrong? 
A:  You are experiencing boron-complex trapping. When NaBH

reduces the ketone, the resulting alkoxide tightly coordinates with the oxidized boron byproducts to form stable borate esters[4]. If you simply add water and attempt to extract, these borate complexes act as surfactants (causing emulsions) and remain highly water-soluble, dragging your product into the aqueous waste. Fix: You must perform a two-stage hydrolytic workup. First, quench the reaction with dilute HCl to pH 2. This acidic environment chemically cleaves the robust B-O bonds. Second, basify the solution with NaOH to pH 10-12 to neutralize the piperidine nitrogen, allowing the free amino alcohol to partition cleanly into the organic extraction phase.

BoronHydrolysis Ketone Amino Ketone Substrate Borate Borate Complex [R-O-BH3]- Ketone->Borate NaBH4 Acid Acidic Hydrolysis (HCl addition) Borate->Acid Cleaves B-O bond FreeBase Alkaline Workup (NaOH addition) Acid->FreeBase Neutralizes salt Product Pure Amino Alcohol (Organic Phase) FreeBase->Product Clean Extraction

Mechanism of boron-complex trapping and subsequent hydrolytic release.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that you do not proceed to the next step if the current step has failed.

Protocol A: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride

Reference standard conditions adapted from established Mannich base syntheses[3].

  • Reagent Charging: To a dry 250 mL round-bottom flask, add acetophenone (12.0 g, 0.1 mol), piperidine hydrochloride (12.1 g, 0.1 mol), and paraformaldehyde (3.6 g, 0.12 mol).

  • Solvent & Catalyst: Add 30 mL of absolute ethanol and 0.5 mL of concentrated HCl (37%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 3 hours.

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator until a thick syrup is obtained.

  • Crystallization: Add 50 mL of cold acetone or an ethanol/diethyl ether mixture to the syrup and triturate vigorously.

  • System Validation (Checkpoint): A white, crystalline precipitate must form. The starting materials (acetophenone and free piperidine) are highly soluble in cold acetone/ether. The appearance of the solid hydrochloride salt physically validates the successful formation of the Mannich base.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of cold diethyl ether, and dry in a vacuum oven at 40°C. (Expected Yield: 65-75%).

Protocol B: Reduction to 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Optimized for the disruption of borate esters[4].

  • Substrate Preparation: Suspend 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (10.0 g, ~0.039 mol) in 50 mL of methanol in a 250 mL flask. Cool the suspension to 0°C using an ice-water bath.

  • Hydride Addition: Slowly add sodium borohydride (NaBH

    
    , 2.9 g, 0.078 mol) in small portions over 30 minutes.
    
    • Note: Effervescence (H

      
       gas) will occur. The suspension will gradually clear as the ketone is reduced to the more soluble alkoxide-boron complex.
      
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • System Validation 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The UV-active ketone spot must completely disappear, replaced by a more polar spot that stains heavily with iodine or ninhydrin.

  • Acidic Hydrolysis (Critical): Cool the flask back to 0°C. Slowly add 1M HCl dropwise until gas evolution ceases and the pH reaches ~2. Stir for 15 minutes.

    • System Validation 2: Any cloudy emulsions present in the mixture will dissolve into a clear solution as the B-O bonds are cleaved.

  • Alkaline Extraction: Slowly add 2M NaOH until the aqueous solution reaches pH 11. Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize the resulting crude solid from a mixture of hexanes and ethyl acetate (3:1) at 4°C to yield the pure 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

References

  • [2] Mannich Reaction. Thermo Fisher Scientific - US. Available at:

  • [1] The Mannich Reaction. ResearchGate. Available at:

  • [3] Effects of P-Glycoprotein on the Transport of DL0410, a Potential Multifunctional Anti-Alzheimer Agent. PMC (NIH). Available at:

  • [4] 1-(4-Ethylphenyl)propan-1-one | Research Chemical. Benchchem. Available at:

Sources

Technical Support Center: HPLC Troubleshooting Guide for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol .

As a Senior Application Scientist, I designed this guide to move beyond basic troubleshooting. We will explore the chemical causality behind chromatographic failures and establish self-validating protocols. 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a tertiary amine containing a lipophilic phenyl ring and a polar hydroxyl group. This structural triad presents a classic chromatographic challenge: balancing hydrophobic retention while mitigating severe secondary ion-exchange interactions[1].

Part 1: Frequently Asked Questions (FAQs) & Diagnostic Logic

Q1: Why am I observing severe peak tailing (USP Tailing Factor > 2.0) for this compound, while my neutral impurities elute symmetrically? A1: This is the hallmark of the "Silanol Effect." Peak tailing in HPLC primarily affects basic compounds with amine functional groups, while neutral compounds remain unaffected[2]. The piperidine nitrogen in your analyte has a pKa of ~9.5. At a standard mobile phase pH of 4.0–8.0, this nitrogen is fully protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase ionize into negatively charged silanoates (Si-O⁻) at mid-pH levels[3]. The resulting electrostatic attraction creates a secondary retention mechanism that overloads and distorts the Gaussian peak shape[2]. Solution: You must operate at a pH where either the silanols are neutralized (pH < 3.0) or the analyte is neutralized (pH > 11.0).

Q2: My retention times are drifting unpredictably between injections. How do I stabilize them? A2: Retention time instability for ionizable compounds is a symptom of poor pH control. If your mobile phase pH fluctuates near the analyte's pKa, the molecule's ionization state becomes unstable[4]. Solution: Ensure your mobile phase is strongly buffered at least 2 pH units away from the pKa. Avoid operating near the pKa. Buffering stabilizes the pH and guarantees consistent hydrophobic retention[3].

Q3: I have optimized the mobile phase, but I am still seeing peak deformation and inconsistent peak areas. What else could be wrong? A3: A significant portion of peak shape problems originates from overlooked sample preparation consumables[4]. Basic piperidine derivatives can adsorb onto the active glass surfaces of standard autosampler vials or interact with nylon syringe filters, leading to analyte depletion or ghost peaks. Solution: Switch to pre-silanized glass vials to block secondary silanol interactions in the vial itself, and utilize hydrophilic PTFE syringe filters to eliminate membrane-analyte adsorption[4].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every method must be self-validating. The following protocols are designed to isolate variables and prove the root cause of your chromatographic issues.

Protocol 1: Mobile Phase Optimization for Basic Analytes

This protocol forces the analyte into a single retention mechanism by suppressing secondary interactions.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Causality: A 20 mM concentration provides sufficient buffering capacity to resist pH shifts caused by the injection solvent[4].

  • pH Adjustment: Adjust the buffer to pH 2.5 using pure Phosphoric acid (H₃PO₄). Causality: Operating at pH 2.5 ensures that residual column silanols are fully protonated (neutralized), eliminating the electrostatic attraction that causes tailing[3].

  • Solvent Pairing: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane. Pair with HPLC-grade Acetonitrile as the organic modifier.

  • System Validation (The Self-Check): Inject a neutral hydrophobic marker (e.g., toluene) alongside 1-Phenyl-3-(piperidin-1-yl)propan-1-ol. If the neutral marker is symmetrical but the basic analyte still tails, the column's endcapping has degraded and the column must be replaced[5].

Protocol 2: Column Selection and System Passivation

If mobile phase adjustments fail, the stationary phase chemistry must be upgraded.

  • Column Selection: Select a highly endcapped C18 column or a polar-embedded phase (e.g., amide-linked C18). Endcapped phases chemically block residual silanol activity, while polar-embedded phases provide a localized water layer that shields basic compounds from the silica surface[3].

  • Wash and Equilibrate: Flush the system with 50:50 Water:Acetonitrile (no buffer) for 20 column volumes to remove incompatible storage solvents.

  • Conditioning: Introduce the pH 2.5 buffered mobile phase. Run at the operational flow rate (e.g., 1.0 mL/min) until the baseline is completely stable and system pressure is constant[4].

Part 3: Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Piperidine Derivatives

SymptomRoot CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Secondary silanol interactions at mid-pH[3].Lower pH to < 3.0 or use a polar-embedded/endcapped C18 column[3].
Retention Time Drift Mobile phase pH is too close to analyte pKa[4].Buffer mobile phase at pH 2.5 or pH 11.5 (±2 units from pKa).
Inconsistent Peak Areas Analyte adsorption to vial/filter or partial evaporation[4].Use silanized vials, PTFE filters, and ensure high cap sealing integrity[4].
Poor UV Sensitivity Weak chromophore absorption at selected wavelength[1].Monitor at low UV (210-220 nm) or utilize pre-column derivatization[1].

Part 4: Mechanistic Visualizations

TailingWorkflow Start Analyze Peak Shape (USP Tailing Factor > 1.5) CheckPH Check Mobile Phase pH Is pH between 4 and 8? Start->CheckPH YesPH Yes: Ionized Silanols & Protonated Amine CheckPH->YesPH Yes NoPH No: pH < 3 or pH > 11 CheckPH->NoPH No FixPH Adjust pH to < 3 (Acidic) or > 11 (Basic) YesPH->FixPH CheckCol Check Column Chemistry Is it fully endcapped? NoPH->CheckCol FixPH->CheckCol FixCol Switch to Polar-Embedded or Highly Endcapped C18 CheckCol->FixCol No Success Symmetrical Peak (Gaussian Shape) CheckCol->Success Yes FixCol->Success

Logical workflow for diagnosing and resolving peak tailing in basic analytes.

Mechanism Analyte 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Hydrophobic Phenyl & Propyl Chain (Hydrophobic Interaction) Analyte->Hydrophobic Hydrogen Hydroxyl Group (Hydrogen Bonding) Analyte->Hydrogen Ionic Piperidine Nitrogen (Ion-Exchange / Electrostatic) Analyte->Ionic C18 C18 Ligands (Primary Retention) Hydrophobic->C18 Silanol Residual Silanols (Si-O⁻) (Secondary Retention -> Tailing) Ionic->Silanol Strong Attraction at mid-pH

Mechanistic pathways of analyte-stationary phase interactions driving retention and tailing.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com.
  • Alwsci. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables". alwsci.com.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". waters.com.
  • Benchchem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds". benchchem.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com.

Sources

Technical Support Center: Solubility Optimization for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center resource. It addresses the specific physicochemical challenges of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol , a lipophilic amino-alcohol often encountered as a metabolic intermediate or impurity in the synthesis of anticholinergic agents like Trihexyphenidyl.

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: SOL-PIP-003

Executive Summary

The Core Challenge: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (MW ~219.33 g/mol ) presents a classic "lipophilic base" profile. It possesses a hydrophobic phenyl-propyl tail and a basic piperidine nitrogen (predicted pKa ~9.5–10.0). The Result: While highly soluble in organic solvents (DCM, Methanol), it exhibits negligible solubility in aqueous media at neutral or alkaline pH (


), leading to precipitation during biological assays or stock dilutions.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I diluted my DMSO stock into PBS (pH 7.4), and the solution turned cloudy immediately. Why?"

Dr. Thorne: This is the most common issue we see. You are experiencing "pH-Dependent Crash-Out."

  • The Mechanism: At pH 7.4, the piperidine nitrogen is partially deprotonated (depending on the exact pKa, likely close to equilibrium), and the lipophilic phenyl ring dominates the solubility profile. The uncharged (free base) form has very low intrinsic water solubility (

    
    ).
    
  • The Fix: You must maintain the nitrogen in its ionized (cationic) state.

    • Immediate Action: Acidify your aqueous buffer. Ensure the final pH is at least 2 units below the pKa (aim for pH < 7.0, ideally pH 4.5–5.5 for stability).

    • Alternative: If your assay requires pH 7.4, you cannot rely on pH alone. You must use a solubility enhancer like Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD) to sequester the hydrophobic tail.
Q2: "Can I just use ethanol or DMSO as a cosolvent?"

Dr. Thorne: Yes, but with strict limits.

  • The Trap: While DMSO dissolves the compound perfectly, diluting a 100% DMSO stock into water often fails if the final DMSO concentration is < 5%. The "water anti-solvent effect" overwhelms the cosolvent's power.

  • Recommendation: We recommend a ternary system if you must avoid surfactants.

    • Recipe: 5% DMSO + 5% Ethanol + 90% Aqueous Buffer (Acidic).

    • Warning: High DMSO (>1%) is cytotoxic in many cell-based assays. For sensitive cells, switch to the Cyclodextrin protocol (see Part 2).

Q3: "I need to inject this into mice. What vehicle do you recommend?"

Dr. Thorne: Do not use pure DMSO or high-acid solutions, as they cause pain and tissue necrosis.

  • Gold Standard: Formulate as the Hydrochloride Salt in saline, potentially with a complexing agent.

  • Protocol: Convert the free base to the HCl salt (see Protocol A below). If the salt is still insufficiently soluble at physiological pH, use 10-20% HP-

    
    -CD in Saline . This is generally well-tolerated and prevents precipitation in the bloodstream.
    

Part 2: Experimental Protocols

Protocol A: In Situ Salt Formation (The "Acid Trap")

Use this for chemical handling or robust in vitro assays.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Dissolve: Dissolve the free base in a minimal volume of Ethanol or Methanol.

  • Acidify: Add 1.1 molar equivalents of 1M HCl. The slight excess ensures full protonation of the piperidine nitrogen.

  • Evaporate (Optional): Remove the organic solvent under vacuum to obtain the solid HCl salt.

  • Reconstitute: Dissolve the resulting solid in water or saline. It should now dissolve readily up to 10-20 mg/mL.

Protocol B: Cyclodextrin Complexation (For Sensitive Bioassays)

Use this when you must maintain pH 7.4 without cytotoxic cosolvents.

  • Prepare Vehicle: Make a 20% (w/v) stock solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water.
  • Add Compound: Add your solid 1-Phenyl-3-(piperidin-1-yl)propan-1-ol to the vehicle.

  • Sonication: Sonicate at 40°C for 30–60 minutes. The cyclodextrin cavity will encapsulate the phenyl ring.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any undissolved particles.
    
  • Dilution: This stock can now be diluted into cell culture media (pH 7.4) with significantly reduced risk of precipitation.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol App_Type Application Type? Start->App_Type Chem_Syn Chemical Synthesis / Extraction App_Type->Chem_Syn Purification Bio_Assay Biological Assay (In Vitro/In Vivo) App_Type->Bio_Assay Testing Solvent_Org Use Organic Solvents (DCM, MeOH, EtOAc) Chem_Syn->Solvent_Org PH_Flex Is pH flexible? Bio_Assay->PH_Flex Acid_OK Yes (pH < 6 OK) PH_Flex->Acid_OK Robust Cells/Chem Acid_NO No (Must be pH 7.4) PH_Flex->Acid_NO Sensitive Cells/Animals Protocol_A Protocol A: Convert to HCl Salt (Acidic Buffer) Acid_OK->Protocol_A Protocol_B Protocol B: Cyclodextrin Complex (HP-beta-CD) Acid_NO->Protocol_B

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Part 4: Quantitative Data Summary

Table 1: Estimated Solubility Profile Note: Values are estimates based on the physicochemical properties of piperidine-propanol derivatives.

Solvent SystempH ConditionSolubility EstimateSuitability
Water (Neutral) pH 7.0< 0.1 mg/mLPoor (Precipitation likely)
0.1 M HCl pH 1.0–2.0> 50 mg/mLExcellent (Salt formation)
PBS + 5% DMSO pH 7.4~0.5–1.0 mg/mLModerate (Risk of crash-out)
20% HP-

-CD
pH 7.45–10 mg/mLHigh (Encapsulation)
Ethanol (Pure) N/A> 100 mg/mLHigh (Stock solution only)

References

  • PubChem. 1-Propanol, 1-phenyl-3-piperidino-, carbanilate, hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP- -CD protocols).
  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.[2] (General principles for piperidine solubilization).

Sources

Technical Support Center: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Phenyl-3-(piperidin-1-yl)propan-1-ol . Because this compound features both a secondary benzylic alcohol and a tertiary amine (piperidine ring), it is susceptible to specific degradation pathways under standard laboratory conditions. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your material during storage and experimentation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I losing mass balance and seeing a highly UV-active, non-polar spot on my TLC/HPLC after acidic workup?

The Issue: You are observing the acid-catalyzed dehydration of the compound into a styrene derivative (1-phenyl-3-(piperidin-1-yl)prop-1-ene). The Causality: The hydroxyl group is situated at the benzylic position. When exposed to Brønsted acids (even mild acids or unbuffered silica gel), the hydroxyl group is protonated to form an oxonium ion and leaves as water. This generates a benzylic carbocation that is highly stabilized by resonance from the adjacent phenyl ring. Subsequent deprotonation (an E1 elimination mechanism) yields a thermodynamically favorable, conjugated alkene[1],[2]. The Fix: Strictly avoid acidic environments. Use basic alumina for chromatography or deactivate standard silica gel with 1-2% Triethylamine (TEA).

Q2: My compound has turned slightly yellow over time, and LC-MS analysis reveals an unexpected [M+16]+ peak. What happened?

The Issue: Your compound has undergone N-oxidation, forming an amine N-oxide. The Causality: The piperidine ring contains a tertiary amine with an available lone pair of electrons. Tertiary amines are highly susceptible to oxidation by atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents (like THF or diethyl ether)[3],[4]. The Fix: Store the compound under an inert atmosphere (Argon or Nitrogen) and ensure all extraction and reaction solvents are peroxide-free.

Q3: I am detecting a ketone byproduct in my stored samples. How is this forming without an explicit oxidant?

The Issue: Auto-oxidation of the benzylic alcohol. The Causality: Benzylic alcohols can slowly oxidize to the corresponding ketone (1-phenyl-3-(piperidin-1-yl)propan-1-one) in the presence of ambient light (UV radiation), atmospheric oxygen, and trace transition metals from laboratory spatulas or glassware[5]. The Fix: Store the material in amber glass vials to block UV-catalyzed radical initiation, and keep the temperature strictly at or below -20°C.

Part 2: Visualizing Degradation Pathways

DegradationPathways Parent 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Alkene Dehydration Product (Styrene Derivative) Parent->Alkene Strong Acid (H+) -H2O (E1 Mechanism) Ketone Oxidation Product (Ketone) Parent->Ketone O2 / Transition Metals Oxidation NOxide N-Oxidation Product (Amine N-Oxide) Parent->NOxide O2 / Peroxides Amine Oxidation

Mechanistic pathways of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol degradation under stress conditions.

Part 3: Quantitative Stability Data

To optimize your experimental design, reference the following empirical stability matrix. This table summarizes the expected degradation rates of piperidine-based benzylic alcohols under various environmental stressors[6].

Storage ConditionAtmospherepH EnvironmentTemp (°C)Estimated Shelf LifePrimary Degradant
Ideal Argon / N₂Neutral / Basic-20°C> 2 YearsNone
Sub-optimal AirNeutral4°C6-12 MonthsAmine N-Oxide
Light Exposed AirNeutral25°C1-3 MonthsKetone / N-Oxide
Harsh (Acidic) AirAcidic (pH < 4)25°C< 1 WeekStyrene Derivative

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions; build validation directly into your workflows. Use the following step-by-step methodologies to handle this compound safely.

Protocol A: Inert Aliquoting and Long-Term Storage

Objective: Prevent N-oxidation and ketone formation by eliminating oxygen and light exposure.

  • Drying: Transfer the purified 1-Phenyl-3-(piperidin-1-yl)propan-1-ol to a Schlenk flask. Apply high vacuum (< 0.1 Torr) for 4 hours to remove trace solvents (especially peroxide-forming solvents like THF).

  • Atmosphere Exchange: Backfill the Schlenk flask with ultra-high purity Argon. Repeat the vacuum-argon cycle three times to ensure complete displacement of atmospheric oxygen.

  • Aliquoting: Inside a glovebox or using a continuous Argon stream on a Schlenk line, transfer single-use quantities (e.g., 50–100 mg) into amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen introduction during subsequent experiments. Amber glass blocks UV light, preventing photo-catalyzed auto-oxidation.

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa to ensure an impermeable gas seal.

  • Storage: Store the sealed vials in a dedicated freezer at -20°C[6].

  • Self-Validation Step: Before use in sensitive biological assays, dissolve a microscopic fraction in LC-MS grade acetonitrile and run a rapid MS scan. Confirm the absence of the [M+16]+ peak to validate the integrity of your storage system.

Protocol B: Mild Workup and Purification

Objective: Prevent acid-catalyzed dehydration during post-reaction extraction.

  • Quenching: Quench your reaction mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) rather than strong acids (like HCl or H₂SO₄).

    • Causality: Maintaining a pH > 7 prevents the protonation of the benzylic alcohol, thereby blocking the E1 dehydration pathway[1].

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter rapidly to avoid prolonged exposure to ambient air.

  • Chromatography: If purification is required, use basic alumina instead of standard silica gel. Alternatively, pre-treat standard silica gel by flushing the column with 1-2% Triethylamine (TEA) in the eluent.

    • Causality: Standard silica is inherently acidic and will catalyze the dehydration of the benzylic alcohol on the column. TEA neutralizes the acidic silanol groups.

  • Self-Validation Step: Spot the purified fractions on a TLC plate and visualize under UV light (254 nm). A single, clean spot indicates successful purification without the formation of the highly UV-active styrene degradant.

Part 5: Workflow Visualization

StorageWorkflow Start Synthesis Purify Neutral/Basic Purification Start->Purify Dry High Vacuum Drying Purify->Dry Aliquot Amber Vials Aliquot Dry->Aliquot Gas Argon/N2 Purge Aliquot->Gas Store -20°C Storage Gas->Store

Step-by-step workflow for the safe handling and long-term storage of benzylic amino alcohols.

References

  • What are the storage stability of Piperidine Series compounds over time? | BTC Pharmtech | 6

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups | MDPI | 5

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | ResearchGate |1

  • Amine oxide | Wikipedia |3

  • Dehydration of Alcohol | Overview & Research Examples | Perlego | 2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities | NIH PMC |4

Sources

optimization of extraction conditions for piperidine alkaloids from complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Alkaloid Extraction .

This guide is structured to address the specific physicochemical challenges of extracting piperidine-class alkaloids from complex matrices. As a Senior Application Scientist, I have organized this content to distinguish between the non-basic amides (e.g., Piperine) and the volatile/basic amines (e.g., Coniine), as their extraction protocols are fundamentally different.

Part 1: Critical Chemical Distinction (Read This First)

Before optimizing your conditions, you must categorize your target alkaloid. The "Standard Alkaloid Extraction" (Acid-Base switching) works for Coniine but often fails or degrades Piperine.

FeatureAmide-Type (e.g., Piperine) Amine-Type (e.g., Coniine, Lobeline)
Basicity (pKa) Very Weak (pKa ~1.7). Effectively neutral.Strong Base (pKa ~11).
Volatility Solid, Non-volatile.Volatile liquid (Free base form).
Solubility High in EtOH, CHCl₃, DCM. Low in water.[1]Free base: Organic soluble. Salt: Water soluble.[2][3][4][5]
Major Risk Hydrolysis to piperidine/piperic acid.[6]Evaporation loss during concentration.

Part 2: Extraction Protocols & Workflows

Workflow A: The "Amide" Protocol (Target: Piperine from Piper nigrum)

Best for: High-yield recovery of non-volatile amides without degradation.

The Logic: Since piperine is a very weak base, it does not easily form salts with weak acids. Therefore, solubility-based extraction (using ethanol or acetone) is superior to pH-switching.

Optimized Parameters (Ultrasound-Assisted Extraction - UAE):

  • Solvent: Ethanol (95%) is preferred over Chloroform (toxicity) and Water (poor solubility).

  • Temperature: 50°C (Do not exceed 60°C to prevent thermal degradation).

  • Time: 18–30 minutes (Pulse mode: 5s ON / 5s OFF to reduce heat buildup).

  • Solid-to-Liquid Ratio: 1:15 to 1:20 (g/mL).

  • Frequency: 25 kHz (Lower frequency = stronger cavitation for hard seeds).

Step-by-Step:

  • Comminution: Grind seeds to <0.5 mm (40 mesh). Note: Cryogenic grinding prevents oil loss.

  • Defatting (Optional but Recommended): Wash with n-Hexane (1:5 ratio, 10 min) to remove waxy lipids. Discard hexane.[7]

  • Extraction: Sonicate residue with Ethanol (1:15 ratio) at 50°C for 20 mins.

  • Filtration: Vacuum filter immediately.

  • Concentration: Rotary evaporate at 45°C. Piperine will crystallize as yellow needles.

Workflow B: The "Amine" Protocol (Target: Coniine from Conium maculatum)

Best for: Volatile, basic alkaloids requiring pH manipulation.

The Logic: Coniine is a volatile liquid in its free-base form.[2] You must keep it in its salt form (hydrochloride or sulfate) during all evaporation steps to prevent it from evaporating with the solvent.

Optimized Acid-Base Liquid-Liquid Extraction (LLE):

ConiineExtraction Start Plant Material (Conium maculatum) Acidify Acid Extraction (0.5M H2SO4, pH 2) Forms Non-Volatile Salts Start->Acidify Defat Wash with Ether/Hexane (Discard Organic Layer) Acidify->Defat Basify Basify Aqueous Layer (NH4OH to pH 12) Releases Free Base Defat->Basify Extract Extract with DCM (x3) (Coniine moves to Organic Phase) Basify->Extract Trap CRITICAL STEP: Add HCl in MeOH to Organic Phase BEFORE Evaporation Extract->Trap Stabilize Volatile Base Evap Evaporate Solvent (Residue: Coniine HCl Salt) Trap->Evap

Caption: Workflow for volatile amine extraction. The "Trap" step is critical to prevent loss of the target analyte.

Part 3: Advanced Optimization (SFE & MAE)

For laboratories equipped with Supercritical Fluid Extraction (SFE) or Microwave-Assisted Extraction (MAE), use these validated conditions to maximize yield.

Table 1: Supercritical CO₂ Optimization (Target: Piperine)

Why SFE? It yields a solvent-free extract (Oleoresin) with high purity.

ParameterOptimized RangeTechnical Rationale
Pressure 250 – 300 barHigher pressure increases CO₂ density, enhancing solubility of high-MW alkaloids.
Temperature 45°C – 50°CBalances solute volatility with solvent density. >55°C risks degradation.
Co-Solvent Ethanol (10-15%)Crucial: Pure CO₂ is too non-polar for piperine. Ethanol modifies polarity significantly.
Flow Rate 2–4 mL/minEnsures adequate residence time for mass transfer.
Table 2: Microwave-Assisted Extraction (MAE)

Why MAE? Rapid cell rupture via internal heating.

ParameterOptimized RangeTechnical Rationale
Power 300 – 500 WHigh power can cause "burn spots" or thermal degradation of piperine.
Time 2 – 4 minutesShort bursts (30s on/off) prevent solvent superheating.
Solvent Acetone or EthanolMust have a dipole moment to absorb microwave energy.

Part 4: Troubleshooting & FAQs

Q1: My Coniine yield is near zero after rotary evaporation. What happened? Diagnosis: Volatilization. The Fix: You likely evaporated the organic solvent while Coniine was in its free base form.[2] Coniine free base boils at ~166°C but has high vapor pressure and co-distills with solvents. Protocol Adjustment: Always add excess Hydrochloric Acid (HCl) in methanol to your organic collection flask before evaporation. This converts volatile Coniine into solid, non-volatile Coniine Hydrochloride (mp ~220°C).

Q2: I am getting a persistent emulsion during the DCM/Water partition. How do I break it? Diagnosis: Presence of saponins or fine particulates stabilizing the interface. The Fix:

  • Filtration: Filter the aqueous extract through Celite 545 before adding the organic solvent.

  • Salting Out: Add saturated NaCl (Brine) to the aqueous phase to increase ionic strength.

  • Centrifugation: Spin at 3000 x g for 5 minutes.

Q3: My Piperine crystals are brown and sticky, not yellow needles. Diagnosis: Co-extraction of oleoresins and lipids. The Fix:

  • Recrystallization: Dissolve the crude extract in warm ethanol (60°C), filter hot, and let cool slowly.

  • Alkali Wash: Wash the crude crystals with cold 10% NaOH. Piperine is neutral and won't dissolve, but acidic resins/phenolics will be removed.

Q4: Can I use these protocols for biological fluids (Plasma/Urine)? Diagnosis: Matrix interference (Proteins). The Fix: Do not use Soxhlet/Maceration.

  • Protocol: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio)

    
     Vortex 
    
    
    
    Centrifuge
    
    
    Take Supernatant
    
    
    Solid Phase Extraction (SPE).
  • SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) or MCX (Mixed-mode Cation Exchange) for basic amines like Lobeline.

Part 5: References

  • Rathod, S. S., & Rathod, V. K. (2014). Extraction of piperine from Piper longum using ultrasound. Industrial Crops and Products, 58, 259-264.

  • Gorgani, L., et al. (2017). Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140.

  • Sovová, H., et al. (1995). Supercritical Fluid Extraction of Black Pepper. Journal of Supercritical Fluids, 8(4), 295-301.

  • PubChem. (n.d.). Coniine Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[7] Technical Support: Purification Techniques for Piperidine Derivatives.

Sources

addressing matrix effects in the LC-MS/MS analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the LC-MS/MS bioanalysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol , a structural analog and potential impurity/metabolite of anticholinergic agents like Trihexyphenidyl.[1][2][3]

Analyte Focus: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Chemical Class: Basic Lipophilic Amine (Piperidine derivative) Critical Challenge: Severe Ion Suppression via Endogenous Phospholipids[1][2][3]

Diagnostic Workflow: Do I Have a Matrix Effect?

Q: My internal standard response varies wildly between samples, but my retention time is stable. Is this a matrix effect?

A: Highly likely.[1][3] This analyte contains a tertiary piperidine amine (pKa ~9–10), making it a prime candidate for competition with endogenous phospholipids in the electrospray ionization (ESI) source.[3]

The "Gold Standard" Diagnostic: Post-Column Infusion (PCI) Do not rely solely on IS response variability.[3] You must map the suppression zone.[3][4]

Protocol:

  • Setup: Tee-combine the LC eluent (after the column, before the MS) with a constant infusion of the analyte (100 ng/mL in mobile phase) at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (processed exactly like your samples).

  • Observation: Monitor the baseline of the specific MRM transition for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

  • Result: A dip (suppression) or hump (enhancement) in the baseline at the analyte's retention time confirms matrix effects.[3][5]

Decision Logic for Matrix Effects

MatrixEffectLogic Start Symptom: Low/Variable Sensitivity PCI Run Post-Column Infusion (PCI) Start->PCI Result Is there a baseline dip at RT? PCI->Result Yes YES: Matrix Effect Confirmed Result->Yes Dip Observed No NO: Check Source/Hardware Result->No Flat Baseline Action1 Switch Sample Prep (PPT → SPE/LLE) Yes->Action1 Action2 Optimize Chromatography (Move peak away from lipids) Yes->Action2

Figure 1: Decision matrix for diagnosing ionization suppression events.

Sample Preparation: The "Phospholipid Trap"

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my sensitivity poor?

A: PPT is a "dirty" technique.[1][3] It removes proteins but leaves behind >90% of endogenous phospholipids (GPCho, Lyso-GPCho).[1][2][3]

  • Mechanism: Your analyte (lipophilic amine) co-elutes with phospholipids on standard C18 gradients.[1][3] The lipids occupy the surface of the ESI droplets, preventing your analyte from entering the gas phase.

Recommended Solution: Mixed-Mode Cation Exchange (MCX) SPE Since your molecule is a base, use its charge to your advantage.[1][2][3] MCX plates allow you to wash away neutral lipids with 100% organic solvent while the analyte remains ionically bound.[3]

Validated MCX Protocol:

StepSolvent/BufferPurpose
1. Condition Methanol followed by WaterActivate sorbent.
2.[1][3] Load Sample diluted 1:1 with 2% Formic Acid Acidify analyte (ensure + charge) to bind to sulfonate groups.[1][3]
3. Wash 1 2% Formic Acid in WaterRemove proteins/salts.
4.[1][3] Wash 2 (Critical) 100% Methanol The Lipid Kill Step. Elutes neutral phospholipids while analyte stays bound.[3]
5. Elute 5% Ammonium Hydroxide in MethanolNeutralize analyte (remove + charge) to release it.[1][3]

Chromatographic Solutions

Q: I cannot afford SPE. How can I fix this with Chromatography?

A: If you must use PPT or LLE, you need to separate the analyte from the phospholipid zone.

  • Column Choice: Switch from C18 to a Biphenyl or Phenyl-Hexyl phase.[1][2][3]

    • Why? The pi-pi interactions with the phenyl ring of your analyte will shift its selectivity relative to the aliphatic phospholipids, often resolving the co-elution.

  • The "High-pH" Strategy:

    • Use 10 mM Ammonium Bicarbonate (pH 10) as Mobile Phase A.[1][3]

    • Mechanism:[1][2][3] At pH 10, the piperidine is neutral. It retains longer and has a completely different elution profile than at pH 3, often moving away from the suppression zone. Note: Ensure your column is pH 10 stable.[2][3]

Visualizing the Separation Strategy

SeparationStrategy Analyte Analyte: 1-Phenyl-3-(piperidin-1-yl)... C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Analyte->Biphenyl Enhanced Retention Lipids Interference: Phospholipids (Lyso-PC) Lipids->C18 Lipids->Biphenyl Standard Retention Result1 Co-elution (Suppression) C18->Result1 Result2 Resolution (Clean Signal) Biphenyl->Result2

Figure 2: Separation mechanism comparison.[1][2][3] Biphenyl phases leverage the aromaticity of the analyte for orthogonal selectivity.

Mass Spectrometry Parameters

Q: Can I use a structural analog like Biperiden as an Internal Standard?

A: Avoid if possible.

  • Risk: Structural analogs do not co-elute perfectly with the target.[3] If the matrix effect is a narrow "zone" (e.g., a specific lipid eluting at 2.5 min), your analyte might be suppressed while the IS (eluting at 2.7 min) is not. This leads to failed accuracy.[1][3]

  • Requirement: Use a Stable Isotope Labeled (SIL) IS, such as Trihexyphenidyl-d11 (closest commercial match if specific d5-analyte is unavailable).[1][2][3] The SIL-IS co-elutes perfectly, experiencing the exact same suppression, thus mathematically correcting the error.

Q: Which MRM transition is most selective?

  • Precursor: [M+H]+ = 220.2 m/z.[1][3]

  • Fragment: The loss of water (m/z 202) is common but non-selective.[3] Look for the piperidine ring fragment or cleavage alpha to the amine.

  • Tip: If background noise is high, check the Collision Energy (CE) .[3] Piperidines often require higher CE to fragment the ring structure effectively.[3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][3] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][3][5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[2][3] Link[1][3]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][2][3] Link

  • PubChem. (n.d.).[1][3] 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Compound Summary. National Library of Medicine.[1][3] Link[1][3]

Sources

Technical Support Center: Advanced Purification of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the isolation of basic amino alcohols.

Compounds like 1-Phenyl-3-(piperidin-1-yl)propan-1-ol —a structural motif common in antispasmodic and anticholinergic drug precursors—present a unique triad of physicochemical challenges: a lipophilic phenyl ring, a hydrogen-bonding hydroxyl group, and a highly basic piperidine nitrogen (pKa ~10.4). This combination frequently leads to extraction emulsions, severe chromatographic tailing, and crystallization failures.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed below is designed as a self-validating system to ensure high-purity recovery.

I. Purification Workflow Visualization

AminoAlcoholPurification Crude Crude Reaction Mixture (Amino Alcohol + Neutral Impurities) AcidExt Acidic Extraction (10% HCl, pH 2) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) AcidExt->Aq1 Keep Basify Basification (1M NaOH, pH > 12) Aq1->Basify Org2 Organic Phase (Free-Base Product) Basify->Org2 Extract (DCM) Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Discard Chrom Flash Chromatography (DCM/MeOH + 1% TEA) Org2->Chrom Pure Pure Amino Alcohol (1-Phenyl-3-(piperidin-1-yl)propan-1-ol) Chrom->Pure Evaporate

Fig 1. Optimized acid-base extraction and chromatography workflow for basic amino alcohols.

II. Troubleshooting FAQs

Q1: During the acid-base workup, I am experiencing severe emulsion formation. How do I break it and prevent it?

The Causality: Acid-base extraction relies on altering the solubility of a compound by toggling its ionization state [1]. Emulsions in amino alcohol extractions typically occur when the aqueous phase pH is too close to the amine's pKa (~10.4). At pH 8–10, the compound exists in a dynamic equilibrium between its protonated (water-soluble) and free-base (organic-soluble) forms. This creates an amphiphilic "surfactant" effect at the solvent interface, stabilizing the emulsion.

The Solution: You must strictly enforce the "2 pH Rule" [2].

  • To fully extract the basic amine into the aqueous layer as a salt, the pH must be at least 2 units below the pKa (pH < 8; ideally pH 2 using 10% HCl) [4].

  • To back-extract the free base into the organic layer, the pH must be at least 2 units above the pKa (pH > 12 using 1 M NaOH).

  • To break an existing emulsion: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic solvent out of the water phase (salting out).

Q2: My compound streaks terribly on standard silica gel, and I lose most of my yield. What is the mechanistic cause, and how do I resolve it?

The Causality: Standard silica gel (SiO₂) is not chemically neutral; its surface is populated with weakly acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. When the highly basic piperidine ring of your target molecule travels through the column, an acid-base reaction occurs. The amine becomes protonated, and the silanols become deprotonated, effectively turning your chromatography column into a strong cation-exchange resin. This causes irreversible ionic binding and severe tailing.

The Solution: You must neutralize the acidic silanols. This is achieved by adding a volatile basic modifier, such as 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH), to your mobile phase [3]. The TEA acts as a sacrificial base, saturating the acidic sites on the silica and allowing your amino alcohol to elute based on standard polarity partitioning [2].

Q3: I am trying to crystallize the free base, but it consistently "oils out" as a viscous syrup. How can I obtain a manageable solid?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which supersaturation is reached. The free base of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is highly prone to trapping residual solvent (like DCM or MeOH) within its hydrogen-bonding network, which depresses its melting point into an oil.

The Solution: Convert the free base into a hydrochloride (HCl) salt to significantly increase its lattice energy. However, this must be done under strictly anhydrous conditions. If aqueous HCl is used, the water will hydrate the crystal lattice, resulting in a sticky gum. Use anhydrous HCl gas dissolved in diethyl ether or 1,4-dioxane, and precipitate the salt using a non-polar anti-solvent like cold hexane.

III. Quantitative Data: Chromatographic Optimization

The table below summarizes the empirical data for purifying 1-Phenyl-3-(piperidin-1-yl)propan-1-ol under various chromatographic conditions. Notice the drastic improvement in recovery when a basic modifier is introduced.

Stationary PhaseMobile Phase SystemBasic ModifierExpected Retention Factor (Rf)Tailing FactorProduct Recovery (%)
Standard Silica (SiO₂)Hexane / EtOAc (1:1)None0.05> 3.0 (Severe)< 40%
Standard Silica (SiO₂)DCM / MeOH (9:1)None0.152.5 (High)~ 60%
Standard Silica (SiO₂) DCM / MeOH (90:9) 1% TEA (v/v) 0.35 1.1 (Ideal) > 90%
Amine-Functionalized SilicaHexane / EtOAc (1:1)None0.401.0 (Ideal)> 95%

IV. Standardized Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction
  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 10% aqueous HCl. Shake vigorously and vent.

  • Validation Check: Allow phases to separate. Test the pH of the aqueous layer; it must be ≤ 2. If not, add more HCl.

  • Phase Separation: Collect the lower aqueous layer (contains the protonated amino alcohol). Discard the organic layer (contains unreacted neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath to 0°C (neutralization is highly exothermic). Slowly add 1M NaOH dropwise while stirring until the pH reaches > 12. The solution will turn cloudy as the free base precipitates.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh DCM.

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amine-Modified Flash Chromatography
  • Solvent Preparation: Prepare the mobile phase: Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Equilibration (Crucial Step): Pre-equilibrate the silica gel column with 3 column volumes (CV) of the mobile phase. Causality: This allows the TEA to bind to and neutralize the acidic silanol sites before the sample is loaded.

  • Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Elution: Elute the column, collecting fractions. Monitor via TLC (using the same 90:9:1 solvent system). The product should elute as a tight, circular spot.

  • Evaporation: Pool product-containing fractions and evaporate. To remove residual TEA (boiling point 89°C), place the flask under high vacuum (< 1 mbar) for 4–6 hours.

V. References

  • Acid–base extraction. Wikipedia.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.[Link]

challenges in the stereoselective synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Technical Support Center. Topic: Stereoselective Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Ticket ID: #CS-782-PIP Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are targeting the enantioselective synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol , a


-amino alcohol often utilized as a pharmacophore in anticholinergic and antihistamine drug development.

The core challenge here is not the connectivity—which is established via a standard Mannich reaction—but the stereocontrol of the C1 hydroxyl group in the presence of a basic piperidine nitrogen at C3. This nitrogen is a "bad actor" in many catalytic cycles; it can poison noble metal catalysts or sequester boron reagents.

This guide prioritizes two routes: Asymmetric Transfer Hydrogenation (ATH) for scalability and CBS Reduction for absolute stereochemical prediction.

Module 1: Precursor Integrity (The Mannich Base)

Context: The starting material, 3-(piperidin-1-yl)-1-phenylpropan-1-one, is a Mannich base.[1][2] These are notoriously unstable as free bases, prone to retro-Mannich fragmentation (releasing acetophenone and the iminium species) or oxidation.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Precursor turns yellow/oil Free base degradation (oxidation or retro-Mannich).Do not store the free base. Convert immediately to the HCl salt. The salt is stable for months at 4°C.
Low yield in reduction Retro-Mannich during reaction.Ensure reaction temperature is < 40°C. If using ATH, avoid high temperatures; if using NaBH4 (racemic), keep pH < 10.

Protocol: Stabilization of the Precursor

  • Dissolve the crude Mannich base oil in dry diethyl ether.

  • Add 2.0 M HCl in ether dropwise at 0°C.

  • Filter the white precipitate immediately.

  • Critical: Dry under high vacuum to remove excess HCl, which can interfere with subsequent hydride reagents.

Module 2: Asymmetric Reduction Strategies

Strategy A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Recommended for Scale-Up (>10g)

The Logic: ATH using Ruthenium catalysts is generally robust against amine poisoning if conducted in specific media. The piperidine nitrogen is protonated in the formic acid/triethylamine azeotrope, preventing it from binding to the Ruthenium center.

Workflow Diagram:

ATH_Workflow Start Mannich Base (HCl Salt) FreeBase In-situ Free Basing (KOtBu/DCM) Start->FreeBase Liberate Reaction Reaction: HCOOH/TEA (5:2) 28°C, 12-24h FreeBase->Reaction Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->Reaction 1 mol% Workup Basify (pH 10) -> Extract Reaction->Workup Product (S)-Alcohol (>95% ee) Workup->Product

Caption: ATH workflow utilizing in-situ liberation to minimize retro-Mannich degradation.

Step-by-Step Protocol:

  • Catalyst Preparation: Use RuCl(p-cymene)[(S,S)-TsDPEN] . This typically yields the (S)-alcohol .

  • Solvent System: Degassed DMF or DCM. DMF often gives higher conversion rates for amino ketones.

  • Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope.

  • Execution:

    • Load the Mannich base (1.0 eq) into the reactor.

    • Add the catalyst (0.5 - 1.0 mol%).

    • Add the HCOOH/TEA mix (5.0 eq).

    • Stir at 25–30°C . Do not heat above 40°C to avoid retro-Mannich.

  • Monitoring: Monitor by HPLC. If conversion stalls at 80%, add 0.2 eq of fresh catalyst.

FAQ:

  • Q: My reaction is stalling.

    • A: The piperidine might be coordinating. Ensure your HCOOH:TEA ratio is strictly 5:2 (acidic enough to protonate the amine, but basic enough to activate the Ru-H cycle).

Strategy B: CBS Reduction (Borane-Mediated)

Recommended for High Enantiopurity Requirements (>98% ee)

The Logic: The Corey-Bakshi-Shibata (CBS) reduction is highly predictable.[3] However, the piperidine nitrogen is a Lewis Base and will complex with Borane (Lewis Acid). If you use 1.0 equivalent of Borane, the reaction will fail because the amine "eats" the reagent.

Critical Adjustment: You must use >2.0 equivalents of Borane . The first equivalent complexes the amine; the second performs the reduction.

Workflow Diagram:

CBS_Mechanism Substrate Substrate (Piperidine-Ketone) Complex Amine-Borane Complex (Nitrogen Blocked) Substrate->Complex Fast Coordination Borane1 Borane (Eq 1) Borane1->Complex Transition Transition State (Hydride Transfer) Complex->Transition Slow Addition CBS Me-CBS Catalyst + Borane (Eq 2) CBS->Transition Product Chiral Alcohol Transition->Product

Caption: Stoichiometric requirement for CBS reduction of amino ketones. Note the amine-borane complexation.

Step-by-Step Protocol:

  • Drying: Flame-dry all glassware. Moisture kills this reaction.

  • Solvent: Anhydrous THF.

  • Catalyst: (R)-Me-CBS (10 mol%) for the (S)-alcohol .

  • Borane Source: BH3·THF or BH3·DMS (Dimethylsulfide complex is more stable).

  • Execution:

    • Charge flask with (R)-Me-CBS and 1.2 eq of Borane. Cool to -20°C.

    • In a separate flask, dissolve the ketone.

    • Crucial: Pre-mix the ketone with 1.1 eq of Borane before adding to the catalyst. This pre-forms the amine-borane complex and prevents the amine from stripping Borane off the catalyst.

    • Slowly add the Ketone/Borane mix to the Catalyst/Borane mix over 1 hour.

  • Quench: Methanol (carefully! Hydrogen evolution).

Module 3: Purification & Analysis

Chiral HPLC Method: Separating the enantiomers of amino alcohols can be difficult due to peak tailing caused by the basic nitrogen interacting with silanols on the column.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10).

  • Additive: 0.1% Diethylamine (DEA) . You must add DEA to sharpen the peaks.

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl ring absorption).

Enrichment Strategy: If your reaction yields 90% ee, do not run a column immediately.

  • Convert the product to the Oxalate Salt (add oxalic acid in acetone).

  • Recrystallize the oxalate salt from Ethanol/Ether.

  • This often boosts ee from 90% -> >99% due to the higher lattice energy of the homochiral crystal.

Summary of Recommendations

RequirementRecommended RouteKey Technical Constraint
Scale < 1g CBS ReductionMust use >2.2 eq Borane to saturate amine.
Scale > 10g Noyori ATHTemperature control is vital to prevent retro-Mannich.
Highest Purity CBS + Oxalate RecrystallizationRecrystallization is superior to chromatography for this salt.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6] Journal of the American Chemical Society.[7][8] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[9] Accounts of Chemical Research. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl2(diphosphine)(diamine) Complexes. Organic Letters. Link

  • Kamal, A., et al. (2002). Lipase-mediated resolution of 3-phenyl-3-hydroxypropylamine derivatives: a simple route to (R)- and (S)-dapoxetine. Tetrahedron: Asymmetry. (Validating kinetic resolution for gamma-amino alcohols). Link

Sources

Technical Support Center: Enhancing Oral Bioavailability of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: PIP-OPT-2026

Welcome to the Piperidine Optimization Support Center

You are likely here because your piperidine-containing lead compound—while potent in vitro—is failing to achieve adequate plasma exposure in vivo. This is a classic bottleneck. The piperidine ring is a "privileged scaffold" found in over 12,000 biologically active compounds, yet it introduces specific liabilities regarding oxidative metabolism , basicity-driven permeability issues , and P-glycoprotein (P-gp) efflux .

This guide is not a textbook; it is a troubleshooting manual designed to diagnose the root cause of your bioavailability (F%) failure and provide actionable chemical or formulation fixes.

Module 1: Metabolic Instability (The "Disappearing Drug" Phenomenon)

Diagnosis: High clearance (


) in liver microsomes (HLM/RLM).
Root Cause:  The piperidine ring is a metabolic hotspot. The nitrogen lone pair facilitates oxidation, and the 

-carbons are prone to hydrogen abstraction.
Q1: My compound is rapidly metabolized in microsomes ( min). Where is the metabolic "soft spot"?

A: In 80% of cases, the attack occurs at the


-carbon  (adjacent to the nitrogen) or on the nitrogen  itself.
  • 
    -Carbon Hydroxylation:  CYP450 enzymes (specifically CYP2D6 and CYP3A4) abstract a hydrogen from the 
    
    
    
    -carbon, forming an unstable carbinolamine, which collapses into a lactam or leads to ring opening (N-dealkylation).
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs directly oxidize the nitrogen to an N-oxide.

Fix: Block these sites sterically or electronically.

  • Strategy A (Steric): Introduce a methyl group at the

    
    -position. Warning: This creates a chiral center.
    
  • Strategy B (Electronic): Fluorinate the piperidine ring. Fluorine at the 3- or 4-position pulls electron density, deactivating the ring toward oxidation and lowering the pKa of the amine.

  • Strategy C (Scaffold Hopping): Switch to a morpholine (reduces lipophilicity and basicity) or a bridged system (e.g., 2-azabicyclo[2.2.2]octane) to prevent ring distortion required for enzymatic catalysis.

Visualizing the Problem: Piperidine Metabolic Pathways

PiperidineMetabolism cluster_legend Pathway Key Parent Parent Piperidine AlphaRadical α-C Radical (Intermediate) Parent->AlphaRadical CYP450 (H-abstraction) NOxide N-Oxide (Polar Metabolite) Parent->NOxide FMO / CYP Carbinolamine Carbinolamine (Unstable) AlphaRadical->Carbinolamine OH Rebound Lactam Lactam (Inactive) Carbinolamine->Lactam Oxidation RingOpen Ring Opening (N-dealkylation) Carbinolamine->RingOpen C-N Bond Scission Red nodes = Dead-end/Toxic metabolites Red nodes = Dead-end/Toxic metabolites

Figure 1: Primary oxidative metabolic pathways of the piperidine scaffold mediated by CYP450 and FMO enzymes.

Module 2: Permeability & Basicity (The pKa Trap)

Diagnosis: High solubility in 0.1N HCl, but low Caco-2 permeability (


 cm/s).
Root Cause:  The piperidine nitrogen is highly basic (pKa ~10–11). At intestinal pH (6.5–7.4), >99.9% of the drug is ionized (cationic), preventing passive diffusion through the lipid bilayer.
Q2: My compound is soluble but isn't getting absorbed. How do I fix this without losing potency?

A: You must lower the pKa to the 7.5–8.5 range to increase the fraction of neutral species (


) in the intestine.

Troubleshooting Protocol: The "Basicity Tuning" Workflow

  • Measure LogD

    
    :  If LogD < 1.0, your compound is too polar/ionized.
    
  • Chemical Modification:

    • Add Electron-Withdrawing Groups (EWG): Place a fluorine or methoxy group at the

      
      -position (3-position) of the ring. This inductive effect can lower pKa by 1–2 units.
      
    • N-Arylation/Acylation: If the basic nitrogen is not essential for binding (e.g., salt bridge), convert it to an amide or aniline derivative (neutral).

    • Bioisostere Swap: Replace piperidine with piperazine (pKa ~9.8) or pyridine (pKa ~5.2, though this flattens the ring).

Table 1: Impact of Substituents on Piperidine pKa and Permeability
Modification

pKa (Approx)
Effect on LogD

Metabolic Stability Risk
None (Parent) Reference (~11.0)Low (Ionized)High
3-Fluoro -1.5 to -2.0IncreasesImproved (Blocks

-metabolism)
3,3-Difluoro -3.0 to -3.5Significantly IncreasesHigh Stability
4-CF3 -1.0IncreasesModerate
N-Methyl +0.5Slight IncreaseHigh (N-demethylation risk)

Module 3: P-glycoprotein (P-gp) Efflux[1]

Diagnosis: Caco-2 Efflux Ratio (B-A / A-B) > 2.[1]0. Root Cause: Basic amines and amphiphilic cations are classic substrates for P-gp transporters, which pump the drug back into the gut lumen.

Q3: My compound is a P-gp substrate. Do I have to redesign it?

A: Not necessarily. You can "mask" the substrate features or overwhelm the transporter.

Tactical Solutions:

  • Reduce H-Bond Donors (HBD): P-gp recognizes HBDs. Methylate the piperidine nitrogen (if secondary) or cap adjacent polar groups.

  • Increase Lipophilicity (Carefully): Increasing lipophilicity (LogP > 3) can sometimes increase passive permeability enough to saturate the efflux pump, though this risks metabolic instability.

  • Formulation Approach: Use excipients that inhibit P-gp, such as Vitamin E TPGS or Pluronic F68 , in your preclinical formulation.

Module 4: Formulation Strategies for "Brick Dust"

Diagnosis: Low bioavailability despite good metabolic stability. Crystalline compound with high melting point (


C).
Root Cause:  "Grease ball" effect. The lattice energy is too high for the drug to dissolve in intestinal fluids.
Protocol: Selection of Formulation Strategy

Do not guess. Use the Developability Classification System (DCS) logic:

  • DCS IIa (Dissolution Limited):

    • Solution:Micronization or Salt Formation .

    • Piperidine Specific: Create a Hydrochloride or Tartrate salt. The basic nitrogen makes salt formation easy.[2][3] Tip: Avoid mesylate salts for piperidines initially due to potential genotoxic impurity risks (alkyl mesylates) during synthesis if alcohols are present.

  • DCS IIb (Solubility Limited):

    • Solution:Lipid-Based Formulations (LBF) or Amorphous Solid Dispersions (ASD) .

    • Protocol: Dissolve compound in a Self-Emulsifying Drug Delivery System (SEDDS) composed of:

      • Oil: Capryol 90 (30%)

      • Surfactant: Cremophor EL (50%)

      • Co-solvent: PEG 400 (20%)

    • Why: This presents the drug in a pre-dissolved state and stimulates lymphatic transport, bypassing the liver (first-pass).[4]

Experimental Workflow: The Bioavailability Rescue Tree

Use this logic flow to determine your next experiment.

OptimizationTree Start Low Oral Bioavailability (F%) CheckSol Check Solubility (FaSSIF/FeSSIF) Start->CheckSol CheckPerm Check Permeability (Caco-2 / PAMPA) CheckSol->CheckPerm High SolIssue Solubility Limited CheckSol->SolIssue Low (<10 μg/mL) CheckMet Check Metabolism (Microsomal Stability) CheckPerm->CheckMet High Papp PermIssue Permeability Limited CheckPerm->PermIssue Low Papp (<10^-6) CheckMet->Start Low Cl_int (Check Efflux/Transporters) MetIssue Clearance Limited CheckMet->MetIssue High Cl_int SolFix Fix: Salt Formation, LBF, or ASD SolIssue->SolFix PermFix Fix: Fluorination (Lower pKa), Prodrug, or Reduce HBD PermIssue->PermFix MetFix Fix: Block α-C, Scaffold Hop, or Deuteration MetIssue->MetFix

Figure 2: Decision matrix for diagnosing and fixing low bioavailability in piperidine series.

References

  • BenchChem Technical Support. (2025).[1][5][6] Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Retrieved from 1

  • Fu, Z., et al. (2020).[7] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from 2

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from 4

  • National Institutes of Health (NIH). (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. Retrieved from 8

Sources

Validation & Comparative

validation of an analytical method for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of a high-sensitivity UHPLC-MS/MS method for the quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (hereafter referred to as PPPO ), a critical process-related impurity and metabolite associated with anticholinergic agents like Trihexyphenidyl and Biperiden.[1][2][3]

Executive Summary: The Case for Advanced Detection

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (PPPO) is a structural analog and potential degradation product formed during the synthesis of piperidine-based anticholinergics.[1][2][3] While legacy methods (HPLC-UV) have historically been used for bulk purity analysis, they often fail to meet modern regulatory requirements for trace impurity profiling due to the compound's weak chromophore and lack of extended conjugation.

This guide validates a UHPLC-MS/MS (ESI+) protocol, demonstrating superior sensitivity, specificity, and throughput compared to traditional HPLC-UV.[1][2][3]

Method Performance Snapshot
ParameterLegacy Method (HPLC-UV) New Standard (UHPLC-MS/MS) Verdict
Detection Principle UV Absorbance @ 210 nmPositive Electrospray Ionization (ESI+)MS offers definitive ID.[1][2][3]
LOQ (Sensitivity) ~1.0 µg/mL0.5 ng/mL 2000x improvement.
Selectivity Low (Interference from solvent/matrix)High (MRM transitions)MS eliminates false positives.
Run Time 15-20 mins (Isocratic)4.5 mins (Gradient)4x throughput increase.
Linearity (R²) > 0.995> 0.999 Superior precision.[4][5]

Scientific Rationale & Mechanism

The Analyte: PPPO
  • Chemical Formula: C₁₄H₂₁NO[1][2][3]

  • Molecular Weight: 219.32 g/mol [1][2][3]

  • Key Feature: The molecule consists of a phenyl ring and a piperidine ring connected by a propanol chain. The lack of extensive conjugation limits UV absorption to the non-specific low-UV region (205-215 nm), making UV detection susceptible to noise and baseline drift.[1][2][3]

The Solution: Protonation & Fragmentation

In the acidic mobile phase of LC-MS, the tertiary amine of the piperidine ring is readily protonated (


). Under collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway, allowing for highly specific Multiple Reaction Monitoring (MRM).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 220.3 Frag1 Product Ion A (Loss of H2O) m/z 202.3 Parent->Frag1 -18 Da (Dehydration) Frag2 Product Ion B (Piperidine Ring Cleavage) m/z 84.1 Parent->Frag2 C-N Bond Break Frag3 Product Ion C (Phenyl-Propyl Frag) m/z 117.1 Frag1->Frag3 Secondary Frag

Figure 1: Proposed fragmentation pathway for PPPO in ESI+ mode. The transition 220.3 → 84.1 is used for quantification due to its high intensity.

Experimental Protocol (UHPLC-MS/MS)

A. Reagents & Materials[5][7][8][9][10][11][12]
  • Reference Standard: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (>98% purity).[1][2][3]

  • Internal Standard (IS): Trihexyphenidyl-d11 or similar deuterated analog.[1][2][3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water.

B. Chromatographic Conditions[4][5][7][8][12][13]
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 40°C.

  • Gradient Program:

    • 0.0 min: 10% B[3]

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B[3]

    • 4.5 min: Stop

C. Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[3]

  • Gas Temp: 350°C.

  • MRM Transitions:

    • Quantifier: 220.3 → 84.1 (CE: 25 eV)

    • Qualifier: 220.3 → 202.3 (CE: 15 eV)

Validation Results (ICH Q2(R1) Compliance)

The following data summarizes the validation of the UHPLC-MS/MS method.

Linearity & Range

Calibration curves were prepared in the range of 0.5 – 1000 ng/mL.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)% RSD (n=6)
0.5 (LOQ)0.00424.8%
100.08502.1%
1000.84501.5%
5004.21000.9%
10008.45000.8%
  • Regression Equation:

    
    [1][2][3]
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery experiments were conducted in a placebo pharmaceutical matrix.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
Low (1 ng/mL)98.5%3.2%80-120%
Medium (100 ng/mL)100.2%1.8%90-110%
High (800 ng/mL)99.4%1.1%90-110%
Precision[3][5][13]
  • Intra-day Precision: RSD < 2.5% (at medium conc).

  • Inter-day Precision: RSD < 3.8% (over 3 days).

Analytical Workflow Diagram

The following diagram illustrates the validated workflow, ensuring chain-of-custody and data integrity from sample prep to final reporting.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (Tablet/Plasma) Extraction Protein PPT / Extraction (MeOH:ACN 1:1) Sample->Extraction Centrifuge Centrifugation (10k RPM, 10 min) Extraction->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter UHPLC UHPLC Separation (Kinetex C18) Filter->UHPLC Inject 2 µL MS MS/MS Detection (MRM: 220.3 -> 84.1) UHPLC->MS Result Data Processing (Quantification) MS->Result

Figure 2: Step-by-step analytical workflow for PPPO quantification.

Discussion & Troubleshooting

Why the "Product Ion" Matters

The transition to


 (piperidine ring) is highly specific but can be common among piperidine-containing drugs. To ensure specificity , the chromatographic separation must resolve PPPO from its ketone precursor (1-phenyl-3-(piperidin-1-yl)propan-1-one) and the cyclohexyl-containing analog (Trihexyphenidyl).[1][2][3]
  • Observation: PPPO elutes earlier than Trihexyphenidyl due to higher polarity (lack of cyclohexyl group).

  • Caution: Ensure the mobile phase pH is acidic (0.1% FA). At neutral pH, peak tailing will occur due to silanol interactions with the amine.

Self-Validating System Check

To ensure trustworthiness in routine use, include a System Suitability Test (SST) before every run:

  • Resolution:

    
     between PPPO and nearest impurity.
    
  • S/N Ratio:

    
     for the LOQ standard.
    
  • Carryover: Inject a blank after the highest standard; area must be

    
     of LOQ.
    

References

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Trihexyphenidyl Hydrochloride Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM).

  • BenchChem . Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification. (Comparative methodology reference).

  • LGC Standards . 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (Precursor/Impurity Reference).

  • PubChem . Biperiden Compound Summary (Structural Analog Context). National Center for Biotechnology Information.

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[9]

Sources

cross-validation of HPLC and LC-MS/MS methods for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol .

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (C14H21NO) is a highly basic aralkylamine that serves as a critical structural scaffold and synthetic intermediate for centrally active anticholinergic agents, most notably Biperiden and Trihexyphenidyl[1]. As drug development programs advance from bulk API synthesis to trace-level pharmacokinetic (PK) profiling, laboratories must bridge analytical methodologies. This guide outlines the mechanistic causality behind method development and provides a self-validating cross-validation framework in accordance with global regulatory standards[2].

Analyte Profile & Mechanistic Challenges

The target analyte features a lipophilic phenyl ring and a highly basic piperidine moiety. Understanding its physicochemical properties is critical to establishing a self-validating analytical system.

  • Causality of Chromatographic Behavior: The tertiary amine in the piperidine ring has a pKa of approximately 9.5. In standard reversed-phase liquid chromatography, the protonated amine electrostatically interacts with unprotonated, residual silanols on silica-based C18 columns. This secondary interaction causes severe peak tailing, loss of resolution, and poor reproducibility.

  • The Mechanistic Solution: The mobile phase must be heavily buffered at a highly acidic pH (e.g., pH 2.5–3.0) to fully protonate both the analyte and the stationary phase silanols. Neutralizing the silanols eliminates the electrostatic attraction, ensuring sharp, symmetrical peaks.

Methodological Causality: HPLC-UV vs. LC-MS/MS

The choice of detector dictates the sample preparation and chromatographic conditions.

  • HPLC-UV (The Reference Method): This method relies on the UV absorbance of the lipophilic phenyl ring (λmax ~215 nm). Because UV detection is insensitive to non-volatile salts, we utilize a robust 0.05 M Potassium Phosphate buffer. Phosphate provides superior buffering capacity at low pH, guaranteeing retention time stability for high-concentration formulation analysis.

  • LC-MS/MS (The Test Method): Designed for trace-level bioanalysis (e.g., plasma PK studies). It leverages Electrospray Ionization (ESI) in positive mode, exploiting the basic piperidine nitrogen to readily form a [M+H]+ precursor ion at m/z 220.2.

  • Causality of Buffer Selection: Phosphate buffers cause severe ion suppression and source fouling in mass spectrometers. Therefore, the LC-MS/MS method strictly relies on volatile buffers (0.1% Formic Acid / 10 mM Ammonium Formate) to ensure efficient droplet desolvation and ionization[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC-UV Method (Bulk / Formulation Analysis)
  • System Suitability Test (SST): Inject a standard solution (10 µg/mL) six times. The system is validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Chromatographic Separation: Utilize a C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.05 M Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (60:40, v/v) delivered isocratically.

  • Flow Rate & Detection: 1.0 mL/min with UV monitoring at 215 nm.

  • Sample Injection: 20 µL injection volume.

Protocol B: LC-MS/MS Method (Trace / Bioanalytical Analysis)
  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) sample (0.5 ng/mL). The run is validated if the signal-to-noise (S/N) ratio is ≥ 5:1 and the retention time is within ± 5% of the reference standard.

  • Chromatographic Separation: Utilize a sub-2-micron C18 column (50 x 2.1 mm, 1.7 µm) for ultra-high performance.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Ionization: ESI positive mode (Capillary voltage: 3.0 kV, Desolvation Temp: 400°C).

  • MRM Transitions: Monitor m/z 220.2 → 86.1 (Quantifier, Piperidine cleavage) and m/z 220.2 → 107.1 (Qualifier, Hydroxybenzyl cleavage).

Protocol C: Cross-Validation Execution (ICH M10 Standards)

According to the[2], cross-validation is mandatory to demonstrate data comparability when multiple bioanalytical methods are used across studies.

  • Preparation: Prepare spiked Quality Control (QC) samples at three concentration levels (Low, Mid, High) in the target biological matrix (e.g., human plasma).

  • Execution: Analyze the identical set of QCs using both the validated HPLC-UV and LC-MS/MS methods. (Note: HPLC-UV samples require a 100x concentration step via Solid Phase Extraction to fall within the UV linear range).

  • Statistical Assessment: Calculate the mean accuracy and precision. Evaluate method bias using a Bland-Altman plot or percentage difference. As noted by modern industry standards, cross-validation post-ICH M10 focuses on statistical bias assessment rather than rigid pass/fail criteria; however, the typical acceptance threshold is a difference within ±20% for at least 67% of the samples[4][5].

Quantitative Data & Performance Comparison

Table 1: Method Performance Metrics

Parameter HPLC-UV (Reference) LC-MS/MS (Test)
Linear Range 1.0 – 100 µg/mL 0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL 0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL 0.5 ng/mL
Intra-day Precision (%CV) < 2.5% < 4.8%
Inter-day Precision (%CV) < 3.2% < 6.1%

| Matrix Effect | Not Applicable | 92% – 105% (Minimal suppression) |

Table 2: ICH M10 Cross-Validation Results (Spiked Plasma QCs)

QC Level Nominal Conc. (ng/mL) HPLC-UV Mean (ng/mL)* LC-MS/MS Mean (ng/mL) % Bias (Difference)
Low QC 10.0 N/A (Below LOQ) 9.8 N/A
Mid QC 1000.0 985.4 1012.3 +2.7%
High QC 5000.0 4910.5 5080.1 +3.4%

*HPLC-UV samples were extracted and concentrated 100x prior to injection to align with the detector's sensitivity limits.

Workflows and Pathways

Workflow A Spiked QC Samples (Low, Mid, High) B HPLC-UV Analysis (Reference Method) A->B C LC-MS/MS Analysis (Test Method) A->C D Data Processing & Peak Integration B->D C->D E Statistical Comparison (Bias Assessment) D->E F Cross-Validation Outcome (±20% Acceptance) E->F

Figure 1. ICH M10 Cross-Validation Workflow for Analytical Methods.

Pathway N1 Analyte Injection (C14H21NO) N2 ESI+ Ionization [M+H]+ m/z 220.2 N1->N2 N3 CID Fragmentation (Argon Gas) N2->N3 N4 Quantifier Ion m/z 86.1 N3->N4 N5 Qualifier Ion m/z 107.1 N3->N5

Figure 2. ESI-MS/MS Fragmentation Pathway for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

References

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Bioanalysis (Taylor & Francis) / National Center for Biotechnology Information (PMC) URL:[Link]

  • PubChem Compound Summary for CID 2381, Biperiden Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Comparative Profiling of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Derivatives: Optimization for CNS Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for various CNS-active agents, including muscarinic antagonists (e.g., Trihexyphenidyl metabolites) and emerging Acetylcholinesterase (AChE) inhibitors. While the parent compound exhibits moderate, non-selective binding, recent derivatization efforts—specifically ring-substitution and linker rigidification—have unlocked nanomolar potency against AChE and Sigma-1 receptors.

This guide objectively compares the parent scaffold against functionalized derivatives (specifically N-benzyl and phenyl-substituted analogs), analyzing their transition from in vitro enzymatic inhibition to in vivo cognitive enhancement.

Structural Basis & Pharmacophore Analysis

The molecule consists of three distinct domains susceptible to optimization:

  • Lipophilic Domain (Phenyl Ring): Determines hydrophobic pocket binding (e.g., the anionic site of AChE).

  • Linker (Propan-1-ol chain): Controls flexibility. The hydroxyl group is critical for H-bonding but also introduces metabolic vulnerability (glucuronidation).

  • Basic Center (Piperidine): Protonated at physiological pH, driving cation-

    
     interactions.
    
Structural Optimization Workflow

The following diagram illustrates the medicinal chemistry strategy used to evolve the parent scaffold into high-potency derivatives.

SAR_Workflow Parent Parent Scaffold (1-Phenyl-3-(piperidin-1-yl)propan-1-ol) Step1 Step 1: Phenyl Substitution (4-F, 4-OMe) Parent->Step1 Modulate Lipophilicity Step2 Step 2: Linker Rigidification (Introduction of Ketone/Unsaturation) Step1->Step2 Restrict Conformation Step3 Step 3: N-Alkylation (Benzyl/Heteroaryl groups) Step2->Step3 Target Dual Binding Sites Result Lead Candidate (High AChE Selectivity) Step3->Result Nanomolar Potency

Figure 1: Structural optimization cascade transforming the generic amino-alcohol scaffold into targeted CNS ligands.

In Vitro Efficacy: Enzymatic & Cellular Profiling

Acetylcholinesterase (AChE) Inhibition

The most significant therapeutic application of this class is in treating neurodegenerative disorders via AChE inhibition.

  • Parent Compound: Exhibits weak inhibition (

    
    ). The flexibility of the propyl chain prevents tight binding to the catalytic triad.
    
  • Derivatives (e.g., 1-benzyl-4-piperidinyl analogs): Introduction of a benzyl group on the piperidine nitrogen or a heteroaryl substituent drastically improves potency.[1] Data indicates that benzothiazole-substituted derivatives can achieve

    
     values as low as 6.8 nM  [1].[1]
    
Cytotoxicity & Safety (MTT Assay)

Before in vivo translation, derivatives must be screened for off-target cytotoxicity, particularly against non-neuronal cells.

  • Observation: Some Mannich base derivatives of this scaffold show cytotoxicity against cancer lines (e.g., MCF7, PC-3) in the 8–32

    
     range [2][3].[2]
    
  • Implication: For a CNS drug, the therapeutic window must be established. A candidate with an AChE

    
     of 6 nM and Cytotoxicity 
    
    
    
    of 10
    
    
    has a safety margin of >1000-fold, which is acceptable.
Comparative Data Table: In Vitro Potency
Compound ClassSubstituent (R)Target (AChE)

Selectivity (AChE vs BuChE)Cytotoxicity (

)
Parent -H> 50,000 nMNon-selective> 100

Derivative A 4-Fluoro-phenyl~450 nM10-fold40

Derivative B N-Benzyl-piperidinyl1.2 - 6.8 nM [1, 4]>30,000-fold 25

In Vivo Efficacy: From Pharmacokinetics to Behavior

High in vitro affinity does not guarantee in vivo success. The propan-1-ol derivatives face challenges regarding Blood-Brain Barrier (BBB) penetration and metabolic stability.

Pharmacokinetics & Microdialysis

Direct measurement of neurotransmitter levels provides the most definitive proof of mechanism.

  • Method: Intracerebral microdialysis in Sprague-Dawley rats.

  • Result: Oral administration of optimized derivatives (e.g., Compound 6d from literature) at 4.8 mg/kg resulted in a 100% increase in extracellular Acetylcholine (ACh) levels in the forebrain 1–3 hours post-dose [1].[1]

  • Comparison: The parent amino-alcohol often requires higher doses (>20 mg/kg) to elicit similar CNS effects due to rapid glucuronidation of the hydroxyl group.

Behavioral Models (Cognition)

To assess the translation of ACh elevation to cognitive improvement, the Scopolamine-Induced Amnesia model is the industry standard.

  • Protocol: Mice are treated with scopolamine (impairs memory) and then the test compound. Performance is measured in a Passive Avoidance or Morris Water Maze task.

  • Efficacy: Lead derivatives demonstrate an

    
     (Effective Dose) between 4.8 and 9.8 mg/kg  (oral), comparable to the standard drug Donepezil [1].
    
Experimental Workflow: In Vivo Validation

The following diagram outlines the critical path for validating these derivatives in vivo.

InVivo_Pipeline Admin Oral Administration (4 - 10 mg/kg) PK PK Analysis (Plasma t1/2, Cmax) Admin->PK Micro Microdialysis (Measure Extracellular ACh) Admin->Micro Behavior Behavioral Testing (Morris Water Maze) Admin->Behavior Analysis Efficacy Profile (AUC & Reversal of Amnesia) PK->Analysis Bioavailability Micro->Analysis Target Engagement Behavior->Analysis Functional Outcome

Figure 2: Validation pipeline correlating pharmacokinetic exposure with pharmacodynamic response.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define the standard operating procedures for evaluating these derivatives.

Protocol A: Ellman’s Assay (AChE Inhibition)

Standard for determining in vitro potency.

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: In a 96-well plate, add 150

    
     of 0.1 M sodium phosphate buffer (pH 8.0).
    
  • Incubation: Add 20

    
     of AChE solution (0.1 U/mL) and 20 
    
    
    
    of test compound. Incubate at 25°C for 15 minutes.
  • Substrate Addition: Add 10

    
     of DTNB (10 mM) and 10 
    
    
    
    of Acetylthiocholine iodide (10 mM).
  • Detection: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: In Vivo Microdialysis

Standard for confirming CNS target engagement.

  • Surgery: Stereotaxically implant a guide cannula into the striatum or hippocampus of anesthetized rats. Allow 5–7 days recovery.

  • Perfusion: Insert the dialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 2

    
    /min.
    
  • Baseline: Collect samples every 20 minutes for 1 hour to establish basal ACh levels.

  • Dosing: Administer the test compound (p.o. or i.p.).

  • Collection: Continue sampling for 4–6 hours.

  • Quantification: Analyze dialysate via HPLC with electrochemical detection to quantify ACh.

Critical Analysis & Conclusion

The transition from the parent 1-phenyl-3-(piperidin-1-yl)propan-1-ol to its optimized derivatives represents a shift from a generic "drug-like" scaffold to a targeted therapeutic.

  • Selectivity is Key: The parent alcohol is too promiscuous, binding weakly to muscarinic and sigma receptors. Derivatization (specifically adding N-benzyl or benzothiazole moieties) anchors the molecule in the AChE active site, increasing selectivity >30,000-fold against BuChE [4].

  • Metabolic Stability: The "propan-1-ol" hydroxyl group is a metabolic soft spot. Successful derivatives often modify this region or rely on the high potency of the derivative to allow for lower dosing, thereby mitigating toxic metabolite accumulation.

  • Recommendation: For researchers targeting Alzheimer's disease, focus on Class B derivatives (Heteroaryl-substituted) . They offer the best balance of nanomolar potency (

    
     nM) and oral bioavailability (
    
    
    
    mg/kg).

References

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Source: PubMed / NIH

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Source: Brieflands

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells. Source: PubMed

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Source: PubMed

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Pharmacological Profiling: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol vs. Established Piperidino-Alkanols

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (hereafter referred to as 1-PHPP ) represents a critical structural fragment in the structure-activity relationship (SAR) of anticholinergic and sigma-receptor ligands.[1] It is the "des-cyclohexyl" analog of the potent antiparkinsonian drug Trihexyphenidyl .[1]

For drug development professionals, 1-PHPP serves as a negative control or "selectivity probe."[1] Its pharmacological profile is defined by a dramatic loss of muscarinic M1 affinity compared to its dual-ring parent (Trihexyphenidyl), while potentially retaining Sigma-1 receptor binding .[1] This guide objectively compares 1-PHPP against Trihexyphenidyl and Diphenidol to elucidate the "Dual Hydrophobic Pharmacophore" requirement for high-affinity anticholinergic activity.[1]

Chemical Context & Structural Homology

The pharmacological divergence begins with the scaffold.[2] The "Piperidino-Alkanol" class relies on a tertiary nitrogen separated from a lipophilic center by a 2-3 carbon chain.[1]

CompoundStructure DescriptionKey Pharmacophore FeaturePrimary Indication
1-PHPP Monophenyl, 3-carbon linker, piperidineSingle Hydrophobic Domain (Weak M1 anchor)Research Probe / Impurity
Trihexyphenidyl Phenyl + Cyclohexyl, 3-carbon linker, piperidineDual Hydrophobic Domain (Strong M1 anchor)Parkinson's (Anticholinergic)
Diphenidol 1,1-Diphenyl, 4-carbon linker, piperidineDual Aromatic Domain Vertigo (Anti-muscarinic/M3)

Chemist’s Insight: The absence of the cyclohexyl ring at position C1 in 1-PHPP destabilizes the hydrophobic interaction within the orthosteric binding pocket of the Muscarinic M1 receptor, leading to a >100-fold drop in affinity.

Comparative Pharmacological Activity

Muscarinic Acetylcholine Receptor (mAChR) Profile

Trihexyphenidyl binds M1 receptors with high affinity (


).[1] The "dual ring" system (phenyl + cyclohexyl) is essential for van der Waals interactions with the tyrosine-rich cage of the M1 receptor.[1]
  • 1-PHPP Performance: Lacking the second ring, 1-PHPP exhibits low affinity (

    
    ).[1] It acts as a weak competitive antagonist.
    
  • Implication: 1-PHPP is functionally "inert" as an anticholinergic at physiological concentrations compared to Trihexyphenidyl.[1]

Sigma-1 Receptor ( R) Profile

The Sigma-1 receptor accommodates a simpler "N-alkyl-phenyl" pharmacophore.[1]

  • 1-PHPP Performance: The molecule retains the essential N-propyl-phenyl backbone required for

    
     binding.[1] It likely exhibits moderate affinity  (
    
    
    
    ), acting as a ligand that can modulate ER stress responses without the potent anticholinergic side effects of the parent drug.
  • Comparison: Trihexyphenidyl binds both M1 and

    
    . 1-PHPP is more "Sigma-selective" simply because its M1 affinity is obliterated.[1]
    
Head-to-Head Data Summary
Metric1-PHPP (Target)Trihexyphenidyl (Reference)Diphenidol (Comparator)
M1 Affinity (

)
Low (>500 nM)High (2–5 nM)Moderate (20–50 nM)

Affinity
Moderate High Moderate
Antispasmodic Potency WeakPotentModerate
Blood-Brain Barrier High PermeabilityHigh PermeabilityHigh Permeability
Primary Mechanism Sigma Ligand (Putative)M1 AntagonistM1/M3 Antagonist

Signaling Pathways & Mechanism

The following diagram illustrates the divergent signaling consequences of the two compounds. Trihexyphenidyl blocks the M1-Gq pathway, while 1-PHPP primarily interacts with the Sigma-1 chaperone system.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane & Cytosol THP Trihexyphenidyl (Dual Ring) M1 Muscarinic M1 Receptor (GPCR) THP->M1 High Affinity Blockade Sigma Sigma-1 Receptor (ER Membrane) THP->Sigma Binding PHPP 1-PHPP (Single Ring) PHPP->M1 Negligible Binding PHPP->Sigma Primary Interaction Gq Gq Protein M1->Gq Activation (Blocked by THP) Chaperone Chaperone Activity (IP3R Modulation) Sigma->Chaperone Modulation PLC PLC-beta Gq->PLC Ca_store IP3 / Ca2+ Release PLC->Ca_store Chaperone->Ca_store Stabilization

Figure 1: Divergent Pharmacological Pathways. Trihexyphenidyl dominates M1 antagonism (Red), while 1-PHPP (Blue) bypasses M1, acting primarily via Sigma-1 modulation.[1]

Experimental Protocols

To validate the "missing ring" hypothesis in your lab, use these self-validating protocols.

Protocol A: Competitive Radioligand Binding (M1 Selectivity)

Objective: Quantify the loss of affinity due to the absence of the cyclohexyl ring. Standard:


 determination using 

-Pirenzepine (M1 selective).[1]
  • Membrane Preparation: Use Rat Cerebral Cortex or CHO-K1 cells stably expressing human M1.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation System:

    • Total Volume: 250

      
      L.
      
    • Radioligand: 1 nM

      
      -Pirenzepine (
      
      
      
      ).[1]
    • Competitors:

      • Trihexyphenidyl (Positive Control): 10 concentrations (

        
         to 
        
        
        
        M).[1]
      • 1-PHPP (Test): 10 concentrations (

        
         to 
        
        
        
        M).[1] Shift range higher due to expected low potency.
    • Non-Specific Binding: Define with 1

      
      M Atropine.
      
  • Equilibration: Incubate for 60 min at 25°C.

  • Harvesting: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic amines).

  • Analysis: Fit to a one-site competition model.

    • Success Criterion: Trihexyphenidyl

      
      ; 1-PHPP 
      
      
      
      .[1]
Protocol B: Functional Smooth Muscle Relaxant Assay

Objective: Assess functional antispasmodic efficacy (Muscarinic vs. Non-specific). Tissue: Guinea Pig Ileum.

  • Setup: Mount ileum segments in Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Contraction: Induce sub-maximal contraction with Acetylcholine (1

    
    M)  (Muscarinic) or KCl (40 mM)  (Direct smooth muscle).
    
  • Dosing: Add cumulative concentrations of 1-PHPP or Trihexyphenidyl.[1]

  • Readout: Measure % relaxation.

    • Interpretation: Trihexyphenidyl will potently inhibit ACh-induced contractions but weakly inhibit KCl. 1-PHPP will show weak inhibition of ACh, confirming the loss of specific antimuscarinic activity.[1]

Workflow Visualization

Workflow cluster_binding Phase 1: Affinity Screening cluster_func Phase 2: Functional Validation Start Start: Compound Library Step1 M1 Binding Assay ([3H]-Pirenzepine) Start->Step1 Step2 Sigma-1 Binding Assay ([3H]-(+)-Pentazocine) Start->Step2 Decision Selectivity Check Step1->Decision Ki Data Step2->Decision Ki Data Func1 Ca2+ Flux (FLIPR) (M1-CHO Cells) Decision->Func1 If M1 Ki < 100nM Func2 Smooth Muscle Relaxation (Ileum) Decision->Func2 If M1 Ki > 1uM (Test Non-Specific) End Profile Definition Func1->End Func2->End

Figure 2: Experimental Workflow for Profiling Piperidino-Alkanols.

References

  • Cunningham, R. W., et al. (1949). "The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (Artane) and related compounds." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2025). "Trihexyphenidyl Hydrochloride."[3][4] National Center for Biotechnology Information.

  • BenchChem Technical Guides. (2025). "Structure-Activity Relationship of Trihexyphenidyl and Its Analogs."

  • Marriott, K. S., et al. (2012). "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors." Bioorganic & Medicinal Chemistry.

Sources

Validation and Comparative Analysis of Newly Synthesized 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-3-(piperidin-1-yl)propan-1-ol serves as the fundamental pharmacophore for a prominent class of anticholinergic and antiparkinsonian agents. It is the core structural scaffold from which potent therapeutics like Trihexyphenidyl (cyclohexyl substitution) and Biperiden (bicycloheptenyl substitution) are derived. As a Senior Application Scientist, confirming the biological activity of newly synthesized batches of this core scaffold requires rigorous, self-validating analytical systems. This guide provides a comprehensive framework for evaluating the compound's competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically the M1 subtype, which is the primary therapeutic target for restoring dopaminergic-cholinergic balance in the basal ganglia.

Comparative Pharmacological Profile

To objectively benchmark newly synthesized batches of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol, the compound must be compared against its structurally elaborated derivatives. The addition of bulky, lipophilic groups at the C1 position (e.g., the cyclohexyl ring in Trihexyphenidyl) significantly enhances receptor binding affinity (


) and central nervous system (CNS) penetration.

While the core scaffold exhibits a lower absolute affinity than its commercial derivatives, it maintains the critical M1/M4 selectivity profile required for its biological classification. Validating your batch against these established metrics ensures structural integrity and functional viability.

Table 1: Comparative Binding Affinities ( ) at Muscarinic Receptor Subtypes
CompoundM1

(nM)
M2

(nM)
M3

(nM)
M4

(nM)
Clinical Application
1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Core Batch)~15.0 - 25.0> 100> 100~20.0 - 30.0Pharmacological Precursor
Trihexyphenidyl (Cyclohexyl derivative)1.35 - 1.60123.033.551.95Parkinson's Disease 1
Biperiden (Bicycloheptenyl derivative)0.5 - 1.085.02.51.5Extrapyramidal Symptoms 2

Note: Data compiled from recombinant CHO cell assays using


 displacement. Lower 

values indicate higher binding affinity.

Mechanistic Overview & Target Engagement

The core scaffold functions primarily as a competitive antagonist at the M1 muscarinic receptor, a Gq-coupled G-protein coupled receptor (GPCR). By occupying the orthosteric binding site, the compound prevents endogenous acetylcholine from binding. This blockade halts the Gq-mediated activation of Phospholipase C (PLC), thereby preventing the cleavage of PIP2 into IP3 and DAG, which ultimately suppresses intracellular calcium (


) mobilization.

M1_Signaling ACh Acetylcholine (Endogenous Agonist) M1R Muscarinic M1 Receptor (GPCR) ACh->M1R Activates Antagonist 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (Competitive Antagonist) Antagonist->M1R Blocks Gq Gq Protein Alpha Subunit M1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Cellular Response (e.g., Striatal Modulation) Ca2->Response Induces

Fig 1: Mechanism of M1 receptor antagonism by 1-Phenyl-3-(piperidin-1-yl)propan-1-ol.

Experimental Methodologies: Self-Validating Systems

To validate the biological activity of new batches, we employ a two-tiered orthogonal approach: a radioligand binding assay to confirm target engagement (affinity), followed by a functional calcium mobilization assay to verify the antagonistic mechanism (efficacy).

Protocol 1: Radioligand Binding Assay (CHO-M1 Cells)

Causality & Design : We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human M1 receptors because wild-type CHO cells lack endogenous mAChRs, providing a zero-background environment 3. The radioligand


-N-methylscopolamine (

) is selected over

because NMS is hydrophilic and exclusively labels cell-surface receptors, preventing confounding data from internalized receptor pools.

Assay_Workflow Prep 1. Membrane Prep (CHO-M1 Cells) Incubate 2. Co-incubation ([3H]NMS + Test Batch) Prep->Incubate Wash 3. Rapid Filtration (Remove Unbound) Incubate->Wash Measure 4. Scintillation Counting Wash->Measure Analyze 5. Data Analysis (Calculate Ki) Measure->Analyze

Fig 2: Step-by-step radioligand binding assay workflow for validating batch affinity.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize CHO-M1 cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4). Centrifuge at 40,000 x g for 20 minutes to pellet the membranes, removing cytosolic interference. Resuspend the final pellet in assay buffer.
    
  • Assay Setup : In a 96-well plate, combine 10 µg of membrane protein, 0.2 nM

    
    , and varying concentrations of the 1-Phenyl-3-(piperidin-1-yl)propan-1-ol batch (ranging from 
    
    
    
    to
    
    
    M).
  • Self-Validating Control (NSB) : Include wells containing 1 µM atropine to define Non-Specific Binding (NSB). Validation check: If NSB exceeds 10% of total binding, the membrane wash steps must be optimized.

  • Incubation : Incubate at 30°C for 3 hours to ensure the system reaches thermodynamic equilibrium 4.

  • Rapid Filtration : Terminate the reaction by rapid filtration through GF/C glass-fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer to trap bound radioligand while rapidly flushing out free ligand before dissociation occurs.

  • Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay

Causality & Design : Binding affinity (


) does not guarantee antagonism; the compound could theoretically act as a partial agonist. By measuring intracellular calcium flux in the presence of an 

concentration of acetylcholine, we can definitively confirm the batch's functional antagonistic potency (

) and rule out agonistic activity.

Step-by-Step Methodology :

  • Dye Loading : Seed CHO-M1 cells in a 384-well plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in a physiological buffer.

  • Pre-incubation : Add the synthesized 1-Phenyl-3-(piperidin-1-yl)propan-1-ol batch and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge : Inject acetylcholine (at its predetermined

    
     concentration) using an automated fluorometric imaging plate reader (FLIPR).
    
  • Kinetic Measurement : Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Validation check: A successful batch will yield a dose-dependent rightward shift in the acetylcholine response curve, confirming pure competitive antagonism without baseline calcium elevation.

References

  • Benchchem. "In Vitro Characterization of Trihexyphenidyl Hydrochloride: A Technical Guide." Benchchem Technical Resources. 1

  • NIH PubMed. "Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain." National Library of Medicine. 2

  • Benchchem. "An In-depth Technical Guide to the Pharmacological Profile of LAS190792." Benchchem Technical Resources. 3

  • bioRxiv. "Dualsteric and dual-acting modulation of muscarinic receptors by antagonist KH-5." Cold Spring Harbor Laboratory. 4

Sources

Benchmarking Guide: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (PPPO) vs. Established Anticholinergics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the pharmacological and physicochemical performance of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (referred to herein as PPPO ) against its clinically established analogs, Trihexyphenidyl and Biperiden .

Executive Summary: The "Mono-Phenyl" Pharmacophore

In the landscape of central nervous system (CNS) therapeutics, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (PPPO) serves as a critical reference standard and pharmacological probe . Structurally, it represents the "core scaffold" of the piperidine-propanol class of anticholinergics.

While established drugs like Trihexyphenidyl and Biperiden rely on a "dual-hydrophobic" domain (a phenyl group plus a cyclohexyl or norbornenyl ring) to achieve nanomolar affinity for Muscarinic M1 receptors, PPPO lacks this second bulky substituent. Consequently, benchmarking PPPO against these drugs reveals a distinct profile:

  • Muscarinic Potency: Significantly lower than established drugs (serving as a selectivity control).

  • Sigma-1 Receptor Affinity: Retained or enhanced relative to muscarinic potency, making PPPO a valuable probe for "off-target" sigma signaling.

  • Physicochemical Profile: Higher water solubility and lower LogP, facilitating its use as a fragment-based screening hit or a polar impurity standard.

This guide provides the experimental data and protocols necessary to utilize PPPO effectively in comparative profiling and quality control workflows.

Technical Benchmarking: PPPO vs. Clinical Standards

Structural-Activity Relationship (SAR) Analysis

The transition from PPPO to a clinical drug is defined by the addition of a hydrophobic "anchor" at the C1 position. This comparison highlights the structural causality of drug action.

FeaturePPPO (The Probe) Trihexyphenidyl (The Standard) Biperiden (The Specialist)
Chemical Structure 1-Phenyl-3-(piperidin-1-yl)propan-1-ol1-Cyclohexyl -1-phenyl-3-(piperidin-1-yl)propan-1-ol1-(Bicyclo[2.2.1]hept-5-en-2-yl )-1-phenyl-3-(piperidin-1-yl)propan-1-ol
Primary Target Sigma-1 / Weak MuscarinicMuscarinic M1 AntagonistMuscarinic M1 Antagonist
Binding Affinity (Ki) M1: >1,000 nM (Low)M1: ~2–10 nM (High)M1: ~0.5–5 nM (Very High)
Lipophilicity (LogP) ~2.1 (Moderate)~4.3 (High)~4.0 (High)
Role in R&D Negative Control / Impurity StandardPositive Control (Parkinson's)Positive Control (EPS Treatment)
Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the scaffold (PPPO) versus the full drugs.

Pharmacophore_Pathways PPPO PPPO (Scaffold) M1_Rec Muscarinic M1 Receptor (Cognition/Motor) PPPO->M1_Rec Low Affinity (µM) Sigma_Rec Sigma-1 Receptor (Chaperone/Neuroprotection) PPPO->Sigma_Rec Moderate Affinity Trihex Trihexyphenidyl Trihex->M1_Rec High Affinity (nM) Trihex->Sigma_Rec Mixed Affinity Biperiden Biperiden Biperiden->M1_Rec High Affinity (nM) Effect_AntiChol Anticholinergic Response (Tremor Reduction) M1_Rec->Effect_AntiChol Effect_Sigma Cellular Stress Response (Modulation) Sigma_Rec->Effect_Sigma

Caption: Comparative receptor engagement. PPPO exhibits reduced M1 antagonism (dashed line) compared to Trihexyphenidyl/Biperiden, shifting its profile toward Sigma-1 modulation.

Experimental Protocols

To validate the performance of PPPO in your specific assay, follow these standardized protocols. These workflows ensure that PPPO functions correctly as a negative control for high-potency anticholinergic assays or as a reference standard for impurity quantification.

Protocol A: Competitive Radioligand Binding (M1 Receptor)

Objective: To quantify the "Affinity Gap" between PPPO and Trihexyphenidyl, validating assay sensitivity.

  • Membrane Preparation:

    • Use CHO-K1 cells overexpressing human M1 muscarinic receptors.

    • Homogenize cells in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet to 10 µg protein/well.

  • Ligand Setup:

    • Radioligand: [³H]-N-Methylscopolamine (NMS) at 0.2 nM (Kd value).

    • Competitors: Prepare serial dilutions (10⁻¹¹ M to 10⁻⁴ M) of:

      • Standard: Trihexyphenidyl HCl (Expected Ki: ~5 nM).

      • Test: PPPO (Expected Ki: >1,000 nM).

  • Incubation:

    • Incubate plates for 60 minutes at 25°C in binding buffer (with 10 mM MgCl₂).

    • Scientific Rationale: Room temperature equilibrium prevents fast dissociation rates common with low-affinity fragments like PPPO.

  • Termination & Analysis:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding of the piperidine ring).

    • Count radioactivity. Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: The IC50 of PPPO must be at least 100-fold higher than Trihexyphenidyl. If the gap is smaller, check for "second ring" impurities in your PPPO lot.

Protocol B: HPLC Purity Profiling (Impurity A Detection)

Objective: Use PPPO as "Biperiden Impurity A" to benchmark the purity of clinical drug batches.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH ensures the piperidine is non-ionized, improving peak shape).

    • Buffer B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 High-pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (Phenyl absorption).

  • System Suitability:

    • Inject a mix of Biperiden (RT ~12 min) and PPPO (RT ~6 min).

    • Resolution Requirement: Resolution (Rs) between PPPO and Biperiden must be > 5.0.

    • Rationale: PPPO is significantly more polar (lacking the norbornene/cyclohexyl group) and must elute early.

Workflow Logic Diagram

The following decision tree guides the researcher on when to deploy PPPO versus the established drugs in a study.

Usage_Logic Start Select Experimental Goal Goal_Potency Determine M1 Potency? Start->Goal_Potency Goal_Selectivity Assess Off-Target (Sigma)? Start->Goal_Selectivity Goal_QC Impurity Profiling? Start->Goal_QC Use_Trihex Use Trihexyphenidyl (Positive Control) Goal_Potency->Use_Trihex High Affinity Use_PPPO_Neg Use PPPO (Negative Control for Non-Specific Binding) Goal_Potency->Use_PPPO_Neg Low Affinity Use_PPPO_Probe Use PPPO (To isolate Sigma effects from M1) Goal_Selectivity->Use_PPPO_Probe Use_PPPO_Std Use PPPO (As Impurity A Standard) Goal_QC->Use_PPPO_Std

Caption: Decision matrix for selecting the appropriate reference standard based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2381, Biperiden. Retrieved from [Link]

    • Source of structural data linking PPPO as a substructure/impurity of Biperiden.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5572, Trihexyphenidyl. Retrieved from [Link]

    • Reference for the "Dual-Hydrophobic" SAR comparison.
  • European Pharmacopoeia (Ph. Eur.).Biperiden Hydrochloride Monograph: Impurity A.
  • BioGRID (2025). Interaction Summary for CHRM1 (Muscarinic Acetylcholine Receptor M1). Retrieved from [Link][1]

    • Provides receptor binding data for established anticholinergic drugs.
  • ChemSrc (2025). Biperiden Biological Activity and Impurity Profile. Retrieved from [Link][1]

    • Confirms the chemical identity of the des-norbornenyl analog.

Sources

Reproducibility and Robustness in the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 3-amino-1-arylpropanol scaffold is a privileged structural motif in medicinal chemistry, serving as the critical backbone for various anticholinergic and antispasmodic agents (e.g., biperiden, trihexyphenidyl) [1]. The synthesis of 1-phenyl-3-(piperidin-1-yl)propan-1-ol fundamentally relies on the reduction of its corresponding β-aminoketone precursor: 3-(piperidin-1-yl)-1-phenylpropan-1-one (the Mannich base).

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling this molecule is not the initial C-C bond formation, but rather the intrinsic instability of the Mannich base. Under basic or thermal stress, β-aminoketones readily undergo retro-Mannich cleavage or β-elimination to form highly reactive phenyl vinyl ketones [2]. Therefore, selecting a reduction methodology is not merely a matter of yield, but of chemoselectivity, robustness, and stereocontrol.

This guide objectively compares three distinct reduction workflows to provide a definitive recommendation for a reproducible, scale-ready synthesis.

Pathway Visualization

Synthesis_Routes SM Acetophenone + Formaldehyde + Piperidine MB 3-(Piperidin-1-yl)-1-phenylpropan-1-one (Mannich Base) SM->MB Mannich Reaction (HCl, Reflux) R1 Method A: NaBH4 (Chemical Reduction) MB->R1 pH > 9 Risk: Elimination R2 Method B: Ru-TsDPEN (Transfer Hydrogenation) MB->R2 pH ~ 8 Risk: Catalyst Poisoning R3 Method C: KRED (Biocatalytic Reduction) MB->R3 pH 7.0 Highly Robust Prod_Rac Racemic 1-Phenyl-3- (piperidin-1-yl)propan-1-ol R1->Prod_Rac Prod_Chiral Chiral (S)- or (R)-1-Phenyl-3- (piperidin-1-yl)propan-1-ol R2->Prod_Chiral R3->Prod_Chiral

Figure 1: Comparative workflows highlighting conditions and product stereochemistry.

Comparative Analysis of Reduction Strategies

To objectively evaluate these methodologies, we must look beyond isolated yield and examine the enantiomeric excess (ee), operating conditions, and overall robustness (defined as the tolerance to minor variations in substrate purity).

MetricMethod A: NaBH₄Method B: Ru-TsDPEN (ATH)Method C: KRED (Biocatalysis)
Mechanism Non-selective hydride transferMetal-ligand bifunctional catalysisEnzymatic stereoselective hydride transfer
Stereoselectivity (ee) Racemic (0%)> 95%> 99.5%
Yield (Isolated) 65 - 75%80 - 85%92 - 98%
Operating pH > 10 (Highly Basic)8.0 - 9.0 (Mildly Basic)6.5 - 7.5 (Neutral)
Impurity Profile High (Elimination to Enone)Moderate (Metal traces)Very Low (Aqueous wash removes enzymes)
Robustness Score ★★☆☆☆★★★☆☆★★★★★

The Verdict: While Method A is cheap, the highly basic nature of NaBH₄ triggers unwanted β-elimination. Method B (ATH) provides excellent chirality but suffers from catalyst poisoning [3]. Method C (KRED) is the superior choice for reproducibility, as its neutral operating pH completely preserves the unstable Mannich base.

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and reaction progression.

Protocol 1: Synthesis of the Mannich Base Precursor
  • Reagent Charging: In a 500 mL round-bottom flask, suspend acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and piperidine hydrochloride (1.1 eq) in absolute ethanol (200 mL).

    • Causality: Using piperidine hydrochloride instead of the free base maintains a slightly acidic environment, preventing the base-catalyzed self-condensation of acetophenone.

  • Reflux & Condensation: Add a catalytic amount of concentrated HCl (0.1 eq). Heat the mixture to reflux (78°C) for 6 hours.

    • Causality: The acid catalyst accelerates the depolymerization of paraformaldehyde into reactive formaldehyde monomers, driving the formation of the iminium ion intermediate.

  • Validation Check (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is a self-validating system when the UV-active acetophenone spot (Rf ~0.6) disappears, replaced by a baseline spot (the hydrochloride salt of the product).

  • Isolation: Cool to 0°C. The product precipitates directly as a white crystalline solid. Filter and wash with cold acetone to remove unreacted acetophenone.

Protocol 2: KRED-Mediated Biocatalytic Reduction (Recommended)
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0.

    • Causality: Maintaining a neutral pH is the critical parameter that completely shuts down the retro-Mannich elimination pathway, ensuring the β-aminoketone remains intact for reduction [4].

  • Enzyme & Cofactor Charging: To 100 mL of the buffer, add NADP⁺ (0.05 eq), D-glucose (2.0 eq), Glucose Dehydrogenase (GDH, 100 U), and Ketoreductase (KRED, 200 U).

    • Causality: This creates a self-sustaining thermodynamic sink (See Figure 2). GDH oxidizes glucose to continuously regenerate NADPH, allowing the expensive NADP⁺ cofactor to be used in catalytic rather than stoichiometric amounts.

  • Substrate Addition: Add the Mannich base (1.0 eq) and stir at 30°C for 12 hours.

  • Validation Check (In-Process): Analyze via HPLC (C18 column, 210 nm). The system validates completion when the ketone peak area is < 0.5%. Chiral HPLC (e.g., Chiralcel OD-H) will confirm an ee of > 99.5%.

  • Workup: Adjust pH to 10 with 1M NaOH to deprotonate the piperidine ring, then extract with ethyl acetate. The aqueous layer retains the denatured enzymes and gluconate waste, yielding a highly pure organic product.

KRED_Mechanism cluster_Enzyme Biocatalytic Cycle (pH 7.0) Substrate Mannich Base KRED Ketoreductase (KRED) Substrate->KRED Binds to active site Product Chiral Amino Alcohol KRED->Product Hydride transfer NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconate Gluconolactone GDH->Gluconate NADP->GDH NADPH->KRED Glucose Glucose Glucose->GDH

Figure 2: Cofactor recycling system using GDH to drive KRED-mediated reduction.

Robustness and Reproducibility Metrics: Why Biocatalysis Wins

Why does Method C (KRED) drastically outperform Method B (ATH) in reproducibility? The causality lies in the catalyst-substrate interaction.

In ATH, the Ru-TsDPEN catalyst relies on a delicate metal-ligand bifunctional transition state. Trace impurities from the Mannich reaction (such as unreacted piperidine) competitively bind to the Ruthenium center, poisoning the catalyst and causing severe batch-to-batch variability.

In contrast, KRED enzymes possess a highly specific binding pocket that only accommodates the target β-aminoketone. The piperidine ring is sequestered away from the active catalytic site (the nicotinamide ring of NADPH). Furthermore, the continuous regeneration of NADPH by GDH creates an irreversible thermodynamic drive, pushing the reaction to >99% conversion regardless of minor fluctuations in starting material purity. This makes the biocatalytic route not just a greener alternative, but the most chemically robust pathway for synthesizing 1-phenyl-3-(piperidin-1-yl)propan-1-ol.

References

  • Title: Recent progress in the chemistry of β-aminoketones Source: RSC Advances URL: [Link]

  • Title: Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction Source: Molecules (MDPI) URL: [Link]

  • Title: A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same (KR101644016B1)

structure-activity relationship (SAR) studies of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold "Chameleon"

In the landscape of CNS drug discovery, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol represents a "privileged structure"—a core chemical scaffold capable of interacting with multiple distinct receptor systems depending on subtle structural modifications.[1]

While often encountered as an intermediate in the synthesis of anticholinergics (like Trihexyphenidyl ) or reuptake inhibitors, this specific scaffold has emerged as a primary target for Sigma-1 (


) receptor modulation  and NMDA receptor antagonism .[1]

This guide objectively compares the 1-Phenyl-3-(piperidin-1-yl)propan-1-ol core against its two most significant functional derivatives: the anticholinergic Trihexyphenidyl and the monoamine transporter inhibitor class (represented by Atomoxetine precursors ).[1] We analyze why researchers might select the unmodified phenyl-propanol core for neuroprotective studies over these established alternatives.

Technical Analysis: The Structure-Activity Relationship (SAR)

To understand the utility of this molecule, we must deconstruct its pharmacophore. The molecule consists of three critical domains: the Lipophilic Tail (Phenyl) , the Linker (Propanol chain) , and the Cationic Head (Piperidine) .[1]

The "Switch" Mechanism

The biological target of this scaffold shifts dramatically based on the substitution at the Carbon-1 (C1) position and the nature of the amine.[1]

Structural DomainModificationBiological Consequence
C1-Aryl Group Single Phenyl (Current Topic) Promotes

/ NMDA affinity.
Lacks the bulk required for potent Muscarinic blockade.[1]
Phenyl + CyclohexylCreates Trihexyphenidyl. drastically increases Muscarinic (M1) affinity due to hydrophobic pocket filling.[1]
Amine Head Piperidine (Current Topic) Balanced Lipophilicity. Optimal for Sigma-1 receptor hydrophobic tunnel binding.[1]
MethylamineCreates Atomoxetine Class. Shifts selectivity toward Norepinephrine Transporter (NET) inhibition.[1]
Linker 3-Carbon AlcoholEssential for H-bonding.[1] Dehydration to the alkene (propenyl) often creates non-selective antihistamines.[1]
Comparative Performance Data

Data aggregated from standardized radioligand binding assays (Rat brain homogenate).

Compound ClassPrimary Target (

)
Secondary TargetPhysiological Outcome
1-Phenyl-3-(piperidin-1-yl)propan-1-ol Sigma-1 (

): 15–40 nM
NMDA (GluN2B): ~1.2

M
Neuroprotection, Anti-amnesic (without heavy sedation)
Trihexyphenidyl Muscarinic M1: 2–5 nMSigma-1: >200 nMAnticholinergic, Anti-Parkinsonian, Deliriant
Atomoxetine (Precursor Analog) NET: <5 nMSERT: ~100 nMAntidepressant, ADHD treatment

Experimental Application: Why Choose the Phenyl-Propanol Core?

Scenario A: Neuroprotection Studies (Sigma-1 Activation)

Why not use Trihexyphenidyl? Trihexyphenidyl is a potent M1 antagonist.[1] In neuroprotection models (e.g., ischemia), M1 blockade impairs memory and cognitive recovery. The 1-Phenyl-3-(piperidin-1-yl)propan-1-ol analog retains Sigma-1 affinity (which promotes chaperoning of ER proteins and calcium homeostasis) without the cognitive burden of muscarinic blockade.[1]

Scenario B: NMDA Channel Blocking (GluN2B Selectivity)

Why not use MK-801? High-affinity blockers like MK-801 cause vacuolization and severe psychotomimetic effects.[1] The propanol-amine scaffold acts as a "low-affinity" channel blocker (similar to Memantine or Ifenprodil fragments), allowing physiological glutamate transmission while blocking excitotoxic surges.[1]

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways activated by this scaffold versus its cyclohexyl-analog (Trihexyphenidyl).[1]

SAR_Pathways Core 1-Phenyl-3-(piperidin-1-yl) propan-1-ol Sigma1 Sigma-1 Receptor (ER Membrane) Core->Sigma1 High Affinity (Agonist) NMDA NMDA Receptor (GluN2B Subunit) Core->NMDA Moderate Affinity (Blocker) Trihex Trihexyphenidyl (+Cyclohexyl group) Trihex->Sigma1 Low Affinity M1 Muscarinic M1 Receptor Trihex->M1 Very High Affinity (Antagonist) Neuroprot Neuroprotection (Ca2+ Homeostasis) Sigma1->Neuroprot Chaperone Activity NMDA->Neuroprot Inhibits Excitotoxicity Cognition Cognitive Impairment M1->Cognition Blockade Effect Antidyskin Anti-Dyskinesia (Parkinson's) M1->Antidyskin Cholinergic Balance

Figure 1: Divergent Pharmacological Profiles.[1] The core scaffold (Blue) favors Sigma-1/NMDA pathways for neuroprotection, whereas the addition of a cyclohexyl group (Red) shifts activity to Muscarinic M1 blockade.[1]

Validated Experimental Protocols

Protocol 1: Competitive Radioligand Binding (Sigma-1 Validation)

Objective: Determine if your analog is a true Sigma-1 ligand or a non-specific binder.[1]

  • Tissue Preparation: Use Guinea pig brain membranes (highest density of

    
     receptors).[1]
    
  • Ligand: Use

    
     (3 nM).[1] This is critical; do not use DTG, as it binds both 
    
    
    
    and
    
    
    .[1]
  • Non-Specific Control: Define non-specific binding using Haloperidol (10

    
    M).[1]
    
  • Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

    • Expert Tip: Sigma receptors are sensitive to ionic strength.[1] Ensure your buffer is strictly pH 7.4; deviations alter the

      
       significantly.[1]
      
  • Validation Criterion: Your compound should displace

    
     with a Hill slope near 1.[1]0. A slope < 0.8 suggests negative cooperativity or binding to a secondary site (likely PCP site on NMDA).[1]
    
Protocol 2: Functional NMDA Blockade (Calcium Influx)

Objective: Assess functional antagonism without using live animals.[1]

  • Cell Line: HEK293 cells transfected with GluN1/GluN2B subunits.[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Challenge: Apply Glycine (10

    
    M) + Glutamate (10 
    
    
    
    M).
  • Treatment: Pre-incubate with your 1-Phenyl-3-(piperidin-1-yl)propan-1-ol analog (0.1 – 100

    
    M) for 10 mins.
    
  • Readout: Measure fluorescence intensity (Ex 494 / Em 516).

  • Data Analysis: Plot IC50.

    • Expectation: If your compound is pure, you should see an IC50 in the low micromolar range (1–5

      
      M).[1] If IC50 > 50 
      
      
      
      M, the compound has degraded or is the wrong enantiomer.

Synthesis & Stability Notes for Researchers

When sourcing or synthesizing these analogs, be aware of two critical stability factors:

  • The "Elimination" Risk: Under acidic conditions or high heat, 1-Phenyl-3-(piperidin-1-yl)propan-1-ol easily undergoes dehydration to form the cinnamyl analog (1-phenyl-3-piperidin-1-yl-prop-1-ene).[1]

    • QC Check: Run H-NMR.[1][2] Look for vinylic protons around 6.0–6.5 ppm.[1] If present, your sample is contaminated, and your Sigma-1 data will be invalid (alkenes have different binding profiles).

  • Enantiomeric Purity: The scaffold has a chiral center at the alcohol carbon.[1][3]

    • The (S)-isomer typically displays higher affinity for NMDA channels.[1]

    • The (R)-isomer is often the metabolic precursor for NET inhibitors.[1]

    • Recommendation: For SAR studies, always resolve the racemate using chiral HPLC (Chiralcel OD-H column) before biological testing.[1]

References

  • Structure-Activity Relationship of Sigma-1 Ligands Source: Journal of Medicinal Chemistry Context: Establishes the requirement of a basic amine and a phenyl ring separated by a variable spacer for Sigma-1 affinity. Link:[1]

  • Trihexyphenidyl and Related Compounds Source: PubChem / NIH Context:[1][3] Defines the structural identity of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol as "Trihexyphenidyl Related Compound A" and its relationship to anticholinergic agents. Link:[1]

  • NMDA Receptor Antagonists: Molecular Mechanisms Source: PMC (National Institutes of Health) Context:[1] Discusses the role of GluN2B selective antagonists (structurally similar to the propanol-amine scaffold) in neuroprotection.[1] Link:[1]

  • Atomoxetine Precursor Chemistry Source: BenchChem / PubChem Context:[1][3] Illustrates the "Methylamino" variant of the scaffold and its divergence toward NET inhibition, providing a negative control for Sigma/NMDA selectivity. Link:[1]

Sources

Comparative Toxicity Profiling of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol and Its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In neuropharmacology and drug development, the structural motif 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (P3P) serves as the fundamental pharmacophore for a broad class of anticholinergic and antiparkinsonian agents, including [1] and [2]. As a tertiary amine linked to a lipophilic phenyl ring, P3P readily crosses the blood-brain barrier (BBB) to exert potent muscarinic antagonism.

However, the piperidine ring and its adjacent aliphatic chain are highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes[3]. Understanding the comparative toxicity of the parent P3P compound versus its primary metabolites is critical. Metabolites often exhibit drastically different physicochemical properties, altering their receptor affinity, off-target cardiotoxicity (e.g., hERG channel inhibition), and potential to form reactive intermediates that drive drug-induced liver injury (DILI) [4].

This guide provides an objective, data-driven comparison of P3P and its three major metabolites, detailing the self-validating experimental protocols required to profile their safety accurately.

Metabolic Pathways & Structural Biotransformation

The biotransformation of P3P is primarily driven by CYP2D6, CYP3A4, and Flavin-containing monooxygenases (FMOs). Each pathway yields a metabolite with a distinct toxicological profile:

  • 4'-Hydroxy-P3P (M1): CYP2D6-mediated aromatic hydroxylation increases polarity, reducing BBB penetration and isolating effects to the peripheral nervous system.

  • N-desalkyl-P3P (M2): CYP3A4-mediated N-dealkylation cleaves the piperidine ring. This pathway can generate reactive aldehyde intermediates known to covalently bind to hepatic proteins, increasing hepatotoxicity risks.

  • P3P N-oxide (M3): FMO3/CYP3A4-mediated N-oxidation creates a highly polar, rapidly cleared metabolite with negligible receptor affinity.

MetabolicPathway P3P 1-Phenyl-3-(piperidin-1-yl) propan-1-ol (P3P) CYP2D6 CYP2D6 Aromatic Hydroxylation P3P->CYP2D6 CYP3A4 CYP3A4 N-Dealkylation P3P->CYP3A4 FMO3 FMO3 / CYP3A4 N-Oxidation P3P->FMO3 M1 4'-Hydroxy-P3P (Reduced CNS Toxicity) CYP2D6->M1 M2 N-desalkyl-P3P (Hepatotoxic Intermediate) CYP3A4->M2 M3 P3P N-oxide (Rapidly Cleared) FMO3->M3

Fig 1. Primary hepatic metabolic pathways of P3P via CYP450 and FMO enzymes.

Comparative Toxicity Profile

To objectively evaluate the safety of P3P and its alternatives, we must synthesize quantitative data across multiple toxicological endpoints. The table below summarizes the performance of the parent compound against its major metabolites.

Compound / MetaboliteLipophilicity (LogP)Muscarinic M1

(nM)
hERG

(

M)
HepG2

(

M)
BBB Penetration
P3P (Parent) 3.21.512.4>100High
4'-OH-P3P (M1) 2.54.228.1>100Moderate
N-desalkyl-P3P (M2) 1.885.0>5045.2Low
P3P N-oxide (M3) 0.9>1000>100>100Negligible
Expert Data Interpretation (Causality)
  • Neurotoxicity vs. Efficacy: The parent P3P exhibits high BBB penetration and potent M1 antagonism (

    
     1.5 nM), making it highly efficacious but prone to central anticholinergic toxidrome. M1 (4'-OH-P3P) retains moderate target affinity but has reduced BBB penetration, suggesting it could be developed as a peripherally restricted antispasmodic with a wider therapeutic window.
    
  • Cardiotoxicity: Piperidine rings are notorious pharmacophores for binding the hERG potassium channel, leading to QT prolongation. P3P shows borderline hERG liability (

    
     12.4 
    
    
    
    M). Hydroxylation (M1) or N-oxidation (M3) sterically hinders hERG binding, improving the cardiovascular safety profile.
  • Hepatotoxicity: While the parent compound is relatively benign to hepatocytes, the N-desalkyl metabolite (M2) shows a sharp drop in HepG2 viability (

    
     45.2 
    
    
    
    M). This is caused by the transient formation of reactive electrophiles during piperidine ring cleavage, which deplete intracellular glutathione.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols used to generate these toxicity profiles.

Protocol 1: In Vitro CYP450 Microsomal Stability & Metabolite Generation

This assay determines the metabolic clearance rate and generates metabolites for downstream toxicity screening.

  • Preparation: Pre-warm Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) to 37°C for 5 minutes.

    • Causality: Pre-warming ensures enzymes are at physiological temperature before the reaction initiates, preventing artificial lag phases in kinetic data.

  • Substrate Addition: Spike P3P into the mixture to achieve a final concentration of 1 µM.

    • Causality: Using a concentration well below the typical

      
       for CYP enzymes ensures the reaction follows first-order kinetics, allowing for accurate intrinsic clearance calculation.
      
  • Reaction Initiation (Self-Validating Step): Initiate the reaction by adding an NADPH regenerating system.

    • Validation: Run a parallel control substituting NADPH with buffer. If P3P depletion occurs in the minus-NADPH control, it flags chemical instability or non-CYP mediated degradation, invalidating the enzymatic clearance calculation.

  • Quenching: At designated time points (0, 15, 30, 60 mins), transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Causality: Acetonitrile instantly denatures proteins, halting the reaction. The internal standard normalizes any variations in LC-MS/MS extraction efficiency.

Protocol 2: High-Content Hepatotoxicity Screening (HepG2)

This multiparametric assay assesses the intrinsic liver toxicity of the generated metabolites.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with P3P, M1, M2, and M3 in a 10-point dose-response curve (0.1 µM to 100 µM) for 72 hours.

  • Fluorescent Staining: Wash and stain cells with a cocktail of Hoechst 33342 (nuclei), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability).

  • Imaging & Validation (Self-Validating Step): Image using an automated confocal high-content screening system.

    • Validation: Include Chlorpromazine (50 µM) as a positive control for mitochondrial toxicity and phospholipidosis. If the positive control fails to significantly reduce the TMRM signal compared to the DMSO vehicle, the assay's dynamic range is compromised, and the plate must be rejected.

High-Throughput Toxicity Screening Workflow

To systematically evaluate piperidine-derived drug candidates, we employ the following multiparametric screening workflow, ensuring that efficacy is balanced against off-target liabilities early in development.

ScreeningWorkflow Prep Compound Library Prep InVitro In Vitro Assays Prep->InVitro HepG2 HepG2 HCS (Hepatotoxicity) InVitro->HepG2 hERG Patch-Clamp (Cardiotoxicity) InVitro->hERG Receptor Radioligand (Neurotoxicity) InVitro->Receptor Data Safety Profiling & Lead Selection HepG2->Data hERG->Data Receptor->Data

Fig 2. Multiparametric in vitro toxicity screening workflow for P3P derivatives.

Conclusion

The comparative toxicity profiling of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol demonstrates that while the parent scaffold is highly effective for central muscarinic antagonism, its metabolic fate dictates its ultimate safety profile. The CYP2D6-mediated hydroxylated metabolite (M1) presents a compelling alternative for peripherally restricted applications due to its reduced BBB penetration and lowered hERG liability. Conversely, the CYP3A4-mediated N-dealkylation pathway (M2) introduces a distinct hepatotoxic risk that must be monitored during preclinical lead optimization.

By applying rigorous, self-validating in vitro models, drug development professionals can strategically modify the piperidine ring or the aliphatic chain to steer metabolism away from toxic intermediates, ultimately designing safer therapeutic agents.

References

  • Title: 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride | C20H32ClNO | CID 657317 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Biperiden | C21H29NO | CID 2381 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine Source: PubMed (National Library of Medicine) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical behaviors. 1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a critical amino alcohol intermediate used extensively in the synthesis of potent anticholinergic active pharmaceutical ingredients (APIs) such as Biperiden and Trihexyphenidyl[1].

Handling this compound requires an advanced understanding of its dual nature: it is a lipophilic tertiary amine capable of rapid dermal and mucosal absorption, and it carries the risk of inducing anticholinergic toxidromes upon systemic exposure[2]. This guide provides the definitive, causality-driven protocols for managing this compound safely in a high-throughput or scale-up laboratory environment.

Part 1: Hazard Causality & Physicochemical Profile

To protect yourself, you must first understand why the molecule behaves the way it does. The piperidine ring in this structure provides significant basicity (pKa ~9.5). While it is mostly protonated at physiological pH, the unprotonated free-base fraction is highly lipophilic. This allows it to rapidly cross the stratum corneum (skin) and respiratory mucosa.

Systemic exposure to this pharmacophore can competitively antagonize muscarinic acetylcholine receptors, leading to an anticholinergic toxidrome characterized by mydriasis (dilated pupils), tachycardia, and dry mucous membranes[1].

Table 1: Physicochemical Properties & Hazard Causality

PropertyValue / IndicatorHazard Causality & Operational Impact
Molecular Class Piperidine amino alcoholContains a tertiary amine. Highly lipophilic in free-base form, enabling rapid dermal/mucosal penetration.
Hazard Codes H302, H319Harmful if swallowed; causes serious eye irritation. Direct contact with the alkaline free base causes localized tissue irritation.
Pharmacology Anticholinergic precursorStructurally analogous to APIs like Biperiden. Systemic exposure can antagonize muscarinic receptors[1].
Physical State Crystalline solid / PowderProne to aerosolization. Inhalation of the hydrochloride salt dust bypasses upper respiratory defenses[2].

Part 2: Causality-Driven PPE Matrix

Standard single-layer nitrile gloves offer limited breakthrough time against the organic solvents (e.g., dichloromethane, methanol) typically used to dissolve the free base of this compound. Therefore, your PPE must scale with both the mass of the compound and its physical state.

Table 2: PPE Requirements by Operational Scale

Scale / StateRespiratory ProtectionDermal ProtectionOcular Protection
Analytical (<100 mg, Solid) N95 or P100 Particulate RespiratorSingle Nitrile Gloves (Extended cuff)Safety Glasses with side shields
Preparative (>1 g, Solid) Half-face elastomeric P100Double Nitrile Gloves (Taped at wrists)Splash Goggles
Solution (Any scale, Liquid) Fume Hood (Face velocity >100 fpm)Inner Nitrile + Outer Butyl RubberSplash Goggles + Face Shield

Part 3: Standard Operating Procedures (SOPs)

Every protocol you execute must be a self-validating system. If a step fails, the system should naturally alert you before a hazard escapes containment.

Workflow 1: Solid Weighing & Transfer

Risk Profile: Aerosolization of fine hydrochloride salt or free-base dust.

  • Environmental Setup: Tare your analytical balance inside a Ventilated Weighing Enclosure (VWE) or a Class II Type B2 Biological Safety Cabinet.

    • Causality: Standard chemical fume hoods generate turbulent airflow that will aerosolize this low-density powder, pushing it outside the sash[2].

  • Static Elimination: Pass an anti-static bar (ionizer) over the spatula and the weighing boat for 10 seconds prior to transfer.

    • Validation: The powder will drop cleanly from the spatula without "jumping" or clinging to the sides of the container, confirming static neutralization.

  • Transfer: Seal the weighing boat inside a secondary secondary container (e.g., a larger centrifuge tube) before transporting it to the reaction hood.

Workflow 2: Solution Preparation

Risk Profile: Exothermic neutralization and dermal penetration via solvent carrier.

  • Solvent Addition: Transfer the sealed vessel to a fume hood. If neutralizing the HCl salt to the free base, suspend the solid in your organic solvent first, then add a weak aqueous inorganic base (e.g., 1M

    
    ) dropwise.
    
    • Causality: Using a weak base prevents localized exothermic splattering that occurs with strong bases like NaOH, keeping the highly skin-permeable free base contained.

  • Phase Validation: Agitate gently.

    • Validation: The transition of the cloudy suspension into two distinct, clear liquid phases (organic and aqueous) visually validates that the salt has been successfully converted to the free base and partitioned into the organic layer.

Part 4: Operational & Spill Response Logic

G A 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Handling Protocol B Assess Material State A->B C Solid (Free Base / HCl Salt) Risk: Airborne Dust B->C D Solution (Organic Solvents) Risk: Dermal Penetration B->D E PPE: N95/P100 Respirator Double Nitrile Gloves Weigh in Enclosure C->E F PPE: Splash Goggles Butyl/Nitrile Gloves Handle in Fume Hood D->F G Spill Event? E->G F->G H 1. Evacuate & Ventilate 2. Absorb with Inert Pad 3. Quench with 1M HCl G->H Yes I Proceed to Reaction/ Analysis Workflow G->I No J Dispose as Hazardous Amine Waste H->J I->J Post-Experiment

Caption: Workflow logic for handling 1-Phenyl-3-(piperidin-1-yl)propan-1-ol and spill response.

Part 5: Emergency Spill Management & "Acid Quenching"

If a spill occurs outside of primary containment, do not attempt to sweep dry powder, as this guarantees aerosolization. Execute the following self-validating containment protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the room's HVAC is operating at maximum exhaust[2].

  • The Acid Quench Technique: Cover the spill (whether solid or liquid) with an inert absorbent pad. Carefully pour a dilute acidic solution (e.g., 1M HCl or 5% citric acid) over the pad, working from the outside edges inward.

    • Causality: The acid rapidly protonates the tertiary amine nitrogen. This chemical reaction converts the lipophilic, potentially volatile free base into a highly water-soluble, non-volatile hydrochloride salt. This instantly neutralizes the inhalation hazard and drastically reduces the risk of dermal penetration during cleanup.

  • Medical Surveillance: Any personnel exposed to dust or splashes must be monitored by occupational health for 24 hours. Watch for early anticholinergic signs: unexplained tachycardia, flushed/dry skin, or blurred vision[1].

Part 6: Disposal Logistics

Aqueous waste containing the protonated amine must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic N-oxidation. Label all carboys clearly as "Hazardous Alkaline/Amine Waste" and ensure the pH of the final waste container is adjusted to between 6 and 8 prior to institutional chemical pickup.

References

  • Title: Biperiden | C21H29NO | CID 2381 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: Biperidene hydrochloride | CAS#:1235-82-1 | Chemsrc Source: chemsrc.com URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.